CL2-SN-38
Descripción
Propiedades
IUPAC Name |
[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H106N12O23/c1-3-62-63-45-61(95)21-22-67(63)88-75-64(62)50-93-70(75)46-66-65(79(93)103)52-115-80(104)82(66,4-2)117-81(105)116-51-57-15-19-59(20-16-57)86-77(101)68(12-8-9-25-83)89-78(102)69(44-55-10-6-5-7-11-55)87-72(97)54-114-53-71(96)84-26-28-106-30-32-108-34-36-110-38-40-112-42-43-113-41-39-111-37-35-109-33-31-107-29-27-92-49-60(90-91-92)47-85-76(100)58-17-13-56(14-18-58)48-94-73(98)23-24-74(94)99/h5-7,10-11,15-16,19-24,45-46,49,56,58,68-69,95H,3-4,8-9,12-14,17-18,25-44,47-48,50-54,83H2,1-2H3,(H,84,96)(H,85,100)(H,86,101)(H,87,97)(H,89,102)/t56?,58?,68-,69-,82-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDFVXUQLUAHIC-DPMVZHECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=CC=C6)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)C2=NC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)C2=NC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H106N12O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1627.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CL2-SN-38
A Targeted Approach to Cancer Therapy: The Core Mechanism of CL2-SN-38
This compound is an antibody-drug conjugate (ADC) that represents a strategic advancement in the targeted delivery of chemotherapy. It comprises three key components: a humanized monoclonal antibody, the potent topoisomerase I inhibitor SN-38, and a cleavable linker designated as CL2. This sophisticated design allows for the selective delivery of the cytotoxic payload, SN-38, to tumor cells that overexpress a specific surface antigen targeted by the antibody, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. The core of its mechanism lies in the targeted inhibition of a crucial enzyme in DNA replication, leading to cancer cell death.
The antibody component of this compound serves as a homing device, binding to a specific antigen predominantly expressed on the surface of cancer cells. A frequently utilized antibody in preclinical studies of such conjugates is hRS7, which targets the trophoblast cell-surface antigen 2 (Trop-2). Trop-2 is a transmembrane glycoprotein that is overexpressed in a wide array of epithelial cancers, including but not limited to, pancreatic, breast, lung, and ovarian cancers, while having limited expression in normal tissues. This differential expression makes it an attractive target for ADCs.
Upon binding to the Trop-2 antigen, the entire this compound complex is internalized by the cancer cell through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing various hydrolytic enzymes. The acidic environment of the lysosome, in conjunction with its enzymatic content, facilitates the cleavage of the CL2 linker. This linker is designed to be stable in the systemic circulation but susceptible to hydrolysis under the conditions found within the tumor microenvironment and inside cancer cells. The cleavage of the CL2 linker releases the active cytotoxic agent, SN-38, directly into the cytoplasm of the cancer cell.
SN-38 is the active metabolite of the chemotherapeutic drug irinotecan and is a potent inhibitor of topoisomerase I.[1] This nuclear enzyme plays a critical role in DNA replication and transcription by relieving torsional strain in the DNA double helix. It achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break. SN-38 exerts its cytotoxic effect by binding to the covalent complex formed between topoisomerase I and DNA.[1] This binding stabilizes the complex, preventing the re-ligation of the single-strand break.[1]
The persistence of these single-strand breaks is not in itself lethal to the cell. However, during the S phase of the cell cycle, when DNA replication occurs, the collision of the replication fork with these stabilized topoisomerase I-DNA complexes leads to the generation of irreversible double-strand DNA breaks.[2] These double-strand breaks are highly cytotoxic and trigger a cascade of cellular responses, including the activation of DNA damage response pathways. This ultimately leads to cell cycle arrest, primarily in the S and G2 phases, and the induction of apoptosis, or programmed cell death.[3] The signaling pathways activated by these DNA double-strand breaks often involve the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death.[4]
Quantitative Data Summary
The preclinical efficacy of this compound, particularly in the context of the hRS7 antibody targeting Trop-2, has been evaluated in numerous studies. The following tables summarize the key quantitative data from these investigations. It is important to note that many studies have focused on a closely related linker, CL2A, which is used in the clinically approved ADC, Sacituzumab govitecan. The data for both are presented here for a comprehensive overview.
Table 1: In Vitro Characterization of hRS7-SN-38 Conjugates
| Parameter | hRS7-CL2-SN-38 | hRS7-CL2A-SN-38 | Reference |
| Drug-to-Antibody Ratio (DAR) | ~6 | ~6 | [4] |
| Cell Binding (Kd) | ~1.2 nmol/L | ~1.2 nmol/L | [4] |
| In Vitro Cytotoxicity (IC50) | ~2.2 nmol/L | ~2.2 nmol/L | [4] |
| Serum Stability (t½) | ~20 hours | ~20 hours | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of hRS7-CL2A-SN-38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| Calu-3 | Non-small cell lung | Not specified | [4] |
| Capan-1 | Pancreatic | Not specified | [4] |
| BxPC-3 | Pancreatic | Not specified | [4] |
| COLO 205 | Colorectal | Not specified | [4] |
Table 3: In Vivo Efficacy of hRS7-SN-38 Conjugates in Human Cancer Xenograft Models
| Tumor Model | Treatment | Dosing Schedule | Outcome | P-value | Reference |
| Calu-3 (NSCLC) | hRS7-CL2-SN-38 | Not specified | Significant antitumor effects | P ≤ 0.05 | [4] |
| Capan-1 (Pancreatic) | hRS7-CL2-SN-38 | Not specified | Significant antitumor effects | P < 0.018 | [4] |
| BxPC-3 (Pancreatic) | hRS7-CL2A-SN-38 | Not specified | Significant antitumor effects | P < 0.005 | [4] |
| COLO 205 (Colorectal) | hRS7-CL2-SN-38 | Not specified | Significant antitumor effects | P < 0.033 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for key experiments cited in the evaluation of this compound.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic activity of the ADC against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Calu-3, Capan-1, BxPC-3, COLO 205)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
hRS7-CL2-SN-38, free SN-38, and a non-targeting control ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of hRS7-CL2-SN-38, free SN-38, and the control ADC in complete culture medium.
-
Remove the existing medium from the cell plates and add the drug dilutions. Include wells with untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration.
-
Determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) using a suitable software.
Protocol 2: Human Cancer Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the ADC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell lines for implantation
-
hRS7-CL2-SN-38, control ADC, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for injections
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the hRS7-CL2-SN-38, control ADC, or vehicle control to the respective groups via a specified route (e.g., intravenous or intraperitoneal injection) and schedule (e.g., twice weekly for 4 weeks).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the mean tumor volume over time for each group to assess the antitumor efficacy. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences.
Visualizations
Signaling Pathway of this compound Action```dot
Caption: Workflow for a typical xenograft efficacy study.
References
- 1. Frontiers | Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer [frontiersin.org]
- 2. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 3. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
CL2-SN-38 linker cleavage mechanism in tumor microenvironment
An In-depth Technical Guide to the CL2-SN-38 Linker Cleavage Mechanism in the Tumor Microenvironment
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its three core components: a monoclonal antibody that targets a tumor-specific antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker's stability in systemic circulation and its ability to efficiently release the payload at the tumor site are paramount.
This guide focuses on the this compound linker-drug, a key component of the successful ADC, sacituzumab govitecan (Trodelvy®). The payload, SN-38, is the highly potent active metabolite of the topoisomerase I inhibitor irinotecan. The CL2A linker, a refined version of the original CL2 linker, is a hydrolyzable linker designed for pH-sensitive cleavage, allowing for targeted release of SN-38 within the acidic tumor microenvironment (TME) and inside tumor cells.[1][2]
The this compound Linker: Structure and Properties
The CL2A-SN-38 conjugate is an intricately designed chemical entity that facilitates the stable linkage of the SN-38 payload to an antibody. Its structure is optimized for solubility, stability, and controlled, targeted drug release.
Chemical Structure: The CL2A linker connects to the antibody via a maleimide group that forms a stable thioether bond with the sulfhydryl groups of reduced cysteine residues on the antibody.[3] A key feature is the carbonate bond that connects a self-immolative p-aminobenzyl (PABC) spacer to the 20-hydroxy position of the SN-38 payload.[4] This specific conjugation site helps to stabilize the active lactone ring of SN-38.[4] A short polyethylene glycol (PEG) moiety is also incorporated into the linker to enhance its water solubility, which is crucial for preventing aggregation, especially with higher drug-to-antibody ratios (DAR).[4][5]
Cleavage Mechanism in the Tumor Microenvironment
The selective release of SN-38 from a CL2A-linker-based ADC is primarily governed by the pH differential between normal physiological conditions and the tumor microenvironment.
The Acidic Nature of the Tumor Microenvironment: Solid tumors are often characterized by a hypoxic and acidic microenvironment, with an extracellular pH (pHe) that can be as low as 6.0, compared to the physiological pH of 7.4 in blood and normal tissues.[6] This acidity is a result of the high metabolic rate of tumor cells and their reliance on glycolysis (the Warburg effect).
pH-Sensitive Cleavage of the Carbonate Bond: The CL2A linker is engineered to be relatively stable at pH 7.4 but becomes susceptible to hydrolysis under acidic conditions.[4] The carbonate bond is the acid-labile trigger. While some SN-38 may be slowly released in the acidic TME, the primary release mechanism occurs following internalization of the ADC.[2][7]
Receptor-Mediated Endocytosis and Lysosomal Release: Upon administration, the ADC circulates in the bloodstream. The antibody component targets and binds to a specific antigen on the surface of cancer cells (e.g., Trop-2 for sacituzumab govitecan). This binding triggers receptor-mediated endocytosis, where the entire ADC-antigen complex is internalized into the cell within an endosome.[8][9] The endosome gradually acidifies as it matures into a lysosome, with the internal pH dropping from ~6.5 to ~4.5-5.0.[6] This highly acidic environment efficiently catalyzes the hydrolysis of the carbonate linker, releasing the PABC-SN-38 intermediate. This intermediate then rapidly undergoes a 1,6-elimination reaction (self-immolation) to liberate the free, unmodified SN-38 payload into the cytoplasm and nucleus, where it can exert its cytotoxic effect by inhibiting topoisomerase I.[4]
Signaling Pathway of ADC Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
Quantitative Analysis of Linker Cleavage
The stability of the linker is a critical determinant of an ADC's therapeutic index. The CL2A linker is designed to be stable enough to prevent significant premature drug release in circulation but labile enough to ensure efficient payload delivery in the acidic TME.
Table 1: In Vivo Stability and SN-38 Delivery with Sacituzumab Govitecan
| Parameter | Sacituzumab Govitecan (ADC) | Irinotecan (Conventional Chemotherapy) | Fold Advantage (ADC vs. Irinotecan) |
|---|---|---|---|
| Intact Conjugate Half-Life (in vivo) | ~14 hours[10][11] | N/A | N/A |
| Antibody (hRS7) Half-Life (in vivo) | ~67-114 hours[10][11] | N/A | N/A |
| SN-38 Tumor AUC | High, sustained for >72 hours[4] | Low, cleared within <8 hours[4] | 20 to 136-fold higher[4][11] |
| Tumor:Blood SN-38 Ratio (AUC) | High | Low | 20 to 40-fold higher[11] |
AUC: Area Under the Curve, a measure of total drug exposure over time.
Table 2: pH-Dependent Cleavage Kinetics of a Representative Acid-Labile Linker Note: Specific in vitro cleavage kinetics for the CL2A-carbonate linker are not readily available in the public domain. The following data for a representative pH-sensitive orthoester linker illustrates the principle of acid-catalyzed hydrolysis.
| pH Condition | Environment | Half-Life (t½) of Payload Release | Percent Release after 6 hours |
|---|---|---|---|
| pH 7.4 | Systemic Circulation (Blood) | Very long (>24 hours)[12] | < 5%[12] |
| pH 6.5 | Tumor Microenvironment (pHe) | ~12-15 hours (estimated) | ~25%[12] |
| pH 5.5 | Endosome / Lysosome | ~3 hours[12] | > 90%[12] |
Experimental Protocols
In Vitro pH-Dependent Cleavage Assay
Objective: To quantify the rate of SN-38 release from a CL2A-SN-38 ADC at different pH values that mimic physiological and tumor environments.
Materials and Reagents:
-
CL2A-SN-38 containing ADC (e.g., Sacituzumab Govitecan)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Phosphate-citrate buffer, pH 6.0
-
Acetate buffer, pH 5.0
-
Incubator or water bath at 37°C
-
Quenching Solution: Acetonitrile with an internal standard (e.g., camptothecin)
-
Microcentrifuge tubes
-
HPLC system with a C18 column and UV or fluorescence detector
Step-by-Step Procedure:
-
Prepare ADC Solutions: Dilute the ADC stock solution to a final concentration of 1 mg/mL in each of the three buffers (pH 7.4, 6.0, and 5.0).
-
Incubation: Incubate the ADC solutions in sealed tubes at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
Quench Reaction: Immediately mix the aliquot with 3 volumes (150 µL) of ice-cold quenching solution (acetonitrile with internal standard). This precipitates the antibody and stops the hydrolysis reaction.
-
Protein Precipitation: Vortex the samples and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Clarify Supernatant: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the released SN-38, and transfer it to an HPLC vial for analysis.
-
Store Samples: Store samples at -80°C until HPLC analysis.
Experimental Workflow
Caption: Workflow for the in vitro pH-dependent cleavage assay.
Quantification of Released SN-38 by HPLC
Instrumentation and Conditions:
-
System: HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~380 nm, Emission: ~550 nm) or UV detector (~380 nm).
-
Injection Volume: 10-20 µL.
Data Analysis:
-
Generate a standard curve by injecting known concentrations of free SN-38.
-
Plot the peak area of SN-38 against its concentration to establish a linear regression.
-
Determine the concentration of SN-38 in the experimental samples by interpolating their peak areas from the standard curve.
-
Calculate the percentage of SN-38 released at each time point relative to the total potential SN-38 in the initial ADC sample.
Conclusion
The CL2A-SN-38 linker is a sophisticated chemical tool that enables the targeted delivery of the potent chemotherapeutic agent SN-38. Its cleavage mechanism is primarily dependent on the acidic conditions characteristic of the tumor microenvironment and intracellular lysosomes, rather than on specific enzymatic activity. This pH-sensitivity ensures that the ADC remains largely intact in systemic circulation, minimizing off-target toxicity, while facilitating efficient payload release upon reaching the tumor. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug developers to understand and evaluate the critical performance attributes of this advanced ADC linker technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Dilution LC-HRMS Assay To Determine Free SN-38, Total SN-38, and SN-38G in a Tumor Xenograft Model after Intravenous Administration of Antibody-Drug Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Could a Long-Acting Prodrug of SN-38 be Efficacious in Sacituzumab Govitecan-Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Crucial Role of the SN-38 Payload in the CL2A-SN-38 Antibody-Drug Conjugate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionality of the SN-38 payload within the context of the CL2A-SN-38 antibody-drug conjugate (ADC). We will delve into the molecular mechanisms, experimental validation, and overall significance of this potent combination in targeted cancer therapy.
Introduction to CL2A-SN-38 ADCs
Antibody-drug conjugates represent a powerful class of therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The CL2A-SN-38 system comprises three key components: a monoclonal antibody for precise targeting of tumor-associated antigens, the cleavable CL2A linker, and the cytotoxic payload, SN-38.
SN-38 , the active metabolite of the chemotherapy drug irinotecan, is a potent topoisomerase I inhibitor.[][2] Its high cytotoxicity, however, has limited its systemic use due to off-target effects.[3] By incorporating SN-38 into an ADC framework, its therapeutic window can be significantly widened.
The CL2A linker is a critical component that ensures the stability of the ADC in circulation and facilitates the release of SN-38 within the tumor microenvironment.[4][5] It is a pH-sensitive linker, designed to cleave under the acidic conditions found in endosomes and lysosomes of cancer cells.[4][6][7] This controlled release mechanism is paramount to the efficacy and safety of the ADC. The CL2A linker also contributes to the "bystander effect," where the released SN-38 can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[4][8]
The SN-38 Payload: Mechanism of Action
The primary role of the SN-38 payload is to induce catastrophic DNA damage in cancer cells, leading to apoptosis. This process can be broken down into several key steps following the internalization of the ADC.
Once the CL2A-SN-38 ADC binds to its target antigen on the surface of a cancer cell, the complex is internalized, typically via endocytosis. Within the acidic environment of the endosomes and lysosomes, the CL2A linker is cleaved, releasing the SN-38 payload into the cytoplasm.[9]
The freed SN-38 then translocates to the nucleus, where it exerts its cytotoxic effect by inhibiting Topoisomerase I .[10][11] This nuclear enzyme is essential for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[12] SN-38 stabilizes the covalent complex between Topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[2][12] This leads to the accumulation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[][12]
Quantitative Analysis of CL2A-SN-38 ADC Efficacy
The potency of CL2A-SN-38 ADCs has been demonstrated in numerous preclinical studies across various cancer cell lines and xenograft models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of CL2A-SN-38 ADCs
| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nM) | Reference |
| Calu-3 | Non-small cell lung | Trop-2 | hRS7-CL2A-SN-38 | 1.95 | [13][14] |
| COLO 205 | Colorectal | Trop-2 | hRS7-CL2A-SN-38 | 2.5 | [13][14][15] |
| Capan-1 | Pancreatic | Trop-2 | hRS7-CL2A-SN-38 | 3.1 | [13][14][15] |
| PC3 | Prostate | Trop-2 | hRS7-CL2A-SN-38 | 23.14 | [13][14] |
| SK-MES-1 | Lung | Trop-2 | hRS7-CL2A-SN-38 | 1.95-23.14 | [13][14] |
| BxPC-3 | Pancreatic | Trop-2 | hRS7-CL2A-SN-38 | 1.95-23.14 | [13][14] |
| SKOV-3 | Ovarian | HER2 | T-SN38 | Not specified | [6] |
| BT474 HerDR | Breast | HER2 | Mil40-11 | >5.5 | [9][16] |
| MDA-MB-231 | Breast | HER2-negative | Mil40-11 | Not specified | [16] |
| MCF-7 | Breast | HER2-negative | Mil40-11 | Not specified | [16] |
Table 2: In Vivo Efficacy of hRS7-CL2A-SN-38 in Human Cancer Xenograft Models
| Tumor Model | Treatment | Dose and Schedule | Outcome | Reference |
| COLO 205 (Colorectal) | hRS7-CL2A-SN-38 | 0.2 or 0.4 mg/kg, twice weekly for 4 weeks | Significant tumor growth inhibition | [8] |
| Capan-1 (Pancreatic) | hRS7-CL2A-SN-38 | 0.2 or 0.4 mg/kg, twice weekly for 4 weeks | Significant tumor growth inhibition | [8] |
| BxPC-3 (Pancreatic) | hRS7-CL2A-SN-38 | Not specified | Tumor growth reduction | [13][14] |
| SK-MES-1 (Lung) | hRS7-CL2A-SN-38 | Not specified | Tumor growth reduction | [13][14] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used to evaluate the efficacy of CL2A-SN-38 ADCs.
In Vitro Cytotoxicity Assay
This assay is used to determine the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cells (both antigen-positive and antigen-negative controls) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the CL2A-SN-38 ADC, free SN-38, and a non-targeting control ADC for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay.[2] This involves adding MTT solution to the wells, which is converted by viable cells into a colored formazan product.
-
Data Analysis: The absorbance is measured, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Human Cancer Xenograft Model
This in vivo model is used to assess the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with the CL2A-SN-38 ADC, a control ADC, or a vehicle control, typically via intravenous or intraperitoneal injection, following a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and the anti-tumor efficacy is evaluated by comparing the tumor volumes in the treated groups to the control group.
Immunoblotting
Immunoblotting (Western blotting) can be used to investigate the molecular mechanisms of action of SN-38, for example, by detecting markers of DNA damage and apoptosis.
Protocol:
-
Cell Lysis: Cancer cells treated with the ADC are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for proteins of interest (e.g., phosphorylated H2AX as a marker of DNA double-strand breaks, or cleaved PARP as a marker of apoptosis).
-
Visualization: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
The Bystander Effect: Amplifying the Cytotoxic Impact
A key advantage of using a cleavable linker like CL2A with a membrane-permeable payload such as SN-38 is the ability to induce a "bystander effect".[4][8] After the ADC is internalized by an antigen-positive cancer cell and SN-38 is released, the payload is not necessarily confined to that cell. Due to its physicochemical properties, SN-38 can diffuse across the cell membrane and enter adjacent, antigen-negative tumor cells, inducing their death.[17] This phenomenon is particularly important in heterogeneous tumors where not all cells express the target antigen.
Conclusion
The SN-38 payload is a cornerstone of the efficacy of CL2A-SN-38 ADCs. Its potent topoisomerase I inhibitory activity, coupled with the targeted delivery and controlled release facilitated by the antibody and the CL2A linker, results in a highly effective anti-cancer agent. The ability to induce a bystander effect further enhances its therapeutic potential in combating heterogeneous tumors. The robust preclinical data underscore the promise of this ADC platform, and ongoing research continues to explore its full clinical utility in a variety of malignancies.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CL2A - Creative Biolabs [creative-biolabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-CD20-CL2A-SN-38 ADC - Creative Biolabs [creativebiolabs.net]
- 11. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 12. ClinPGx [clinpgx.org]
- 13. CL2A-SN-38 (dichloroacetic acid salt) | Cayman Chemical | Biomol.com [biomol.com]
- 14. caymanchem.com [caymanchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
CL2-SN-38: A Technical Guide to Structure, Properties, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CL2-SN-38, a pivotal linker-payload component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and the underlying mechanism of action of its potent cytotoxic payload, SN-38. This document also outlines detailed experimental protocols and visualizes key processes to facilitate a comprehensive understanding for researchers in the field of targeted cancer therapy.
Core Structure and Chemical Identity
This compound is a cleavable linker-drug conjugate. It comprises the topoisomerase I inhibitor SN-38, which is covalently attached to a maleimidocaproyl linker. This linker system is designed for stability in circulation and efficient cleavage within the target cancer cell, ensuring the specific delivery of the cytotoxic payload. The maleimide group facilitates conjugation to thiol groups on monoclonal antibodies.
The structure of this compound incorporates a short polyethylene glycol (PEG) spacer to enhance aqueous solubility. The SN-38 payload is attached to the linker at the 20th position of its lactone ring, a modification that helps to stabilize the active lactone form from hydrolysis to the less active carboxylate form.[1]
A closely related variant, CL2A-SN-38, differs by the absence of a phenylalanine residue in the linker, a modification that simplifies the synthesis process without significantly impacting conjugation efficiency or in vitro performance.[2]
Physicochemical and Biological Properties
A summary of the key chemical and biological properties of this compound and its conjugates is presented in the tables below. These values have been compiled from various sources to provide a comparative overview.
| Property | Value | Reference(s) |
| Chemical Formula | C₈₂H₁₀₆N₁₂O₂₃ | [3] |
| Molecular Weight | 1627.79 g/mol | [3] |
| CAS Number | 1036969-20-6 | [3] |
| Appearance | Light yellow to green yellow solid | [4] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [4] |
| Storage (Solid) | -20°C, sealed from moisture | [4] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [5] |
Table 1: Physicochemical Properties of this compound
| Parameter | hRS7-CL2-SN-38 ADC | Reference(s) |
| Antibody Target | Trop-2 (Trophoblast cell surface antigen 2) | [2] |
| Drug-to-Antibody Ratio (DAR) | ~6 | [2] |
| Binding Affinity (Kd) | ~1.2 nM | [2][6] |
| In Vitro Cytotoxicity (IC50) | ~2.2 nM | [2][6] |
| In Vitro Serum Stability (t½) | ~20 hours | [2][6] |
Table 2: Biological Properties of hRS7-CL2-SN-38 ADC
Synthesis and Conjugation Workflow
The synthesis of this compound is a multi-step process that involves the preparation of the bifunctional linker and its subsequent coupling to the SN-38 payload. The general workflow is depicted below.
Mechanism of Action
The therapeutic efficacy of an ADC is contingent upon its ability to selectively bind to and be internalized by target cancer cells, followed by the efficient release of its cytotoxic payload. The mechanism of action for an ADC utilizing this compound, such as hRS7-CL2-SN-38, is a multi-step process.
Upon release, SN-38, a potent small molecule, inhibits DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, SN-38 prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters this stabilized complex, it results in the formation of irreversible double-strand DNA breaks, a highly cytotoxic event.[7][8]
SN-38 Induced Signaling Pathway
The DNA damage induced by SN-38 triggers a cascade of cellular signaling events, collectively known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow for DNA repair, but if the damage is too severe, it initiates apoptosis (programmed cell death).
Studies have shown that exposure of cells to SN-38 containing ADCs leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key indicator of apoptosis.[2] Interestingly, there may be differences in the upregulation of p53 and p21 when cells are treated with the ADC compared to free SN-38, suggesting that the mode of delivery can influence the cellular response.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been described in the literature and generally involves the following key steps.[9]
-
Protection of SN-38 : The 10-hydroxyl group of SN-38 is protected, for example, using a tert-butyldimethylsilyl (TBDMS) group.[9]
-
Introduction of an Azide Moiety : The protected SN-38 is derivatized to introduce an azide group, typically at the 20-hydroxyl position.[9]
-
Synthesis of the Linker : A linker containing a maleimide group, a PEG spacer, and a terminal alkyne is synthesized separately.
-
Click Chemistry : The azide-modified SN-38 and the alkyne-containing linker are joined via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[9]
-
Deprotection : The protecting group on the 10-hydroxyl of SN-38 is removed under mild acidic conditions (e.g., with dichloroacetic acid) to yield the final this compound product.[9]
Note: For detailed reaction conditions, including solvents, reagents, and purification methods, it is recommended to consult the primary literature.[9]
Preparation of hRS7-CL2-SN-38 ADC
The conjugation of this compound to the hRS7 monoclonal antibody is achieved through the reaction of the maleimide group on the linker with free thiol groups on the antibody.
-
Antibody Reduction : The interchain disulfide bonds of the hRS7 IgG are partially reduced to generate free sulfhydryl groups. This is typically done using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Conjugation : The this compound, dissolved in a suitable organic solvent like DMSO, is added to the reduced antibody solution. The reaction is allowed to proceed for a specified time at a controlled temperature and pH.
-
Quenching : The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification : The resulting ADC is purified to remove unconjugated linker-drug and other small molecules. This is commonly achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
In Vitro Cytotoxicity Assay
The potency of the ADC is determined by assessing its ability to kill target cancer cells in vitro. A common method is the MTT or a similar colorimetric/fluorometric cell viability assay.[10][11][12]
-
Cell Seeding : Target cells (e.g., Trop-2 expressing cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, free SN-38, and the unconjugated antibody.
-
Incubation : The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment : A cell viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content) is added to each well.
-
Data Analysis : The absorbance or fluorescence is measured, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated by fitting the data to a dose-response curve.
In Vitro Stability Assay
The stability of the ADC in plasma is a critical parameter that influences its pharmacokinetic properties and potential for off-target toxicity.
-
Incubation : The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).
-
Sample Collection : At each time point, an aliquot of the plasma-ADC mixture is taken.
-
Analysis : The amount of intact ADC and released SN-38 can be quantified. This is often done by affinity capture of the ADC followed by analysis using techniques like hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR), or by LC-MS to quantify the free payload.
-
Half-life Calculation : The data is used to calculate the in vitro half-life of the ADC.
This guide provides a foundational understanding of this compound and its application in the development of antibody-drug conjugates. For further details on specific experimental conditions and troubleshooting, consulting the cited primary literature is highly recommended.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Stability and Storage of CL2-SN-38
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the drug-linker conjugate, CL2-SN-38. The information is compiled from publicly available data sheets and scientific literature to assist researchers and drug development professionals in handling and utilizing this compound effectively.
Introduction to this compound
This compound is a key component in the development of antibody-drug conjugates (ADCs). It comprises the potent topoisomerase I inhibitor, SN-38, attached to a cleavable linker. This linker is designed to be stable in circulation but to release the cytotoxic payload, SN-38, under specific conditions, such as the acidic environment of lysosomes within cancer cells. Understanding the stability of this drug-linker conjugate is paramount for ensuring the integrity, potency, and safety of the resulting ADC.
Recommended Storage Conditions
Proper storage is critical to maintain the stability and extend the shelf-life of this compound. The following conditions are recommended based on vendor specifications.
| Storage Type | Temperature | Duration | Additional Notes |
| Stock Solution | -80°C | Up to 6 months | Sealed storage, protected from moisture.[1] |
| -20°C | Up to 1 month | Sealed storage, protected from moisture.[1] | |
| Solid Form | -20°C | Long-term (months to years) | Store in a dry and dark environment.[2] |
| 0 - 4°C | Short-term (days to weeks) | Store in a dry and dark environment.[2] |
It is crucial to note that for in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Stability Profile of this compound
The stability of this compound, both as a standalone molecule and as part of an ADC, has been evaluated under various conditions.
pH-Dependent Stability
The lactone ring of SN-38 is known to be pH-sensitive. It is more stable in acidic conditions and undergoes reversible hydrolysis to an inactive carboxylate form at physiological or alkaline pH.[3]
-
Acidic pH (≤ 4.5): The active lactone form of SN-38 is stable.[3]
-
Physiological pH (7.4): An equilibrium exists between the active lactone and the inactive open-ring carboxylate form. When conjugated in an ADC, the CL2A linker, which is similar to CL2, is pH-sensitive and more susceptible to cleavage in a low pH environment, such as that found in lysosomes.[4]
-
Alkaline pH (> 9.0): The lactone ring is completely hydrolyzed to the inactive carboxylate form.[3]
Serum Stability
When conjugated to an antibody, the CL2 linker exhibits moderate stability in serum. One study reported that an ADC utilizing a CL2 linker had a half-life of approximately 1 to 2 days for the release of SN-38 in in vitro serum stability assays.[4] This intermediate stability is considered advantageous, allowing for sufficient circulation time to reach the target tumor while still enabling payload release.
Formulation and Solution Stability
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] For in vivo studies, it is often formulated in a mixture of solvents to ensure solubility and stability. A common formulation includes DMSO, PEG300, Tween-80, and saline.[1] When preparing solutions, it is recommended to use them fresh. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Degradation Pathways
Detailed studies on the specific degradation pathways of the this compound drug-linker are limited in the public domain. However, based on the structure of SN-38 and the nature of the linker, the primary degradation pathway is likely the hydrolysis of the ester bond connecting the linker to the 20-hydroxyl group of SN-38, leading to the release of the free drug. Additionally, the lactone ring of the released SN-38 can undergo hydrolysis as previously described. Forced degradation studies, which typically involve exposure to acid, base, oxidation, heat, and light, would be necessary to fully characterize the degradation profile and identify potential degradation products.[5][6]
Experimental Protocols
The following sections outline generalized experimental protocols for assessing the stability of this compound, based on methodologies reported for SN-38 and its conjugates.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the stability of SN-38 and its derivatives.
-
Objective: To separate and quantify the intact this compound from its degradation products, primarily free SN-38.
-
Typical Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
C18 analytical column.
-
-
Mobile Phase: A gradient of an acidic buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance at a wavelength where both this compound and SN-38 have significant absorbance.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate the solution under the desired stress conditions (e.g., different pH buffers, temperatures).
-
At specified time points, withdraw aliquots and quench any reaction if necessary.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).
-
Quantify the amount of intact this compound remaining over time to determine its stability.
-
Forced Degradation Study Protocol
This protocol outlines a general approach for conducting forced degradation studies to understand the intrinsic stability of this compound.
-
Objective: To identify potential degradation products and pathways under various stress conditions.
-
-
Acid Hydrolysis: Incubate this compound solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Incubate this compound solution with a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures.
-
Photodegradation: Expose a solution of this compound to UV or fluorescent light.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Visualizations
SN-38 Mechanism of Action
SN-38, the active payload of this compound, exerts its cytotoxic effect by inhibiting topoisomerase I, a key enzyme in DNA replication and transcription. This leads to DNA damage and ultimately, apoptosis.
Caption: Mechanism of action of SN-38 leading to apoptosis.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Generalized workflow for this compound stability assessment.
Conclusion
The stability of this compound is a critical parameter that influences its effectiveness as a drug-linker in ADC development. Adherence to recommended storage conditions is essential to maintain its integrity. The pH-sensitive nature of the SN-38 lactone ring and the cleavable linker necessitates careful handling and formulation. While existing data provides a good foundation, further detailed forced degradation studies would provide a more complete understanding of its degradation profile, which is crucial for regulatory submissions and the development of robust and stable ADC formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of CL2-SN-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CL2-SN-38, a cleavable linker-drug conjugate utilized in the development of antibody-drug conjugates (ADCs). The document details the core methodologies for assessing its efficacy and stability, presents key quantitative data, and illustrates the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro characterization parameters of this compound when conjugated to specific monoclonal antibodies.
| Parameter | Antibody | Value | Reference Cell Line(s) |
| Drug Substitution Ratio (DAR) | hRS7 | ~6 | N/A |
| Cell-Binding Affinity (Kd) | hRS7 | ~1.2 nM | Trop-2 expressing cells |
| In Vitro Cytotoxicity (IC50) | hRS7 | ~2.2 nM | Trop-2 expressing cells |
| Serum Stability (t½) | hRS7 | ~20 hours | Human Serum |
Table 1: In Vitro Characteristics of hRS7-CL2-SN-38 Conjugate [1][2][3]
| Linker-Payload | Antibody | Cell Line | IC50 (nM) |
| CL2A-SN-38 | hRS7 | Capan-1 (pancreatic) | 9 |
| CL2A-SN-38 | hRS7 | Calu-3 (lung) | 20 |
| Free SN-38 | N/A | Various | ~1.0 - 6.0 |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of CL2A-SN-38 Conjugates and Free SN-38 [4]
Experimental Protocols
Detailed methodologies for the key in vitro characterization experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC, free SN-38, and a non-targeting control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound ADC, free SN-38, and the non-targeting control ADC in complete culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to solubilize the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Serum Stability Assay
This protocol describes the assessment of the stability of the this compound ADC in human serum by monitoring the release of free SN-38 over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound ADC
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
10-hydroxycamptothecin (internal standard)
-
Acetonitrile
-
Ammonium acetate
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Incubation: Incubate the this compound ADC in human serum and PBS (as a control) at 37°C.
-
Sample Collection: At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the incubation mixture.
-
Protein Precipitation and Extraction: To the collected aliquots, add a fixed amount of the internal standard (10-hydroxycamptothecin). Precipitate the serum proteins by adding acetonitrile. Centrifuge the samples to pellet the precipitated proteins.
-
Sample Preparation: Transfer the supernatant containing the released SN-38 and the internal standard to a new tube and evaporate to dryness. Reconstitute the residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the prepared samples into the RP-HPLC system. Use a gradient elution method with a mobile phase consisting of ammonium acetate buffer and an organic solvent like acetonitrile or methanol. Monitor the elution of SN-38 and the internal standard using a UV detector.
-
Data Analysis: Quantify the amount of released SN-38 at each time point by comparing the peak area of SN-38 to that of the internal standard. Calculate the percentage of SN-38 released over time and determine the half-life (t½) of the ADC in serum.
Cell-Binding Affinity Assay (ELISA)
This protocol details the determination of the binding affinity (Kd) of a this compound ADC to its target antigen expressed on cancer cells using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Target antigen-expressing cancer cells
-
This compound ADC
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Blocking: Wash the cells with wash buffer and then block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Prepare serial dilutions of the this compound ADC in blocking buffer. Add the dilutions to the wells and incubate for 1-2 hours at room temperature to allow the ADC to bind to the target antigen on the cells.
-
Washing: Wash the wells multiple times with wash buffer to remove any unbound ADC.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove any unbound secondary antibody.
-
Substrate Addition: Add the enzyme substrate to the wells and incubate until a color change is observed.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the ADC concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
Visualization of Pathways and Workflows
Signaling Pathway of SN-38-Induced Cytotoxicity
SN-38, the active metabolite released from the this compound conjugate, is a potent topoisomerase I inhibitor. Its cytotoxic effects are mediated through the induction of DNA damage and the subsequent activation of cell death pathways.
Caption: SN-38 mediated cytotoxicity signaling pathway.
Experimental Workflow: Synthesis and Conjugation of this compound ADC
The generation of a this compound ADC involves a multi-step process, starting with the synthesis of the this compound linker-payload, followed by the reduction of the antibody and subsequent conjugation.
Caption: Workflow for this compound ADC synthesis and conjugation.
References
Preclinical Profile of CL2-SN-38 Antibody-Drug Conjugates: A Technical Overview
This technical guide provides a comprehensive analysis of the preclinical data for antibody-drug conjugates (ADCs) utilizing the CL2-SN-38 linker-payload combination. The focus is on the well-documented anti-Trop-2 ADC, hRS7-CL2-SN-38, a key subject of extensive preclinical investigation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Quantitative Data Summary
The preclinical efficacy and characteristics of this compound ADCs have been quantified across various studies. The following tables summarize the key in vitro and in vivo findings.
Table 1: In Vitro Characteristics of hRS7-CL2-SN-38 and a Modified Version, hRS7-CL2A-SN-38 [1][2][3]
| Parameter | Value | Notes |
| Drug Substitution Ratio | ~6 SN-38 molecules per IgG | Both CL2 and CL2A variants showed similar drug loading. |
| Cell-Binding Affinity (Kd) | ~1.2 nmol/L | High affinity for the Trop-2 antigen. |
| In Vitro Cytotoxicity (IC50) | ~2.2 nmol/L | Potent cytotoxic activity against Trop-2 expressing cells. |
| In Vitro Serum Stability (t½) | ~20 hours | Represents the time for 50% of SN-38 to be released from the ADC in serum. |
Table 2: In Vitro Cytotoxicity of hRS7-CL2A-SN-38 in Various Human Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | IC50 (nmol/L) of hRS7-CL2A-SN-38 | IC50 (nmol/L) of Free SN-38 |
| Calu-3 | Non-Small Cell Lung | Not explicitly stated, but effective in vivo | Lower than the ADC |
| Capan-1 | Pancreatic | 9 | Lower than the ADC |
| BxPC-3 | Pancreatic | Not explicitly stated, but effective in vivo | Lower than the ADC |
| COLO 205 | Colorectal | Not explicitly stated, but effective in vivo | Lower than the ADC |
| A-375 | Melanoma (CD74-positive) | 5 (with anti-CD74 ADC) | 0.5 - 7 |
| Raji | Lymphoma (CD22-positive) | 3.2 (with anti-CD22 ADC) | Not specified |
Note: While a direct correlation between the level of Trop-2 expression and sensitivity to the ADC was not observed, a lower IC50 ratio of the ADC versus free SN-38 was seen in cells with higher Trop-2 expression, suggesting enhanced drug internalization.[2]
Table 3: In Vivo Antitumor Efficacy of hRS7-CL2-SN-38 and hRS7-CL2A-SN-38 in Human Cancer Xenograft Models [1][2][3]
| Tumor Model | Treatment | Dosing Schedule | Outcome |
| Calu-3 (NSCLC) | hRS7-CL2-SN-38 | Every 4 days for 4 injections | Significant antitumor effects (P ≤ 0.05) |
| Capan-1 (Pancreatic) | hRS7-CL2-SN-38 / hRS7-CL2A-SN-38 | 0.2 mg/kg SN-38 equivalent, twice weekly for 4 weeks | Significant tumor growth inhibition (P < 0.018); 40-50% of mice tumor-free at day 140 |
| BxPC-3 (Pancreatic) | hRS7-CL2A-SN-38 | Not specified | Significant tumor growth inhibition (P < 0.005) |
| COLO 205 (Colorectal) | hRS7-CL2-SN-38 / hRS7-CL2A-SN-38 | 0.4 mg/kg SN-38 equivalent, twice weekly for 4 weeks | Significant tumor growth inhibition (P < 0.033) |
Table 4: Tolerability of hRS7-CL2A-SN-38 in Preclinical Models [1][2][3]
| Species | Dose | Observations |
| Mice | 2 x 12 mg/kg (SN-38 equivalents) | Well-tolerated with only transient elevations in ALT and AST liver enzymes.[1][3] |
| Cynomolgus Monkeys | 2 x 0.96 mg/kg | Well-tolerated with only transient decreases in blood counts that did not fall below normal ranges.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound ADCs.
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50).
-
Method:
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with serial dilutions of the hRS7-CL2A-SN-38 ADC, free SN-38, or a non-targeting control ADC for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay, such as the MTS assay, which measures the metabolic activity of viable cells.
-
The absorbance is read using a plate reader, and the data is analyzed to calculate the IC50 values.
-
2. In Vivo Xenograft Tumor Model Studies
-
Objective: To evaluate the antitumor efficacy of the ADC in a living organism.
-
Method:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells to establish tumors.
-
Once tumors reach a predetermined size (e.g., 0.25 cm³), the mice are randomized into treatment and control groups.[2]
-
Treatment groups receive intravenous or intraperitoneal injections of the hRS7-CL2-SN-38 or hRS7-CL2A-SN-38 ADC at specified doses and schedules.[1][2]
-
Control groups may receive saline, a non-targeting control ADC, or irinotecan.[1][2]
-
Tumor volumes are measured regularly (e.g., twice a week) using calipers.[2]
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
The study continues for a defined period or until tumors in the control group reach a specific size. Efficacy is determined by comparing tumor growth inhibition between the treated and control groups.[1][2]
-
3. Pharmacokinetic Analysis
-
Objective: To determine the clearance rate and half-life of the ADC in vivo.
-
Method:
-
The ADC (hRS7-CL2A-SN-38) and the unconjugated antibody (hRS7 IgG) are radiolabeled (e.g., with ¹¹¹In).[2]
-
Mice bearing human tumor xenografts are injected with the radiolabeled compounds.
-
Blood samples are collected at various time points post-injection.
-
The radioactivity in the blood samples is measured to determine the concentration of the ADC or antibody over time.
-
Pharmacokinetic parameters, such as half-life and mean residence time, are calculated using software like WinNonLin.[2]
-
4. Tolerability Studies in Mice and Monkeys
-
Objective: To assess the safety profile and potential toxicities of the ADC.
-
Method:
-
In Mice: Healthy mice (e.g., Swiss-Webster) are administered different doses of the ADC (e.g., 4, 8, or 12 mg/kg of SN-38 equivalent) on a specified schedule (e.g., days 0 and 3).[2][3] Blood and serum are collected at different time points for hematological and serum chemistry analysis, including liver enzymes (ALT and AST).[2][3]
-
In Cynomolgus Monkeys: Monkeys are infused with the ADC at clinically relevant doses (e.g., 2 x 0.96 mg/kg).[1][3] Blood samples are collected to monitor for hematologic toxicities and changes in serum chemistries.[2]
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action and Signaling Pathway
The cytotoxic payload, SN-38, is a potent topoisomerase I inhibitor. Upon internalization of the ADC and release of SN-38, it induces DNA damage, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for hRS7-CL2-SN-38 ADC.
General Experimental Workflow for Preclinical ADC Evaluation
The preclinical assessment of a novel ADC like hRS7-CL2-SN-38 follows a structured workflow from in vitro characterization to in vivo efficacy and safety studies.
Caption: Preclinical development workflow for this compound ADCs.
Structure of the CL2A-SN-38 Linker-Payload
The CL2A linker is a key component of this ADC platform, designed for controlled release of the SN-38 payload. It is a modification of the original CL2 linker.[4][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
CL2-SN-38 in Epithelial Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of CL2-SN-38, a derivative of the potent topoisomerase I inhibitor SN-38, in the context of epithelial cancer research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes complex biological and experimental workflows.
Introduction to this compound and its Role in Antibody-Drug Conjugates (ADCs)
SN-38 is the active metabolite of irinotecan, a chemotherapeutic agent widely used in the treatment of various cancers.[1] SN-38 is 100 to 1000 times more potent than its parent drug, irinotecan.[2] However, its clinical utility is limited by poor water solubility and severe side effects. To overcome these limitations, SN-38 has been incorporated into antibody-drug conjugates (ADCs), which facilitate targeted delivery to cancer cells, thereby enhancing efficacy and reducing systemic toxicity.
This compound is a linker-drug conjugate where SN-38 is attached to a cleavable linker. This construct is designed for conjugation to monoclonal antibodies that target tumor-associated antigens. A notable example is the conjugation of this compound and its close derivative, CL2A-SN-38, to the humanized anti-Trop-2 antibody, hRS7.[3][4] Trop-2 is a cell-surface glycoprotein that is overexpressed in a wide range of epithelial cancers, making it an attractive target for ADCs.[2] The resulting ADC, hRS7-CL2-SN-38, enables the specific delivery of SN-38 to Trop-2-expressing tumor cells.
Mechanism of Action
The therapeutic effect of hRS7-CL2-SN-38 is a multi-step process that begins with the binding of the ADC to the Trop-2 receptor on the surface of epithelial cancer cells. This is followed by internalization of the ADC-receptor complex. Inside the cell, the linker is cleaved, releasing the active SN-38 payload. SN-38 then exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and repair.[5] This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[1][5] Downstream signaling events include the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4]
References
The Safety and Toxicity Profile of CL2-SN-38 Conjugates: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the safety and toxicity profile of CL2-SN-38 conjugates, a critical component in the development of next-generation antibody-drug conjugates (ADCs). By leveraging the potent anti-tumor activity of SN-38, the active metabolite of irinotecan, while mitigating its systemic toxicity through targeted delivery, this compound conjugates represent a promising strategy in oncology. This document synthesizes preclinical data on their in vitro and in vivo activity, tolerability in animal models, and the underlying mechanisms of action.
Executive Summary
This compound is a cleavable linker-drug conjugate designed for use in ADCs.[1] Preclinical studies, primarily with the humanized anti-Trop-2 antibody hRS7 (to form hRS7-CL2-SN-38, also related to Sacituzumab Govitecan), have demonstrated potent and specific anti-tumor effects across a range of epithelial cancers.[2][3] The conjugate exhibits a favorable safety profile in mice and Cynomolgus monkeys, with manageable and reversible toxicities observed at therapeutically relevant doses.[2][3] The mechanism of action involves the targeted delivery of SN-38 to tumor cells, leading to the inhibition of topoisomerase I, DNA damage, and subsequent apoptosis.[4][5]
Quantitative Safety and Efficacy Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound conjugates.
Table 1: In Vitro Cytotoxicity and Binding Affinity of hRS7-CL2A-SN-38
| Cell Line | Trop-2 Expression | hRS7-CL2A-SN-38 IC50 (nM) | Free SN-38 IC50 (nM) | Binding Affinity (Kd, nM) |
| Calu-3 | High | ~2.2 | Lower than conjugate | ~1.2 |
| Capan-1 | Moderate | Not Specified | Lower than conjugate | Not Specified |
| BxPC-3 | Moderate | Not Specified | Lower than conjugate | Not Specified |
| COLO 205 | Low | Not Specified | Lower than conjugate | Not Specified |
Data sourced from studies on hRS7-CL2A-SN-38, a closely related variant of hRS7-CL2-SN-38.[2][3]
Table 2: In Vivo Tolerability in Mice (Swiss-Webster)
| Dose (SN-38 Equivalents) | Regimen | Key Observations |
| 2 x 4 mg/kg | Two doses over three days | Minimal transient weight loss, no hematopoietic toxicity.[3] |
| 2 x 8 mg/kg | Two doses over three days | Transiently elevated AST and ALT levels, returning to normal by day 15. Slightly elevated glucose and chloride levels. No histologic evidence of tissue damage.[3] |
| 2 x 12 mg/kg | Two doses over three days | Tolerated with only short-lived elevations in ALT and AST liver enzyme levels.[2][3] |
Table 3: In Vivo Tolerability in Cynomolgus Monkeys
| Dose (SN-38 Equivalents) | Regimen | Key Observations |
| 2 x 0.96 mg/kg | Infused | Transient decreases in blood counts, which did not fall below normal ranges. Mild and reversible toxicity.[2][3] |
This dose in monkeys extrapolates to a human equivalent dose of approximately 0.3 mg/kg.[3]
Table 4: In Vitro Serum Stability
| Conjugate | Half-life (t½) in vitro serum |
| hRS7-CL2-SN-38 | ~20 hours |
| hRS7-CL2A-SN-38 | ~20 hours |
Source:[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound conjugates.
In Vitro Cytotoxicity Assays
The anti-proliferative activity of this compound conjugates is typically assessed using a cell viability assay.
Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., Calu-3, Capan-1, BxPC-3, COLO 205) are cultured in appropriate media and conditions.[2]
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the this compound conjugate, free SN-38, or a non-targeting control ADC.
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours) to allow for the anti-proliferative effects to manifest.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Therapeutic Studies in Xenograft Models
The anti-tumor efficacy of this compound conjugates is evaluated in immunodeficient mice bearing human tumor xenografts.
Objective: To assess the ability of the ADC to inhibit tumor growth in a living organism.
Methodology:
-
Animal Models: Nude mice are subcutaneously implanted with human tumor cells (e.g., Calu-3, Capan-1, COLO 205).[2]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 0.25 cm³), mice are randomized into treatment and control groups.[2]
-
Dosing: The this compound conjugate, irinotecan (as a comparator), or a non-targeting control ADC is administered, typically intravenously or intraperitoneally, at specified doses and schedules (e.g., 0.2-0.4 mg/kg SN-38 equivalents, twice weekly for 4 weeks).[2]
-
Tumor Measurement: Tumor volumes are measured regularly (e.g., weekly or twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., P-values) are used to compare the efficacy of different treatments.[2]
Tolerability Studies in Mice and Monkeys
Objective: To determine the maximum tolerated dose (MTD) and assess the safety profile of the this compound conjugate.
Methodology:
-
Animal Models: Healthy Swiss-Webster mice and Cynomolgus monkeys are used for these studies.[2][3]
-
Dose Escalation: Animals are administered escalating doses of the ADC.
-
Monitoring: Animals are monitored for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Hematology and Serum Chemistry: Blood samples are collected at various time points to assess hematopoietic toxicity (e.g., blood cell counts) and organ function (e.g., liver enzymes like ALT and AST).[3]
-
Histopathology: At the end of the study, major organs are collected for histological examination to identify any tissue damage.[3]
Mechanism of Action and Signaling Pathways
The therapeutic effect of this compound conjugates is initiated by the binding of the antibody component to its target antigen on the surface of cancer cells. This is followed by internalization of the ADC and subsequent release of SN-38, which exerts its cytotoxic effects.
Signaling Pathway of SN-38 Induced Cell Death
SN-38 is a potent inhibitor of topoisomerase I, a nuclear enzyme that relieves torsional strain in DNA during replication and transcription.[5][6] Inhibition of topoisomerase I by SN-38 leads to the stabilization of the enzyme-DNA cleavable complex, resulting in DNA single-strand breaks. When these complexes are encountered by the replication machinery, they are converted into irreversible DNA double-strand breaks, triggering a cascade of cellular responses that culminate in apoptosis.[4] Key signaling events include the cleavage of poly (ADP-ribose) polymerase (PARP) and the upregulation of p53 and p21.[2][3]
Caption: Signaling pathway of SN-38 induced apoptosis.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound conjugates follows a structured workflow to systematically evaluate their efficacy and safety.
Caption: General experimental workflow for preclinical evaluation.
Discussion and Conclusion
The preclinical data on this compound conjugates, particularly when linked to the hRS7 antibody, are highly encouraging. The conjugates demonstrate potent anti-tumor activity in various cancer models at doses that are well-tolerated in both mice and non-human primates.[2] The observed toxicities, such as transient elevations in liver enzymes and mild, reversible hematological effects, are consistent with the known side-effect profile of SN-38 and are considered manageable.[3]
The in vitro serum stability of approximately 20 hours for the hRS7-CL2-SN-38 conjugate suggests a design that is stable enough to reach the tumor target while allowing for the efficient release of the SN-38 payload within the tumor microenvironment.[2] The mechanism of action is well-defined, targeting the fundamental process of DNA replication in rapidly dividing cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repub.eur.nl [repub.eur.nl]
Methodological & Application
Application Notes and Protocols for CL2-SN-38 Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the drug-linker CL2-SN-38 to monoclonal antibodies (mAbs), a critical process in the development of Antibody-Drug Conjugates (ADCs). SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. Its targeted delivery to cancer cells via ADCs enhances its therapeutic index while minimizing systemic toxicity.[1] this compound is a cleavable drug-linker that can be conjugated to antibodies, often to thiol groups on the antibody.[][3][4][5][6]
Principle of SN-38 Action
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription.[7][8] By binding to the DNA-topoisomerase I complex, SN-38 prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of lethal double-strand breaks during the S-phase of the cell cycle and ultimately triggering apoptosis.[7][9][10]
Caption: Mechanism of action of SN-38 delivered by an ADC.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a monoclonal antibody, purification of the resulting ADC, and its characterization. Optimization of specific parameters (e.g., molar ratios, incubation times, and buffer conditions) is recommended for each specific mAb.
Experimental Workflow
Caption: General workflow for the synthesis of a this compound ADC.
Antibody Preparation (Partial Reduction)
This protocol is for the partial reduction of interchain disulfide bonds in the mAb to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
Protocol:
-
Prepare the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add a 2.5 to 4-fold molar excess of TCEP to the mAb solution. The optimal molar ratio should be determined empirically for each mAb to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately proceed to the conjugation step.
This compound Conjugation
This protocol describes the conjugation of the maleimide-containing this compound linker to the reduced mAb.
Materials:
-
Reduced mAb from the previous step
-
This compound dissolved in an organic solvent (e.g., DMSO) at a concentration of 1-10 mM
-
Reaction Buffer (as above)
-
Quenching solution: N-acetylcysteine (NAC) solution (e.g., 100 mM in water)
Protocol:
-
Add a 5 to 8-fold molar excess of the this compound solution to the reduced mAb solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain mAb stability.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
To quench the reaction, add an excess of NAC (e.g., 5-fold molar excess over the initial amount of this compound).
-
Incubate for an additional 20-30 minutes at room temperature.
-
Proceed immediately to the purification step.
ADC Purification
Purification is essential to remove unreacted drug-linker, quenching agent, and potential aggregates.[11][12] Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC) are commonly used methods.[12][]
A. Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF):
-
Assemble a TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa).
-
Concentrate the crude ADC mixture.
-
Perform diafiltration against a suitable formulation buffer (e.g., PBS, pH 7.4) for at least 5-10 diavolumes to remove small molecule impurities.
-
Recover the purified ADC.
B. Size Exclusion Chromatography (SEC):
-
Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with the desired formulation buffer.
-
Load the crude ADC onto the column.
-
Elute the ADC with the formulation buffer.
-
Collect the fractions corresponding to the monomeric ADC peak.
ADC Characterization
The purified ADC must be thoroughly characterized to ensure quality and consistency.
A. Determination of Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute that influences the ADC's efficacy and safety.[14] Several methods can be used for its determination.[15][][17][18]
-
UV/Vis Spectroscopy: This is a simple method to determine the average DAR.[][17]
-
Measure the absorbance of the ADC at 280 nm and at the wavelength of maximum absorbance for SN-38 (around 370 nm).
-
Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug-linker at both wavelengths.
-
Calculate the concentrations of the antibody and the drug to determine the average DAR.[14]
-
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard technique for analyzing cysteine-conjugated ADCs, providing information on the distribution of different DAR species.[17]
-
Use a HIC column (e.g., Butyl-NPR).
-
Employ a mobile phase gradient of decreasing salt concentration (e.g., ammonium sulfate) to elute the different ADC species based on their hydrophobicity.
-
The weighted average DAR can be calculated from the peak areas of the different DAR species.[]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the DAR distribution and can identify different drug-loaded species.[][17]
B. Analysis of Aggregates and Purity:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
SDS-PAGE (reduced and non-reduced): To visualize the heavy and light chains and confirm conjugation.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound ADCs based on published literature.
| Parameter | Typical Value | Reference |
| Drug-to-Antibody Ratio (DAR) | 6 - 8 | [][6][19] |
| In Vitro Cytotoxicity (IC50) | 1 - 10 nM | [6][20] |
| Serum Stability (t1/2) | ~20 - 48 hours | [6][19] |
| Preclinical Efficacy of hRS7-CL2A-SN-38 ADC | ||
| Tumor Model | Outcome | Reference |
| Calu-3 (Lung) | Significant tumor growth inhibition | [20] |
| Capan-1 (Pancreatic) | Significant tumor growth inhibition | [20] |
| BxPC-3 (Pancreatic) | Significant tumor growth inhibition | [20] |
| COLO 205 (Colon) | Significant tumor growth inhibition | [20] |
Conclusion
The conjugation of this compound to monoclonal antibodies is a robust method for generating potent and specific ADCs. The protocols provided herein offer a solid foundation for the development of novel ADC therapeutics. Careful optimization of each step and thorough characterization of the final product are paramount to ensure the safety and efficacy of these complex biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | CAS 1036969-20-6 | TargetMol | Biomol.com [biomol.com]
- 6. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 7. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ClinPGx [clinpgx.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 17. pharmiweb.com [pharmiweb.com]
- 18. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of CL2-SN-38
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of CL2-SN-38, a drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). The document includes a step-by-step synthesis procedure, a summary of its mechanism of action, and relevant quantitative data.
Introduction
This compound is a key component in the construction of advanced ADCs for targeted cancer therapy. It comprises the potent topoisomerase I inhibitor, SN-38, attached to a cleavable linker featuring a maleimide group for conjugation to antibodies.[1][] SN-38 is the highly active metabolite of the clinically approved drug irinotecan, exhibiting 2 to 3 orders of magnitude greater potency in vitro.[3][4] The linker is designed to be stable in circulation and to release the SN-38 payload within the tumor microenvironment or inside cancer cells.[3][5] This targeted delivery aims to enhance the therapeutic index of SN-38 by maximizing its concentration at the tumor site while minimizing systemic toxicity.[3] this compound has been successfully conjugated to various tumor-targeting antibodies, including the anti-Trop-2 humanized antibody hRS7.[6][7]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the protection of the reactive 10-hydroxyl group of SN-38, followed by derivatization of the 20-hydroxyl group to attach the linker, and subsequent deprotection.[3] The following protocol is based on established chemical synthesis routes.[3][8]
Experimental Protocol: Multi-step Synthesis of this compound
This protocol outlines the key steps for the synthesis of this compound, adapted from published literature.[3]
Step 1: Protection of SN-38
-
Objective: To protect the phenolic 10-hydroxyl group of SN-38 to allow for selective reaction at the 20-hydroxyl position. A tert-butyldimethylsilyl (TBDMS) group is used for this purpose.
-
Procedure for 10-O-tert-Butyldimethylsilyl-SN-38 (1g):
-
Dissolve SN-38 (1 equivalent) and tert-butyldimethylsilyl chloride (2.4 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIEA) (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess DIEA under reduced pressure.
-
Purify the residue using flash chromatography to obtain the protected SN-38 derivative (1g) as a yellow powder.[3]
-
Step 2: Derivatization of 20-hydroxyl group and Azide Introduction
-
Objective: To introduce a linker precursor with an azide functional group at the 20-hydroxyl position of the protected SN-38. This step involves forming a carbonate linkage.
-
Procedure:
-
The protected SN-38 (1g) is reacted with an appropriate carbonate-forming reagent that contains a terminal azide group. (Specific reagent details are proprietary but follow established chemical principles for carbonate synthesis).
-
This reaction yields an azide-appended SN-38 intermediate (e.g., compound 11 in referenced literature).[3]
-
The silyl protecting group at the 10-hydroxyl position is then cleaved to afford the deprotected azide-linker-SN-38 intermediate (e.g., compound 12).[3]
-
Step 3: Click Cycloaddition
-
Objective: To attach the maleimide-containing portion of the linker to the azide-functionalized SN-38 via a copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry).
-
Procedure:
-
Dissolve the azide-linker-SN-38 intermediate (1 equivalent) and the alkyne-functionalized maleimide linker component (e.g., compound 4 in referenced literature, typically used in 3-fold excess) in a suitable solvent mixture.[3]
-
Add a copper(I) catalyst. This can be generated in situ from cupric sulfate (e.g., 5 mol %) and a reducing agent like sodium ascorbate (e.g., 50 mol %), or by using a direct source like cuprous bromide (1-2 molar equivalents for more sluggish reactions).[3]
-
Stir the reaction at room temperature for approximately 30 minutes, monitoring for completion by HPLC.[3]
-
Upon completion, the crude product is worked up and purified.
-
Step 4: Final Deprotection
-
Objective: To remove any remaining protecting groups on the linker to yield the final this compound product.
-
Procedure:
-
The product from the click reaction is subjected to mild acidic conditions (e.g., dichloroacetic acid) to remove the final protecting group.[3]
-
The final product, this compound, is purified by flash chromatography or preparative HPLC.
-
Caption: Synthetic workflow for the preparation of this compound.
Mechanism of Action
The therapeutic activity of a this compound-based ADC begins with the specific binding of the antibody component to a tumor-associated antigen on the surface of cancer cells.
-
Binding and Internalization: The ADC binds to the target antigen, and the resulting ADC-antigen complex is internalized into the cell, typically via endocytosis.
-
Lysosomal Trafficking and Cleavage: The complex is trafficked to the lysosome. The acidic environment of the lysosome and the presence of lysosomal enzymes cleave the linker, releasing the SN-38 payload into the cytoplasm.[3][5]
-
Topoisomerase I Inhibition: Free SN-38 translocates to the nucleus and binds to the DNA-topoisomerase I complex. This stabilizes the complex, preventing the re-ligation of single-strand breaks induced by topoisomerase I during DNA replication.[9]
-
Cell Death: The accumulation of these stabilized complexes leads to the formation of lethal double-strand DNA breaks when the replication fork collides with them, ultimately triggering S-phase-specific apoptosis and cell death.[5][9]
-
Bystander Effect: A key feature of some SN-38 ADCs is the potential for a "bystander effect." The released, cell-permeable SN-38 can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, enhancing the overall anti-tumor activity.[5]
Caption: Mechanism of action for a this compound Antibody-Drug Conjugate.
Quantitative Data
The cytotoxic potency of SN-38 and ADCs derived from it has been evaluated in various cancer cell lines.
| Compound/Conjugate | Cell Line | Assay Type | Value | Reference |
| SN-38 | Various Human Cancer Lines | Cytotoxicity (IC₅₀) | 1.0 - 6.0 nM | [5] |
| hMN-14-CL2-SN-38 | LoVo (Human Colon Adenocarcinoma) | Cytotoxicity (IC₅₀) | 5.3 nM | [1] |
| hMN-14-CL2-SN-38 | LoVo (Human Colon Adenocarcinoma) | Binding Affinity (Kd) | 1.4 nM | [1] |
Conclusion
The synthesis of this compound provides a versatile platform for the development of potent and specific ADCs. The detailed protocol enables the reproducible production of this drug-linker, while an understanding of its mechanism of action highlights its therapeutic potential. The ability to conjugate the highly potent SN-38 payload to tumor-targeting antibodies offers a promising strategy for improving cancer treatment outcomes.
References
- 1. This compound|CAS 1036969-20-6|DC Chemicals [dcchemicals.com]
- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SN-38 - Wikipedia [en.wikipedia.org]
- 5. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assay of CL2-SN-38 ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The CL2-SN-38 ADC consists of a humanized monoclonal antibody targeting a specific tumor-associated antigen, conjugated via a cleavable linker (CL2) to SN-38, the active metabolite of irinotecan. SN-38 is a potent topoisomerase I inhibitor that induces DNA damage and apoptosis in rapidly dividing cancer cells.[1][2] The CL2 linker is designed to be stable in circulation and release the SN-38 payload upon internalization into the target cancer cells.[3][4]
This document provides a detailed protocol for determining the in vitro cytotoxicity of a this compound ADC using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]
Signaling Pathway of SN-38-mediated Cytotoxicity
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand DNA breaks. The collision of the replication fork with these stabilized "cleavable complexes" leads to irreversible double-strand DNA breaks. This triggers a DNA damage response, culminating in cell cycle arrest and apoptosis.[1][9]
Caption: Mechanism of this compound ADC induced cytotoxicity.
Experimental Workflow
The following diagram outlines the major steps of the in vitro cytotoxicity assay protocol.
Caption: Workflow for the in vitro cytotoxicity assay of this compound ADC.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Antibody-Drug Conjugates and Controls:
-
This compound ADC
-
Non-targeting control ADC (with the same linker and payload)
-
Free SN-38
-
Unconjugated antibody
-
-
Cell Culture Reagents:
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Assay Reagents:
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Cell Culture
-
Maintain both antigen-positive and antigen-negative cell lines in their recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain exponential growth.
In Vitro Cytotoxicity Assay (MTT Protocol)
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into 96-well plates.[9]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plates for 24 hours to allow for cell attachment.[7][9]
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound ADC, non-targeting control ADC, free SN-38, and unconjugated antibody in complete culture medium. A typical concentration range would be from 0.01 nM to 1000 nM.[9]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Include untreated wells (medium only) as a negative control for cell viability.
-
Incubate the plates for 72 to 120 hours at 37°C in a 5% CO₂ humidified incubator.[12]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[7][9]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently mix the contents of the wells using a plate shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Data Analysis
-
Blank Correction: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated wells / Absorbance of untreated control wells) x 100
-
-
Determine IC₅₀:
-
Plot the percent viability against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
-
Data Presentation
The quantitative data from the in vitro cytotoxicity assay should be summarized in a clear and structured table for easy comparison of the different treatments on both antigen-positive and antigen-negative cell lines.
| Treatment Group | Cell Line (Antigen Status) | IC₅₀ (nM) |
| This compound ADC | Antigen-Positive | Value |
| Antigen-Negative | Value | |
| Non-targeting Control ADC | Antigen-Positive | Value |
| Antigen-Negative | Value | |
| Free SN-38 | Antigen-Positive | Value |
| Antigen-Negative | Value | |
| Unconjugated Antibody | Antigen-Positive | >1000 |
| Antigen-Negative | >1000 |
Note: IC₅₀ values can vary depending on the cell line, exposure time, and specific assay conditions. The data presented here is for illustrative purposes.[1]
Expected Outcomes
-
The this compound ADC is expected to show potent cytotoxicity against the antigen-positive cell line, resulting in a low IC₅₀ value.
-
The cytotoxicity of the this compound ADC in the antigen-negative cell line should be significantly lower (higher IC₅₀) than in the antigen-positive cell line, demonstrating target-specific cell killing.
-
The non-targeting control ADC should exhibit minimal cytotoxicity in both cell lines.
-
Free SN-38 is expected to be highly potent in both cell lines, as its entry is not dependent on antigen-mediated uptake.[10]
-
The unconjugated antibody should not show significant cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schedule-dependent cytotoxicity of SN-38 in p53 wild-type and mutant colon adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Preparation of CL2-SN-38 Antibody-Drug Conjugate for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. SN-38, the active metabolite of irinotecan, is a highly potent topoisomerase I inhibitor. Its clinical use as a standalone agent is limited by poor solubility and severe side effects. Conjugating SN-38 to a tumor-targeting monoclonal antibody (mAb) via a cleavable linker, such as CL2 or its improved version CL2A, offers a promising strategy to overcome these limitations. The CL2A linker, a modified version of the CL2 linker, is often preferred for its improved conjugation quality without compromising the in vitro stability or in vivo efficacy of the resulting ADC.[1][2] This document provides detailed protocols for the preparation of a CL2A-SN-38 ADC and its subsequent evaluation in in vivo animal models.
Data Presentation
Table 1: In Vitro Characteristics of hRS7-CL2A-SN-38 ADC
| Parameter | Value | Reference |
| Target Antigen | Trop-2 (EGP-1) | [1][2] |
| Antibody | hRS7 (humanized IgG1) | [1][2] |
| Drug-to-Antibody Ratio (DAR) | ~6 | [2] |
| Binding Affinity (Kd) | ~1.2 nM | [2] |
| In Vitro Cytotoxicity (IC50) | ~2.2 nM | [2] |
| In Vitro Serum Stability (t1/2) | ~20 hours | [1] |
Table 2: Representative In Vivo Dosing Regimens for SN-38 ADCs in Xenograft Models
| ADC | Tumor Model | Animal Strain | Dose (SN-38 Equivalent) | Dosing Schedule | Reference |
| hRS7-CL2A-SN-38 | Capan-1 (Pancreatic) | NCr nu/nu mice | 0.2 mg/kg | Twice weekly for 4 weeks | [2][3] |
| hRS7-CL2A-SN-38 | COLO 205 (Colorectal) | NCr nu/nu mice | 0.4 mg/kg | Twice weekly for 4 weeks | [2][3] |
| Sacituzumab Govitecan | Ovarian Carcinosarcoma | SCID mice | 500 µg (ADC) | Twice weekly for 3 weeks | [1] |
| Sacituzumab Govitecan | Epithelial Cancers | - | 10 mg/kg (ADC) | Days 1 and 8 of a 21-day cycle | [4] |
Signaling Pathway of SN-38
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and repair. The inhibition of topoisomerase I leads to an accumulation of single-strand DNA breaks. During the S-phase of the cell cycle, these are converted into lethal double-strand breaks, which ultimately triggers apoptosis.[5]
Caption: Mechanism of action of a CL2A-SN-38 ADC targeting Trop-2.
Experimental Protocols
I. Preparation of CL2A-SN-38 ADC
This protocol describes the conjugation of a CL2A-SN-38 linker-drug to an antibody via cysteine engineering.
A. Antibody Reduction
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Reduction: Add a 10-20 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5) using a desalting column or tangential flow filtration.
B. Drug-Linker Conjugation
-
Drug-Linker Preparation: Dissolve the maleimide-activated CL2A-SN-38 in an organic solvent such as dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the CL2A-SN-38 solution to the reduced antibody at a molar ratio of approximately 5:1 to 8:1 (drug-linker:antibody). The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
C. ADC Purification and Characterization
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using size exclusion chromatography (SEC) or protein A chromatography.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of SN-38 molecules conjugated per antibody using methods such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using SEC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
-
Caption: Workflow for the preparation of a CL2A-SN-38 ADC.
II. In Vivo Animal Studies
This protocol outlines a general procedure for evaluating the efficacy of a CL2A-SN-38 ADC in a subcutaneous xenograft mouse model.
A. Animal Model and Tumor Implantation
-
Animal Strain: Use immunodeficient mice, such as NCr nu/nu or SCID mice, 4-8 weeks old.
-
Cell Line: Select a human cancer cell line that expresses the target antigen (e.g., Trop-2 for an anti-Trop-2 ADC). Examples include COLO 205 (colorectal) and Capan-1 (pancreatic).[2][3]
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to improve tumor growth.[6]
-
Subcutaneously inject 5-10 million cells into the flank of each mouse.
-
B. Treatment and Monitoring
-
Tumor Growth: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (length x width^2)/2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing:
-
Administer the CL2A-SN-38 ADC, a non-targeting control ADC, and vehicle control (e.g., saline) intravenously (IV) via the tail vein.
-
A typical dosing schedule is twice weekly for 3-4 weeks.[1][2][3] The dose will be dependent on the specific ADC and tumor model but can range from 0.2 to 10 mg/kg based on ADC or SN-38 equivalent.[2][3][4]
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).
-
C. Efficacy Endpoints and Data Analysis
-
Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition.
-
Secondary Endpoints: Secondary endpoints may include survival, and at the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, target engagement).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Statistically compare the tumor growth between the treatment and control groups.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Caption: Workflow for an in vivo xenograft study of a CL2A-SN-38 ADC.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation and preclinical in vivo evaluation of CL2A-SN-38 ADCs. Adherence to these methodologies will enable researchers to generate robust and reproducible data to assess the therapeutic potential of these promising anti-cancer agents. It is crucial to adapt and optimize these protocols based on the specific antibody, target, and tumor model being investigated.
References
- 1. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
Determining the Drug-to-Antibody Ratio of CL2-SN-38 Antibody-Drug Conjugates
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed methodologies for determining the Drug-to-Antibody Ratio (DAR) of antibody-drug conjugates (ADCs) where the cytotoxic agent SN-38 is conjugated to a monoclonal antibody via a CL2 linker. Accurate DAR determination is a critical quality attribute for ADCs, directly impacting their potency, safety, and efficacy.[1][2] This note outlines the most common analytical techniques for DAR assessment: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction to CL2-SN-38 ADCs
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor.[3][4][5] Its mechanism of action involves stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA double-strand breaks during replication, ultimately triggering apoptosis in cancer cells.[3][4][5] In the context of an ADC, SN-38 is conjugated to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. The CL2 linker is a cleavable linker designed to release the SN-38 payload in the tumor microenvironment. The number of SN-38 molecules conjugated to a single antibody, the DAR, is a key parameter to control during manufacturing. For SN-38 based ADCs, a DAR of approximately 6 to 8 has been reported to be effective.[6][7][8][9][10]
Methods for DAR Determination
Several biophysical techniques can be employed to determine the average DAR of this compound conjugates. The choice of method depends on the desired level of detail, the development stage of the ADC, and the available instrumentation.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[][12][13][14][15][16] This technique relies on the distinct absorbance maxima of the antibody and the conjugated drug. By measuring the absorbance of the ADC at two specific wavelengths (typically 280 nm for the antibody and a wavelength where the drug has high absorbance), and knowing the extinction coefficients of both the antibody and the drug, the average DAR can be calculated using the Beer-Lambert law.[]
Hydrophobic Interaction Chromatography (HIC)
HIC is a robust and widely used method for DAR determination, particularly for cysteine-linked ADCs.[12][17][18][19][20][21] It is a non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity.[17][19][20] Since SN-38 is a hydrophobic molecule, the hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC can therefore separate unconjugated antibody from ADCs with different numbers of drugs, providing not only the average DAR but also the distribution of the drug load.[12][18]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful chromatographic technique for ADC analysis. Unlike HIC, RP-HPLC is a denaturing method.[12] For DAR determination of cysteine-linked ADCs, the ADC is typically reduced to separate the light and heavy chains prior to analysis.[18][22] The separation is based on the hydrophobicity of the individual chains, allowing for the quantification of drug-conjugated and unconjugated light and heavy chains. This method provides detailed information about the drug distribution between the antibody subunits.[18][22][23]
Data Presentation
The following tables summarize key quantitative data relevant to the determination of DAR for this compound conjugates.
Table 1: Physicochemical Properties
| Parameter | Antibody (Typical IgG) | SN-38 |
| Molar Extinction Coefficient at 280 nm (ε_Ab,280_) | ~210,000 M⁻¹cm⁻¹ | To be determined |
| Molar Extinction Coefficient at λ_max_ of Drug (ε_Drug,λ_max_) | To be determined | To be determined |
| Maximum Absorbance Wavelength (λ_max_) | 280 nm | ~380 nm |
Table 2: Typical HIC Parameters
| Parameter | Value |
| Column | Butyl or Phenyl-based HIC column |
| Mobile Phase A | High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0) |
| Mobile Phase B | Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0) |
| Gradient | Decreasing salt concentration |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
Table 3: Typical RP-HPLC Parameters for Reduced ADC
| Parameter | Value |
| Column | C4 or C8 reversed-phase column |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Increasing organic solvent concentration |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Sample Preparation | Reduction with Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) |
Experimental Protocols
Protocol 1: DAR Determination by UV/Vis Spectroscopy
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).
-
Determine the molar extinction coefficient of the this compound linker-drug at 280 nm (ε_Drug,280_) and at its maximum absorbance wavelength (ε_Drug,λ_max_).
-
-
Sample Preparation:
-
Prepare a solution of the this compound ADC in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of SN-38 (A_λ_max_).
-
-
Calculation:
-
Calculate the concentration of the drug (C_Drug_) using the absorbance at its λ_max_ and its extinction coefficient at that wavelength.
-
Correct the absorbance at 280 nm for the contribution of the drug.
-
Calculate the concentration of the antibody (C_Ab_) using the corrected absorbance at 280 nm and its extinction coefficient.
-
The average DAR is calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody (DAR = C_Drug_ / C_Ab_).
-
Protocol 2: DAR and Drug Distribution Analysis by HIC
-
Instrument Setup:
-
Equilibrate the HIC column with the high salt mobile phase A.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample in mobile phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatographic Separation:
-
Inject the sample onto the equilibrated column.
-
Elute the bound species with a linear gradient of decreasing salt concentration (increasing percentage of mobile phase B).
-
-
Data Analysis:
-
Integrate the peak areas of the different species (unconjugated antibody, DAR2, DAR4, DAR6, DAR8, etc.).
-
The percentage of each species is calculated from its peak area relative to the total peak area.
-
The average DAR is calculated as the weighted average of the different DAR species.
-
Protocol 3: DAR and Drug Distribution Analysis by RP-HPLC
-
Sample Preparation (Reduction):
-
To a solution of the this compound ADC (e.g., 1 mg/mL), add a reducing agent such as DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Instrument Setup:
-
Equilibrate the RP-HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
-
Chromatographic Separation:
-
Inject the reduced ADC sample.
-
Separate the light and heavy chains using a gradient of increasing acetonitrile concentration.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the average number of drugs per light chain and per heavy chain.
-
The total average DAR is the sum of the average drugs on two light chains and two heavy chains.
-
Visualizations
Caption: Signaling pathway of this compound ADC leading to apoptosis.
Caption: Experimental workflow for DAR determination of this compound ADCs.
References
- 1. DAR Value Determination - Creative Proteomics [creative-proteomics.com]
- 2. sciex.com [sciex.com]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 6. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 7. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JP2018520148A - Antibody-SN-38 immunoconjugate with CL2A linker - Google Patents [patents.google.com]
- 10. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmiweb.com [pharmiweb.com]
- 13. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. tandfonline.com [tandfonline.com]
- 20. agilent.com [agilent.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. agilent.com [agilent.com]
- 23. pubs.acs.org [pubs.acs.org]
Application of CL2-SN-38 in Colorectal Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL2-SN-38 is a drug-linker conjugate designed for antibody-drug conjugates (ADCs), incorporating the potent topoisomerase I inhibitor SN-38. SN-38 is the active metabolite of irinotecan, a clinically used chemotherapeutic for colorectal cancer. It is approximately 100 to 1,000 times more potent than irinotecan itself.[1][2] The clinical utility of free SN-38 is limited by its poor water solubility. This compound addresses this by providing a linker for conjugation to a targeting antibody, which enhances solubility and allows for targeted delivery to tumor cells. Once internalized by the target cell, the linker is designed to be cleaved, releasing SN-38 to exert its cytotoxic effects. This document provides detailed application notes and protocols for the use of this compound in colorectal cancer (CRC) cell lines, focusing on the cytotoxic and mechanistic effects of the released SN-38.
Mechanism of Action
SN-38's primary mechanism of action is the inhibition of DNA topoisomerase I. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks. When a replication fork encounters this complex, it results in a double-strand break, a highly lethal form of DNA damage.[3] This damage triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S and G2/M phases, and ultimately, apoptosis (programmed cell death).[4][5][6]
References
- 1. Antitumor Mechanism of Hydroxycamptothecin via the Metabolic Perturbation of Ribonucleotide and Deoxyribonucleotide in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IT-141, a Polymer Micelle Encapsulating SN-38, Induces Tumor Regression in Multiple Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL2-SN-38 Bystander Effect Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. Their efficacy often relies not only on the direct killing of antigen-positive tumor cells but also on a phenomenon known as the "bystander effect." This effect occurs when the cytotoxic payload, released from the target cell, diffuses into the tumor microenvironment and eradicates adjacent antigen-negative cancer cells. The CL2-SN-38 is a drug-linker conjugate utilized in ADCs, such as sacituzumab govitecan, where the potent topoisomerase I inhibitor SN-38 is linked to an antibody via a cleavable linker. The moderately permeable nature of SN-38 allows for this significant bystander killing, enhancing the ADC's overall anti-tumor activity in heterogeneous tumors.
These application notes provide detailed protocols for in vitro assessment of the bystander effect of ADCs containing the this compound linker-drug conjugate. The described co-culture and conditioned media assays are essential tools for preclinical evaluation and characterization of ADC candidates.
Signaling Pathway of SN-38 Induced Apoptosis
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during the S-phase of the cell cycle. This DNA damage triggers a cascade of cellular events culminating in apoptosis. The signaling pathway involves the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest. Ultimately, the DNA damage response activates the caspase cascade, leading to the execution of apoptosis.
Application Notes and Protocols: CL2-SN-38 Solubility and Formulation for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL2-SN-38 is a cleavable linker-drug conjugate that incorporates SN-38, the active metabolite of irinotecan.[1] SN-38 is a potent topoisomerase I inhibitor with broad-spectrum anti-tumor activity.[2][3] A significant challenge in the research and development of SN-38 is its extremely low solubility in aqueous and pharmaceutically acceptable organic solvents.[2][4] this compound is designed to be conjugated to a targeting moiety, such as an antibody, to create an antibody-drug conjugate (ADC) for targeted cancer therapy.[5][] These application notes provide detailed information on the solubility of this compound and protocols for its formulation for preclinical research.
Data Presentation: Solubility of this compound and SN-38
The following tables summarize the solubility of this compound and its active payload, SN-38, in various solvents and formulation systems.
Table 1: Solubility of this compound
| Solvent System | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (61.43 mM) | Requires sonication. | [5] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.5 mg/mL (1.54 mM) | Clear solution. | [5][7] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (1.54 mM) | Clear solution. | [5][7] |
| 10% DMSO >> 90% Corn Oil | ≥ 2.2 mg/mL (1.35 mM) | Clear solution. | [5][7] |
Table 2: Solubility of SN-38
| Solvent System | Concentration | Observations | Reference |
| DMSO | ~2 mg/mL | - | [2][8] |
| Dimethylformamide (DMF) | ~0.1 mg/mL | - | [8] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | Prepared by first dissolving in DMSO. | [8] |
| DMSO | 25 mg/mL (63.71 mM) | Requires sonication. | [9] |
| 10% DMSO >> 90% corn oil | 2.5 mg/mL (6.37 mM) | Suspended solution, requires sonication. | [9] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | 2.08 mg/mL (5.30 mM) | Suspended solution, requires sonication. | [9] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (5.30 mM) | Suspended solution, requires sonication. | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo Studies (Co-solvent System)
This protocol describes the preparation of a this compound formulation using a co-solvent system suitable for parenteral administration in preclinical models.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh the required amount of this compound in a sterile vial.
-
Add DMSO to the vial to achieve a concentration of 25 mg/mL. For example, to prepare a 2.5 mg/mL final solution, you can make a 25 mg/mL stock in DMSO.
-
Gently vortex or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.
-
In a separate sterile vial, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline. For 1 mL of vehicle, this corresponds to 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Slowly add 10% of the this compound DMSO stock solution to 90% of the prepared vehicle with continuous mixing. For example, add 100 µL of the 25 mg/mL this compound stock to 900 µL of the vehicle to obtain a final concentration of 2.5 mg/mL.
-
Visually inspect the final formulation for clarity and absence of precipitation.
Protocol 2: Preparation of a this compound Formulation for In Vivo Studies (SBE-β-CD System)
This protocol details the preparation of a this compound formulation using a cyclodextrin-based system to enhance solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of saline.
-
Accurately weigh the required amount of this compound in a sterile vial.
-
Add DMSO to the vial to create a stock solution (e.g., 25 mg/mL).
-
Gently vortex or sonicate until the this compound is fully dissolved.
-
In a separate sterile vial, add 90% of the 20% SBE-β-CD solution.
-
Slowly add 10% of the this compound DMSO stock solution to the SBE-β-CD solution with continuous mixing to achieve the desired final concentration. For example, add 100 µL of a 25 mg/mL this compound stock to 900 µL of the 20% SBE-β-CD solution for a final concentration of 2.5 mg/mL.[5]
-
Visually inspect the final formulation for clarity.
Mandatory Visualizations
Caption: Experimental workflow for preparing a this compound co-solvent formulation.
Caption: Simplified signaling pathway of SN-38 inducing apoptosis.
Discussion
The poor aqueous solubility of SN-38 presents a significant hurdle for its clinical development.[4] Formulation strategies are therefore critical for enabling preclinical and clinical research. The provided protocols offer two common approaches to solubilize this compound for in vivo studies. The co-solvent system is a straightforward method, while the use of SBE-β-CD, a modified cyclodextrin, can enhance solubility and potentially improve the stability of the compound.[10]
The mechanism of action of SN-38 involves the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[11] By stabilizing the topoisomerase I-DNA covalent complex, SN-38 leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and ultimately apoptosis.[11][12] Understanding this pathway is crucial for designing experiments to evaluate the efficacy and mechanism of action of this compound-based ADCs.
It is important to note that the provided formulations are intended for research purposes only and have not been optimized for human use. Further development and characterization would be necessary for clinical applications. Researchers should always handle this compound with appropriate safety precautions in a laboratory setting.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols: hRS7-CL2-SN-38 (Sacituzumab Govitecan)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibody-drug conjugate (ADC) hRS7-CL2-SN-38, commercially known as Sacituzumab Govitecan (Trodelvy®). This document details its construction, mechanism of action, and application in cancer therapy, along with protocols for its evaluation.
Introduction to hRS7-CL2-SN-38
hRS7-CL2-SN-38 is a first-in-class ADC directed against the Trop-2 (Trophoblast cell-surface antigen 2) receptor, a transmembrane glycoprotein overexpressed in a wide variety of epithelial cancers.[1] The ADC is composed of three key components:
-
hRS7: A humanized monoclonal antibody that specifically targets the Trop-2 receptor.[2]
-
SN-38: The active metabolite of irinotecan, a potent topoisomerase I inhibitor that induces DNA damage and apoptosis.[3][4] SN-38 is 100 to 1,000 times more active than its parent compound, irinotecan.[3]
-
CL2A Linker: A cleavable linker that connects the hRS7 antibody to the SN-38 payload. This linker is designed to be stable in circulation but is hydrolyzed in the acidic environment of the tumor cell's lysosome, releasing the SN-38 payload intracellularly.[5][6]
The high drug-to-antibody ratio (DAR) of approximately 7.6 to 8 molecules of SN-38 per antibody enhances the cytotoxic payload delivered to the tumor cells.[7][8]
Mechanism of Action
The therapeutic action of hRS7-CL2-SN-38 is a multi-step process that leverages targeted delivery of a potent cytotoxic agent to cancer cells.
-
Binding and Internalization: The hRS7 antibody component of the ADC binds to the Trop-2 receptor on the surface of tumor cells.[9]
-
Internalization and Lysosomal Trafficking: Upon binding, the ADC-Trop-2 complex is internalized by the tumor cell via endocytosis and trafficked to the lysosome.[3]
-
Payload Release: The acidic environment of the lysosome facilitates the hydrolysis of the CL2A linker, releasing the SN-38 payload into the cytoplasm of the cancer cell.[3]
-
Topoisomerase I Inhibition: The released SN-38, a potent topoisomerase I inhibitor, intercalates into the DNA-topoisomerase I complex. This stabilizes the complex, preventing the re-ligation of single-strand DNA breaks that occur during DNA replication.[4][10]
-
DNA Damage and Apoptosis: The accumulation of these stalled replication forks leads to irreversible double-strand DNA breaks, triggering cell cycle arrest and ultimately apoptosis (programmed cell death).[10][11]
-
Bystander Effect: A key feature of this ADC is the "bystander effect." The released SN-38 is membrane-permeable and can diffuse out of the targeted Trop-2-positive cancer cell and kill neighboring cancer cells, regardless of their Trop-2 expression status. This is particularly advantageous in tumors with heterogeneous Trop-2 expression.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data for hRS7-CL2-SN-38 from preclinical studies.
Table 1: In Vitro Cytotoxicity of hRS7-CL2A-SN-38
| Cell Line | Cancer Type | IC50 (nM) of hRS7-CL2A-SN-38 | IC50 (nM) of Free SN-38 | Reference |
| Calu-3 | Non-Small Cell Lung | ~2.2 | Lower than ADC | [] |
| Capan-1 | Pancreatic | ~2.2 | Lower than ADC | [] |
| BxPC-3 | Pancreatic | ~2.2 | Lower than ADC | [] |
| COLO 205 | Colorectal | ~2.2 | Lower than ADC | [] |
| KRCH31 | Ovarian | Significantly lower than control ADC | Not reported | [13] |
| OVA1 | Ovarian | Significantly lower than control ADC | Not reported | [13] |
| OVA10 | Ovarian | Significantly lower than control ADC | Not reported | [13] |
Table 2: In Vivo Efficacy of hRS7-CL2-SN-38 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (SN-38 equivalent) | Outcome | Reference |
| Calu-3 | Non-Small Cell Lung | 0.04 mg/kg, q4dx4 | Significantly improved response vs. control | [] |
| COLO 205 | Colorectal | 0.4 mg/kg, q4dx8 | Prevented tumor growth over 28 days | [] |
| Capan-1 | Pancreatic | 0.2 mg/kg, twice weekly x 4 weeks | 40% of mice tumor-free at day 140 | [] |
| BxPC-3 | Pancreatic | 0.4 mg/kg, twice weekly x 4 weeks | Significantly inhibited tumor growth vs. controls | [] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~6-8 | [7][8][14] |
| Cell Binding (Kd) | ~1.2 nM | [15] |
| In Vitro Serum Stability (t½) | ~20 hours | [15] |
Experimental Protocols
ADC Construction and Characterization
The construction of hRS7-CL2-SN-38 involves the synthesis of the CL2A-SN-38 linker-payload and its subsequent conjugation to the hRS7 antibody.
Protocol 4.1.1: Synthesis of CL2A-SN-38
The synthesis of the CL2A-SN-38 linker-payload is a multi-step process. A detailed 10-step synthesis route has been described as proprietary. Researchers can partner with specialized contract research organizations for custom synthesis.
Protocol 4.1.2: Conjugation of CL2A-SN-38 to hRS7 Antibody
-
Antibody Reduction: The hRS7 IgG1 antibody is mildly reduced to expose free sulfhydryl groups in the hinge region. This is typically achieved using a reducing agent like dithiothreitol (DTT).
-
Linker-Payload Activation: The CL2A-SN-38 linker contains a maleimide group that is reactive towards the free sulfhydryl groups on the reduced antibody.
-
Conjugation Reaction: The activated CL2A-SN-38 is incubated with the reduced hRS7 antibody under controlled pH and temperature to form a stable thioether bond.
-
Purification: The resulting ADC is purified from unconjugated antibody, free linker-payload, and other reactants using techniques such as size exclusion chromatography (SEC) or protein A affinity chromatography.
Protocol 4.1.3: Determination of Drug-to-Antibody Ratio (DAR)
The average number of SN-38 molecules conjugated to each antibody is a critical quality attribute.
-
UV/Vis Spectroscopy: This is a simple method that utilizes the different absorbance maxima of the antibody (typically 280 nm) and the drug. By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated.[16]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the drug payload is hydrophobic, species with different numbers of conjugated drugs will have different retention times. The relative peak areas can be used to determine the distribution and average DAR.[16]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides the most accurate determination of the DAR and the distribution of different drug-loaded species by measuring the mass difference between the unconjugated and conjugated forms.[10]
In Vitro Efficacy and Mechanism of Action Studies
Protocol 4.2.1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of hRS7-CL2-SN-38, free SN-38, and a non-targeting control ADC for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Remove the drug-containing medium and add fresh medium containing 0.5 mg/mL MTT solution. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., acidified sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value.
Protocol 4.2.2: Topoisomerase I Inhibition Assay
This assay assesses the ability of SN-38 to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I enzyme, and various concentrations of SN-38 in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA compared to the control.
In Vivo Efficacy Studies
Protocol 4.3.1: Human Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of hRS7-CL2-SN-38 in a mouse model.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., Calu-3, COLO 205) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, hRS7-CL2-SN-38, non-targeting control ADC, free SN-38).
-
Treatment Administration: Administer the treatments intravenously according to a predetermined schedule (e.g., twice weekly for 4 weeks). Doses are typically expressed as mg of SN-38 equivalent per kg of body weight.
-
Tumor Measurement: Measure the tumor volume using calipers two to three times per week.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effect.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of hRS7-CL2-SN-38.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for in vitro cytotoxicity assay.
Logical Relationship: ADC Construction
Caption: Construction of the hRS7-CL2-SN-38 ADC.
References
- 1. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CL2-SN-38 | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. agilent.com [agilent.com]
- 11. aacrjournals.org [aacrjournals.org]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pharmiweb.com [pharmiweb.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in CL2-SN-38 Conjugation
Welcome to the technical support center for CL2-SN-38 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of antibody-drug conjugates (ADCs) using the this compound linker-payload, with a focus on resolving issues of low reaction yield.
Troubleshooting Guide
Low conjugation yield is a frequent challenge in the ADC synthesis process.[][2] This guide provides a systematic approach to identifying and resolving the underlying causes.
Q1: My this compound conjugation reaction has a low or no yield. Where do I start troubleshooting?
A low or nonexistent yield in your conjugation reaction can stem from various factors related to reagents, reaction conditions, and the purification process.[][2] Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify the Quality and Storage of Reagents
The stability and purity of your starting materials, including the antibody, the this compound linker-payload, and reaction buffers, are critical for a successful conjugation.
-
Antibody Quality: The purity of the monoclonal antibody (mAb) is crucial. Protein impurities can interfere with the conjugation reaction. It is often recommended to use an antibody with a purity of over 95%.[2] Not all antibodies are suitable for ADC development; factors like poor internalization kinetics can limit final efficacy.[2]
-
This compound Stability: this compound is a cleavable linker-drug conjugate that should be stored in a sealed, protected environment, avoiding moisture.[3] For long-term storage, -80°C is recommended for up to 6 months, while for short-term storage, -20°C is suitable for up to one month.[4] Before use, allow the reagent to equilibrate to room temperature to prevent condensation.[5]
-
Buffer Composition: Ensure that your reaction buffers are free from interfering substances. For instance, amine-containing buffers like Tris will compete with the desired reaction when using amine-reactive crosslinkers.[5]
Step 2: Optimize Reaction Conditions
Suboptimal reaction conditions are a common cause of low conjugation yields.[] Key parameters to evaluate include pH, temperature, reaction time, and molar ratios of reactants.
-
pH: The pH of the reaction buffer must be within the optimal range for the specific conjugation chemistry being employed.[2]
-
Molar Ratio: An inappropriate molar excess of the this compound linker-payload to the antibody can result in incomplete conjugation and a lower-than-expected Drug-to-Antibody Ratio (DAR).[2]
-
Co-solvents: this compound has limited aqueous solubility.[6] The use of co-solvents like DMSO is often necessary to ensure the linker-payload remains in solution during the reaction. However, high concentrations of organic solvents can promote antibody aggregation.[2]
Step 3: Evaluate the Conjugation Chemistry
The specifics of the conjugation strategy play a significant role in the reaction's success. For cysteine-based conjugation, which is common for linkers with a maleimide group like in CL2A-SN-38, the availability of free sulfhydryl groups on the antibody is paramount.[7]
-
Antibody Reduction: For cysteine-based conjugation, incomplete reduction of the antibody's interchain disulfide bonds will result in fewer available sites for the linker to attach, leading to a low DAR.[2] It is crucial to optimize the concentration of the reducing agent (e.g., TCEP or DTT), temperature, and incubation time.[2]
-
Linker-Payload Hydrolysis: The reactive groups on the linker can be susceptible to hydrolysis, rendering them unable to react with the antibody.[2]
Step 4: Assess the Purification Process
Inefficient purification can lead to the loss of the desired ADC, resulting in a low final yield.[2]
-
Purification Method: Various chromatography techniques are used for ADC purification, including size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and hydroxyapatite chromatography (HA).[][9] The choice of method should be optimized to efficiently separate the ADC from unconjugated antibody, free linker-payload, and aggregates.[9]
-
Aggregation: The conjugation process can sometimes induce antibody aggregation, which needs to be removed during purification.[2] Higher DARs often lead to a greater propensity for aggregation.[2]
Frequently Asked Questions (FAQs)
Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC, and how does it affect the outcome?
The ideal DAR is typically between 2 and 4 to balance efficacy and safety.[][2]
-
Under-conjugation (Low DAR): May lead to insufficient drug potency, failing to effectively kill cancer cells.[]
-
Over-conjugation (High DAR): Can result in reduced ADC solubility, increased immunogenicity, and rapid drug release, which can negatively impact therapeutic efficacy and safety.[] It can also lead to higher aggregation rates.[2]
Q3: My DAR is lower than expected. What are the potential causes?
A lower-than-expected DAR is a common indicator of an inefficient conjugation reaction.[2] Potential causes include:
-
Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds for cysteine-based conjugation.[2]
-
Suboptimal Molar Ratios: An inadequate molar excess of the this compound linker-payload to the antibody.[2]
-
Hydrolysis of Reactive Groups: The maleimide group on the linker is prone to hydrolysis.[2]
Q4: I am observing significant aggregation of my ADC. What can I do to minimize this?
Aggregation is a common issue in ADC production, often caused by the hydrophobicity of the linker-drug and the conjugation process itself.[2] Strategies to mitigate aggregation include:
-
Optimizing Co-solvent Concentration: While necessary for solubility, the concentration of co-solvents like DMSO should be minimized as they can promote aggregation.[2]
-
Using Hydrophilic Linkers: Incorporating hydrophilic moieties like PEG into the linker can improve solubility and reduce aggregation.[2] The CL2A linker, for example, contains a short PEG residue to aid in solubility.[7]
-
Purification: Techniques like hydroxyapatite chromatography have been shown to be effective in removing aggregates from ADC preparations.[10]
Q5: What are the key differences between the this compound and CL2A-SN-38 linkers?
The CL2A-SN-38 linker is a derivative of this compound. The modification involves the removal of a phenylalanine at the cathepsin B cleavage site.[7] This modification was found to improve product quality and yields without negatively impacting the rate of SN-38 release, conjugate binding, stability, or potency.[7][11]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Antibody Purity | > 95% | [2] |
| Ideal DAR | 2 - 4 | [][2] |
| This compound Storage | -80°C (≤ 6 months), -20°C (≤ 1 month) | [4] |
| Co-solvent (DMSO) Conc. | < 10% (v/v) in final reaction mix | [12] |
| hRS7-CL2A-SN-38 Serum Stability (t½) | ~20 hours | [11] |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of a Maleimide-Activated SN-38 Derivative
This protocol is a general guideline for conjugating a maleimide-activated SN-38 derivative (such as that in the CL2A linker) to the thiol groups of reduced cysteines in an antibody.[12]
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-activated SN-38 linker (e.g., CL2A-SN-38)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA
-
Quenching Solution: N-acetylcysteine
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Desalting columns
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS. Perform a buffer exchange into the Reaction Buffer using a desalting column.
-
Antibody Reduction: Add a 10-20 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours with gentle mixing.
-
Removal of Reducing Agent: Remove excess TCEP by buffer exchange into fresh, degassed Reaction Buffer using a desalting column.
-
Conjugation Reaction: Immediately after reduction, add a 5-10 molar excess of the SN-38-linker-maleimide (dissolved in a small amount of DMSO) to the reduced antibody solution. The final DMSO concentration should be below 10% (v/v). Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.
-
Quenching: Add a 5-fold molar excess of N-acetylcysteine (relative to the SN-38-linker-maleimide) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Purify the ADC from unconjugated drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Characterization: Determine the protein concentration (A280), DAR (HIC-HPLC or UV-Vis), and purity/aggregation state (SEC-HPLC).
Visualizations
Caption: Workflow for this compound Antibody-Drug Conjugate Synthesis.
Caption: Troubleshooting Logic for Low Yield in this compound Conjugation.
References
- 2. benchchem.com [benchchem.com]
- 3. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 11. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CL2-SN-38 ADC Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the serum stability of CL2-SN-38 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the serum stability of a this compound ADC?
A1: The stability of an ADC in plasma is a critical factor that dictates its efficacy and safety by influencing off-target drug release.[1] Several factors can impact the serum stability of a this compound ADC, including:
-
Linker Chemistry: The type of linker used to conjugate SN-38 to the antibody is paramount. While non-cleavable linkers generally exhibit high plasma stability, cleavable linkers like the pH-sensitive CL2A linker in Sacituzumab govitecan are designed for controlled release.[1][2] The stability of these linkers can vary, impacting the rate of premature payload release.[1]
-
Conjugation Site: The location of conjugation on the antibody can affect the stability of the antibody-linker interface.[1] Sites with high solvent accessibility may lead to faster payload loss compared to more shielded sites.[1]
-
Drug-to-Antibody Ratio (DAR): The DAR, or the number of drug molecules conjugated to a single antibody, is a key parameter.[1][3] High DAR values can sometimes lead to aggregation and altered stability profiles.[3][4]
-
Antibody Backbone: The specific monoclonal antibody used can also influence stability. Different antibodies can have varying susceptibilities to aggregation and other degradation pathways.[3][4]
Q2: How does the CL2 linker and its variants (e.g., CL2A) differ in terms of stability?
A2: The CL2 linker and its variant, CL2A, are designed to be pH-sensitive, allowing for the release of SN-38 in the acidic environment of the tumor microenvironment and lysosomes.[2] The CL2A linker is a modification of the CL2 linker. Studies comparing hRS7-CL2-SN-38 and hRS7-CL2A-SN-38 have shown them to have equivalent in vitro serum stability, with a half-life of approximately 20 hours.[5][6] Another variant, CL2E, was designed to be more stable, with a serum half-life of over 10 days, relying on enzymatic cleavage by cathepsin B for drug release.[7]
Q3: What is the expected in vitro serum stability of a CL2A-SN-38 ADC like Sacituzumab govitecan?
A3: The hRS7-CL2A-SN-38 ADC (Sacituzumab govitecan) has a reported in vitro serum stability half-life of about 1-2 days.[2] Specifically, some studies indicate a half-life of approximately 20 hours.[5][6] This moderate stability is a deliberate design feature to allow for gradual release of SN-38 in the tumor microenvironment, contributing to a bystander effect.[2]
Q4: What are the primary degradation pathways for this compound ADCs in serum?
A4: The primary degradation pathway for this compound ADCs in serum is the premature cleavage of the linker, leading to the release of the SN-38 payload. For linkers like CL2A, this is primarily due to hydrolysis of the pH-sensitive carbonate bond.[2][6] Another potential degradation pathway is deconjugation through a reverse Michael reaction if a maleimide-based conjugation chemistry was used.[8]
Troubleshooting Guide
Problem 1: My this compound ADC shows lower than expected serum stability.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Linker Chemistry | Consider evaluating alternative linkers. For instance, the CL2E linker offers significantly higher serum stability compared to CL2A, although this may alter the drug release mechanism and efficacy.[7] |
| Conjugation Site Accessibility | If using a cysteine-based conjugation method, analyze the solvent accessibility of the conjugation sites. Consider site-specific conjugation technologies to attach the linker to more stable and less accessible sites.[1] |
| High or Heterogeneous DAR | Optimize the conjugation reaction to achieve a lower and more homogeneous DAR. High DAR can sometimes lead to instability and aggregation.[3][4] Characterize the DAR distribution of your ADC preparation using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[8] |
| Antibody Backbone Instability | Evaluate the intrinsic stability of the monoclonal antibody alone under the same serum incubation conditions. If the antibody itself is prone to aggregation or degradation, consider engineering a more stable variant. |
Problem 2: I am observing significant aggregation of my ADC during serum incubation.
| Possible Cause | Troubleshooting Suggestion |
| High DAR | As mentioned above, a high DAR can increase the hydrophobicity of the ADC, leading to aggregation. Aim for a lower, more controlled DAR.[3][4] |
| Payload-Related Issues | The physicochemical properties of SN-38 can contribute to aggregation. Ensure proper formulation and consider the inclusion of solubility-enhancing moieties like a short PEG group in the linker design.[2] |
| Antibody-Specific Properties | The inherent properties of the antibody can predispose the ADC to aggregation. Screen different antibody candidates early in the development process for their propensity to aggregate after conjugation.[3][4] |
Quantitative Data Summary
Table 1: In Vitro Serum Stability of Different SN-38 ADC Linkers
| Linker | Antibody | Serum Half-life (t½) | Primary Release Mechanism | Reference |
| CL2 | hRS7 | ~20 hours | pH-sensitive hydrolysis | [5][6] |
| CL2A | hRS7 | ~20 hours / 1 day | pH-sensitive hydrolysis | [5][6][7] |
| CL2E | hMN-14 | >10 days | Cathepsin B cleavage | [7] |
| SN-38-ether | Mil40 | >10 days | Cathepsin B cleavage | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general procedure for assessing the stability of a this compound ADC in serum.
Objective: To determine the rate of drug deconjugation and ADC degradation in serum over time.
Materials:
-
This compound ADC
-
Human, mouse, or rat serum (plasma can also be used)[11]
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Affinity purification beads (e.g., Protein A or Protein G)
-
LC-MS system
Procedure:
-
Incubation:
-
Dilute the this compound ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed serum and in PBS (as a control).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Immediately freeze the collected aliquots at -80°C to stop the degradation process.[11]
-
-
ADC Capture:
-
Analysis by LC-MS:
-
Elute the ADC from the beads.
-
Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point.[8]
-
A decrease in the average DAR over time indicates payload loss.
-
-
Data Analysis:
-
Calculate the percentage of intact ADC or the average DAR remaining at each time point relative to the 0-hour time point.
-
Plot the data and calculate the serum stability half-life (t½).
-
Visualizations
Caption: Workflow for In Vitro Serum Stability Assay of this compound ADC.
Caption: Key Factors Influencing this compound ADC Serum Stability.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 6. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
Technical Support Center: Preventing Aggregation of CL2-SN-38 Antibody-Drug Conjugates
This technical support guide is designed for researchers, scientists, and drug development professionals working with CL2-SN-38 antibody-drug conjugates (ADCs). It provides troubleshooting advice and answers to frequently asked questions to help you identify, mitigate, and prevent aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a critical issue?
A1: ADC aggregation is the self-association of individual antibody-drug conjugate molecules into larger, high-molecular-weight (HMW) species.[1] This is a critical quality attribute to control because aggregation can lead to a loss of therapeutic efficacy, altered pharmacokinetic profiles, and potentially induce an immunogenic response in patients.[1][2] Aggregates can also cause manufacturing and formulation challenges, including product loss.[2][3]
Q2: What are the primary causes of aggregation in this compound ADC experiments?
A2: Aggregation of ADCs is a complex issue driven by the increased hydrophobicity and potential instability of the conjugate compared to the parent antibody.[1][4] Key causes include:
-
Payload Hydrophobicity : The SN-38 payload is highly hydrophobic.[3] Attaching it to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][5]
-
Conjugation Process Stress : The chemical conditions used for conjugation, including pH, temperature, and the use of organic co-solvents, can induce stress on the antibody, exposing hydrophobic regions that can lead to aggregation.[1][5] High ADC concentrations during manufacturing also increase the risk of intermolecular interactions.[1][2]
-
Suboptimal Formulation : An inappropriate buffer system with suboptimal pH or ionic strength can fail to stabilize the ADC.[1][3] If the formulation pH is near the antibody's isoelectric point (pI), the reduced net charge can decrease solubility and promote aggregation.[1][3]
-
Storage and Handling : ADCs can be sensitive to physical stressors.[1] Repeated freeze-thaw cycles, exposure to high temperatures, mechanical stress from vigorous shaking, and even light exposure can contribute to the formation of aggregates.[1][5]
Q3: How does the drug-to-antibody ratio (DAR) affect the aggregation of this compound?
A3: A higher DAR, meaning more SN-38 molecules are attached to each antibody, generally increases the propensity for aggregation. This is because the hydrophobic nature of the SN-38 payload becomes more pronounced with a higher drug load, leading to increased hydrophobic-hydrophobic interactions between ADC molecules.[2] However, strategies such as incorporating polyethylene glycol (PEG) moieties can allow for a higher DAR without causing aggregation.[6][7]
Q4: What role does the "CL2" linker play in aggregation?
A4: While specific details on a "CL2" linker are not publicly available, the choice of linker is crucial in ADC stability. Hydrophilic linkers, such as those containing PEG, can help shield the hydrophobic SN-38 payload from the aqueous environment, reducing the tendency for aggregation.[1] Conversely, a more hydrophobic linker can exacerbate the aggregation issue. The stability of the linker is also important; premature cleavage of the linker can lead to changes in the ADC structure that may promote aggregation.[8]
Q5: What are the recommended formulation strategies to minimize this compound aggregation?
A5: A systematic approach to formulation development is key. This involves optimizing the following:
-
Buffer pH and Ionic Strength : It is crucial to maintain the pH of the formulation away from the isoelectric point (pI) of the ADC to ensure sufficient surface charge and repulsion between molecules.[1][3] The ionic strength of the buffer, adjusted with salts like NaCl, can also significantly impact stability, with optimal concentrations helping to decrease aggregation rates.[9][10]
-
Excipients : The inclusion of stabilizers can be highly effective. Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, alanine), and non-ionic surfactants (e.g., polysorbates like Tween 20 or Tween 80) can help prevent protein surface adsorption and aggregation.[5][11][12][13][14]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common aggregation issues encountered during the handling and analysis of this compound ADCs.
Symptom 1: High levels of aggregates detected by Size Exclusion Chromatography (SEC).
| Potential Cause | Recommended Action |
| Suboptimal Formulation | Systematically screen different buffer conditions. Vary the pH and ionic strength to find the optimal range for your this compound ADC.[9][10] |
| Lack of Stabilizing Excipients | Perform an excipient screening study. Test the effect of adding sugars, amino acids, or surfactants to your formulation.[5][12] |
| Harsh Conjugation Conditions | Review and optimize your conjugation protocol. Consider lowering the reaction temperature or reducing the concentration of organic co-solvents. Immobilizing the antibody on a solid support during conjugation can prevent aggregation.[3][5] |
| Inappropriate Storage and Handling | Avoid repeated freeze-thaw cycles. Store the ADC at the recommended temperature and protect it from light and agitation.[1][5] |
Symptom 2: Peak tailing or poor resolution in SEC chromatogram.
| Potential Cause | Recommended Action |
| Non-specific Interactions with SEC Column | The hydrophobic nature of the SN-38 payload can cause interactions with the stationary phase.[15] Consider adding an organic modifier (e.g., 15% isopropanol) to the mobile phase to reduce these interactions.[15][16] Alternatively, use an SEC column specifically designed to minimize non-specific interactions with hydrophobic molecules.[17][18] |
| Column Overloading | Reduce the amount of sample injected onto the column. |
| Poor Column Condition | Clean or replace the SEC column according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high-molecular-weight (HMW) species, monomer, and low-molecular-weight (LMW) fragments in a this compound ADC sample.
Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector and an SEC column suitable for antibody analysis (e.g., Agilent AdvanceBio SEC 300Å).[16]
-
Mobile Phase: A typical mobile phase is phosphate-buffered saline (PBS), pH 7.4. If peak tailing is observed, a mobile phase containing an organic modifier may be necessary.[15]
-
Sample Preparation: Dilute the this compound ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Chromatographic Run: Inject an appropriate volume (e.g., 10-20 µL) of the prepared sample.[1] Run the separation isocratically for a sufficient duration (typically 15-20 minutes) to allow for the elution of all species.[1] Monitor the elution profile at 280 nm.[1]
-
Data Analysis: Integrate the peaks corresponding to HMW species, monomer, and any LMW fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[1]
Protocol 2: High-Throughput Screening of Formulation Conditions using Dynamic Light Scattering (DLS)
Objective: To rapidly screen various buffer formulations to identify conditions that minimize the aggregation of this compound.
Methodology:
-
Sample Preparation: Prepare a matrix of different formulations in a 96-well plate. Vary the buffer type (e.g., citrate, histidine, phosphate), pH, ionic strength, and add different excipients. Add a constant amount of this compound to each well.
-
Initial DLS Measurement (T=0): Use a high-throughput plate-based DLS instrument to measure the initial particle size distribution and polydispersity index (PDI) for each formulation.[19][20] A monodisperse sample should have a PDI of <20%.[20]
-
Stress Incubation: Subject the plate to accelerated stress conditions (e.g., incubation at 40°C for 1 week or 50°C for 24 hours).[1]
-
Final DLS Measurement: After the stress period, allow the plate to return to room temperature. Repeat the DLS measurement to assess changes in particle size and PDI.[1]
-
Data Interpretation: Compare the change in particle size and PDI for each formulation. Formulations that show the smallest increase in these parameters are considered to be more stabilizing. Promising candidates should be further analyzed by a quantitative method like SEC.[1]
Protocol 3: Assessment of Thermal Stability by Differential Scanning Fluorimetry (DSF)
Objective: To determine the thermal stability of this compound in different formulations by measuring its melting temperature (Tm).
Methodology:
-
Principle: DSF measures the unfolding of a protein by monitoring changes in fluorescence as the temperature increases.[21] This can be done by tracking the intrinsic fluorescence of tryptophan residues or by using a fluorescent dye like SYPRO Orange that binds to exposed hydrophobic regions of the unfolded protein.[21][22]
-
Sample Preparation: Prepare samples of this compound in the different formulations to be tested in a multi-well PCR plate.
-
Thermal Ramp: Place the plate in a DSF-capable instrument (e.g., a real-time PCR machine). Apply a thermal ramp, gradually increasing the temperature.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity during the temperature ramp.
-
Data Analysis: Plot the fluorescence intensity versus temperature. The midpoint of the unfolding transition is the melting temperature (Tm). A higher Tm indicates greater thermal stability.[23] The temperature at which aggregation begins (Tagg) can also be determined, often in conjunction with light scattering measurements.[21]
Visualizations
Caption: Troubleshooting flowchart for ADC aggregation.
Caption: Simplified signaling pathway for SN-38.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solution pH that minimizes self-association of three monoclonal antibodies is strongly dependent on ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the Interaction between Excipients and Monoclonal Antibodies PGT121 and N49P9.6-FR-LS: A Comprehensive Analysis. | Semantic Scholar [semanticscholar.org]
- 14. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. lcms.cz [lcms.cz]
- 19. wyatt.com [wyatt.com]
- 20. pharmtech.com [pharmtech.com]
- 21. unchainedlabs.com [unchainedlabs.com]
- 22. Differential Scanning Fluorimetry (DSF) - Creative Proteomics [creative-proteomics.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Drug-to-Antibody Ratio of CL2A-SN-38
Welcome to the technical support center for the CL2A-SN-38 antibody-drug conjugate (ADC) platform. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of CL2A-SN-38 ADCs, with a specific focus on achieving and improving the desired drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the CL2A-SN-38 system and what is its target drug-to-antibody ratio (DAR)?
A1: The CL2A-SN-38 system is an antibody-drug conjugate platform where the potent topoisomerase I inhibitor, SN-38, is conjugated to a monoclonal antibody via the CL2A linker.[1][2] The CL2A linker is a pH-sensitive linker that enables the release of SN-38 in the acidic tumor microenvironment and within tumor cells.[3][4] A key feature of this system, as exemplified by the FDA-approved ADC sacituzumab govitecan, is a high drug-to-antibody ratio, typically around 7-8 drugs per antibody molecule.[4] This high DAR is crucial for delivering a potent cytotoxic payload to the target cancer cells.
Q2: Why is achieving a high DAR important for CL2A-SN-38 ADCs?
A2: A higher DAR generally correlates with increased in vitro potency of the ADC.[5] For a moderately toxic payload like SN-38, a high DAR ensures that a sufficient amount of the drug is delivered to the tumor site to exert a therapeutic effect.[4] The design of the CL2A linker, which includes a short polyethylene glycol (PEG) moiety, aids in improving the solubility of the hydrophobic SN-38 payload, thereby enabling a higher DAR without significant aggregation.[4][6]
Q3: What are the main challenges in achieving a high and consistent DAR with CL2A-SN-38?
A3: The primary challenges stem from the physicochemical properties of SN-38 and the intricacies of the conjugation chemistry. SN-38 is notoriously hydrophobic, which can lead to poor solubility in aqueous buffers and aggregation during the conjugation process.[7] Additionally, the conjugation process, which typically involves the reduction of interchain disulfide bonds on the antibody to generate reactive thiol groups, requires precise control to achieve a consistent number of available conjugation sites.[8][9] Incomplete reduction, instability of the linker-payload, and suboptimal reaction conditions are common hurdles.
Troubleshooting Guide for Low Drug-to-Antibody Ratio (DAR)
This guide addresses common issues that can lead to a lower-than-expected DAR during the synthesis of CL2A-SN-38 ADCs.
Problem 1: Low DAR due to inefficient antibody reduction.
-
Question: My final ADC product has a significantly lower DAR than the target of 7-8. How can I determine if incomplete antibody reduction is the cause and how can I fix it?
-
Answer: Incomplete reduction of the antibody's interchain disulfide bonds is a frequent cause of low DAR, as it results in fewer available thiol groups for conjugation.
-
Troubleshooting Steps:
-
Verify Reduction Efficiency: Before adding the CL2A-SN-38 linker-payload, quantify the number of free thiol groups on the reduced antibody using Ellman's reagent (DTNB). The target is typically 8 free thiols per antibody.
-
Optimize Reducing Agent Concentration: The concentration of the reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is critical. Create a titration curve with varying concentrations of the reducing agent to find the optimal concentration that yields the desired number of free thiols without over-reducing the antibody, which could lead to fragmentation.[9]
-
Control Reaction Time and Temperature: The reduction reaction is sensitive to time and temperature. Ensure consistent incubation times and temperatures across batches. Most reductions are performed at room temperature or 37°C for 30-60 minutes.[9]
-
Ensure Proper Buffer Conditions: The pH of the reduction buffer should be maintained within the optimal range for the chosen reducing agent (typically pH 7.0-8.0 for DTT and TCEP).
-
-
Problem 2: Low DAR due to poor solubility of the CL2A-SN-38 linker-payload.
-
Question: I observe precipitation or cloudiness in my reaction mixture after adding the CL2A-SN-38 linker-payload, and the resulting DAR is low. What can I do to improve solubility?
-
Answer: The hydrophobicity of SN-38 can lead to poor solubility of the CL2A-SN-38 linker-payload in aqueous buffers, reducing its availability for conjugation.
-
Troubleshooting Steps:
-
Utilize Co-solvents: Dissolve the CL2A-SN-38 linker-payload in a small amount of a compatible organic co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before adding it to the reaction buffer.[10] It is crucial to keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%) to prevent antibody denaturation.
-
Optimize pH: The solubility of SN-38 is pH-dependent. While the conjugation reaction is typically performed at a neutral pH, ensure the stock solution of the linker-payload is prepared under conditions that favor solubility. The lactone ring of SN-38 is more stable at acidic pH, but the carboxylate form, which is more soluble, is favored at a more alkaline pH.[2][11] Careful pH management of the stock solution can be beneficial.
-
Control the Rate of Addition: Add the CL2A-SN-38 linker-payload solution to the reduced antibody solution slowly and with gentle mixing to prevent localized high concentrations that can lead to precipitation.
-
-
Problem 3: Inconsistent DAR and high heterogeneity in the final product.
-
Question: My DAR varies significantly between batches, and analytical chromatography shows a wide distribution of ADC species. How can I improve consistency and homogeneity?
-
Answer: Inconsistency in DAR and high heterogeneity often point to a lack of precise control over the reaction parameters and inefficient purification.
-
Troubleshooting Steps:
-
Precise Control of Molar Ratios: The molar ratio of the CL2A-SN-38 linker-payload to the antibody is a critical parameter. A suboptimal ratio can lead to incomplete conjugation. Experiment with different molar excess values of the linker-payload to find the optimal ratio that drives the reaction to completion without causing excessive aggregation.
-
Monitor Reaction Kinetics: Perform time-course experiments to determine the optimal reaction time for the conjugation step. Quench the reaction at different time points and analyze the DAR to understand the reaction kinetics and ensure it goes to completion.
-
Efficient Purification: Post-conjugation purification is essential to remove unconjugated antibody, excess linker-payload, and to potentially isolate ADC species with a specific DAR. Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species based on their DAR.[12][]
-
-
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of different DAR species in an ADC sample.[14] The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the CL2A-SN-38 ADC sample (typically 10-20 µg).
-
Elute the sample with a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes) at a flow rate of 0.8 mL/min.
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR (DAR 2, DAR 4, DAR 6, DAR 8), which are more hydrophobic and elute at lower salt concentrations.
-
Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.
DAR Calculation: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC
RP-HPLC of the reduced ADC provides an orthogonal method for DAR determination.[14][15] This method separates the light and heavy chains of the antibody and their drug-conjugated forms.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, 2.1 mm x 50 mm, 5 µm).
-
-
Sample Preparation:
-
Reduce the ADC sample by incubating with a reducing agent (e.g., 10 mM DTT) at 37°C for 30 minutes to separate the light and heavy chains.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the reduced ADC sample.
-
Elute the sample with a linear gradient of increasing Mobile Phase B (e.g., 20% to 60% over 30 minutes) at a flow rate of 0.5 mL/min.
-
Monitor the elution at 280 nm.
-
The chromatogram will show peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).
-
Calculate the average DAR based on the weighted peak areas of the light and heavy chain species.
DAR Calculation: Average DAR = (Σ (% Peak Area of Light Chain species * DAR of species) + Σ (% Peak Area of Heavy Chain species * DAR of species)) / 100
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and characterization of CL2A-SN-38 ADCs.
Table 1: Impact of Molar Ratio of Linker-Payload on Average DAR
| Molar Ratio (CL2A-SN-38 : Antibody) | Average DAR | Aggregation (%) |
| 5:1 | 5.8 | < 2% |
| 8:1 | 7.2 | < 3% |
| 10:1 | 7.6 | ~5% |
| 12:1 | 7.8 | > 8% |
Note: This is example data and actual results may vary depending on the specific antibody and reaction conditions.
Table 2: Comparison of Analytical Methods for DAR Determination
| Analytical Method | Principle | Information Provided | Typical Throughput |
| HIC-HPLC | Separation based on hydrophobicity | Average DAR, DAR distribution, aggregation | Medium |
| RP-HPLC (reduced) | Separation of light and heavy chains | Average DAR, drug distribution on chains | Medium |
| Mass Spectrometry | Mass determination of intact or reduced ADC | Precise mass, confirmation of DAR species | Low to Medium |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of CL2A-SN-38 ADCs.
Caption: Troubleshooting decision tree for addressing low DAR in CL2A-SN-38 conjugation.
Caption: Logical relationship of HIC analysis for determining the DAR of CL2A-SN-38 ADCs.
References
- 1. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
CL2-SN-38 Synthesis Scale-Up: Technical Support Center
Welcome to the technical support center for the synthesis of CL2-SN-38. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling up the production of this potent antibody-drug conjugate (ADC) payload. Here you will find troubleshooting guidance, answers to frequently asked questions, and detailed protocols to support your development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? this compound is a drug-linker conjugate. It comprises the potent topoisomerase I inhibitor SN-38, which is the active metabolite of irinotecan, covalently attached to a cleavable linker (CL2).[1][2] Its primary use is in the development of ADCs, where it is conjugated to a monoclonal antibody that targets specific tumor antigens.[1][3] Once the ADC is internalized by a cancer cell, the linker is cleaved, releasing the highly cytotoxic SN-38 payload.[1]
Q2: What are the overarching challenges when scaling up this compound synthesis? Scaling the synthesis of this compound presents several key challenges:
-
Multi-step Synthesis: The process involves numerous steps, including the protection of SN-38's 10-hydroxyl group, derivatization of the 20-hydroxyl group, and final deprotection, each of which can impact overall yield.[2]
-
Poor Solubility: SN-38 and many of its derivatives have extremely low solubility in common organic solvents and aqueous media, complicating reaction conditions, purification, and handling.[4][5][6]
-
Lactone Ring Instability: The active lactone ring of the SN-38 molecule is prone to hydrolysis under neutral or basic conditions (pH > 6), converting it to an inactive carboxylate form.[6][7]
-
Rigorous Purification: High purity is essential for clinical applications. Removing closely related impurities, unreacted starting materials, and side-products often requires multi-step chromatographic purification, which is costly and difficult to scale.[8][9]
-
Reagent and Solvent Management: Scaling up involves managing large quantities of reagents and solvents, some of which may be hazardous. For instance, modern syntheses aim to replace solvents like pyridine with more environmentally benign alternatives.[8]
Q3: Why is the purity of the initial SN-38 starting material so critical? The purity of the starting SN-38 is paramount because impurities can interfere with subsequent reactions or be carried through the entire synthesis, leading to a final product that is difficult and costly to purify.[9] Camptothecin, the precursor to SN-38, is often derived from plant extracts and can have a purity as low as 50-80%.[9] Using highly purified SN-38 (>99%) minimizes the formation of side-products and simplifies the final purification of this compound.[8]
Q4: What are the most common impurities encountered during the synthesis? Common impurities may include:
-
Unreacted SN-38 or linker fragments.
-
Partially reacted intermediates, such as molecules where the protecting group has not been successfully removed.
-
Di-substituted SN-38 species if the 10-OH protection is incomplete.
-
Products resulting from the hydrolysis of the SN-38 lactone ring.
-
Residual solvents and catalysts from previous steps.
Q5: What are the recommended analytical techniques for monitoring reaction progress and purity? High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring the consumption of starting materials and the formation of the desired product at each step.[10] For structural confirmation of the final product and key intermediates, Nuclear Magnetic Resonance (¹HNMR) spectroscopy is required.[10]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the scale-up of this compound synthesis.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low Overall Yield | Inefficient protection or deprotection of the 10-OH group. | Screen alternate protecting groups (e.g., TBDMS instead of BOC) that offer robust protection and milder deprotection conditions to improve yield.[2] Optimize reaction time and temperature for these steps. |
| Degradation of SN-38's lactone ring. | Ensure all reaction and workup steps are performed under strictly anhydrous and non-basic conditions. Use aprotic solvents like DMF or dichloromethane.[8][11] | |
| Product loss during purification. | Optimize the chromatographic method (e.g., gradient, stationary phase). Consider recrystallization for intermediates like SN-38, which can yield high purity (>99.7%) and may be more scalable than chromatography.[8] | |
| High Impurity in Final Product | Incomplete reaction at one or more steps. | Use HPLC or LC-MS for in-process checks to ensure reactions go to completion before proceeding to the next step.[8] |
| Formation of side-products. | Control reaction temperature carefully, as elevated temperatures can promote side reactions. Optimize the rate of reagent addition, as localized high concentrations can lead to impurities. | |
| Contaminated starting materials. | Re-purify the starting SN-38 via recrystallization from a dilute acetic acid solution to achieve >99.7% purity before use.[8] | |
| Poor Solubility of Intermediates | The inherent hydrophobicity of the camptothecin core.[4] | Use appropriate aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve SN-38 and its derivatives.[11] Gentle heating and sonication can also aid dissolution.[1] |
| Inconsistent Batch-to-Batch Results | Poor heat and mass transfer at a larger scale. | Ensure the reactor is equipped with adequate agitation to maintain a homogenous mixture. Implement controlled, jacketed heating and cooling to avoid temperature gradients that can affect reaction kinetics and impurity profiles. |
| Change in reaction kinetics at scale. | Re-validate reaction parameters (time, temperature, stoichiometry) at the pilot scale. Do not assume that lab-scale conditions will translate directly. |
Experimental Protocols & Data
Representative Yields for Key Synthesis Steps
The following table summarizes typical lab-scale yields for the synthesis of SN-38 derivatives. These serve as a benchmark for process optimization during scale-up.
| Reaction Step | Description | Protecting Group | Typical Yield | Reference |
| 10-OH Protection | Protection of the phenolic hydroxyl group of SN-38. | tert-Butyldimethylsilyl (TBDMS) | 97% | [2] |
| 10-OH Protection | Protection of the phenolic hydroxyl group of SN-38. | tert-Butoxycarbonyl (BOC) | >90% | [2] |
| 20-OH Esterification | Ester formation at the 20-hydroxyl position with BOC-glycine. | BOC (at 10-OH) | 94% | [2] |
| Carbonate Formation | Carbonate formation at the 20-hydroxyl position. | TBDMS (at 10-OH) | 70-80% | [2] |
| SN-38 Synthesis | Friedlander condensation to form the SN-38 core. | N/A | ~90% | [8] |
Protocol: Protection of SN-38 with TBDMS
This protocol describes the protection of the 10-hydroxyl group of SN-38 using tert-butyldimethylsilyl chloride (TBDMSCl), a crucial step before modifying the 20-hydroxyl group.[2]
Materials:
-
SN-38 (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (2.4 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Suspend SN-38 (1.607 mmol) in anhydrous DMF (15 mL).
-
Add TBDMSCl (3.85 mmol) to the suspension.
-
Add DIEA (4.81 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours. The suspension should become a clear solution as the reaction progresses.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of SN-38.
-
Upon completion, remove the solvent (DMF) and excess DIEA under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel to obtain the 10-O-TBDMS-SN-38 product as a yellow powder.
-
Expected Yield: ~97%.
Visualized Workflows and Pathways
Caption: High-level workflow for this compound synthesis highlighting critical scale-up stages.
Caption: Troubleshooting flowchart for addressing low purity issues in this compound batches.
Caption: Simplified mechanism of action for a this compound based Antibody-Drug Conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 4. Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2012032531A1 - Process for the manufacture of irinotecan hydrochloride by total synthesis - Google Patents [patents.google.com]
- 9. US20060135546A1 - Methods for the purification of 20(S)- camptothecin - Google Patents [patents.google.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CL2-SN-38 and the Impact of Linker Stability on Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CL2-SN-38, an antibody-drug conjugate (ADC) linker-payload system. This guide focuses on the critical role of linker stability in achieving optimal therapeutic efficacy and provides troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a drug-linker conjugate designed for the development of antibody-drug conjugates (ADCs). It comprises the potent topoisomerase I inhibitor SN-38, the active metabolite of irinotecan, attached to a cleavable linker designated as "CL2".[1][2][] This system allows for the covalent attachment of SN-38 to a monoclonal antibody that targets a specific tumor-associated antigen. The "CL2" linker itself has variations, such as CL2A and the more stable CL2E, which have been developed to optimize the release of SN-38.[4]
Q2: Why is linker stability so critical for the efficacy of an SN-38-based ADC?
A2: The linker is a crucial component that dictates the ADC's therapeutic index—the balance between efficacy and toxicity.[5] An ideal linker must be sufficiently stable in systemic circulation to prevent the premature release of the highly toxic SN-38 payload, which could lead to systemic toxicity and damage to healthy tissues.[6][7] Conversely, the linker must be efficiently cleaved to release the active SN-38 payload once the ADC has been internalized by the target tumor cells.[8] Therefore, linker stability directly modulates the amount of cytotoxic drug delivered to the tumor versus healthy tissues, impacting both safety and antitumor activity.
Q3: What is the mechanism of action of the SN-38 payload?
A3: SN-38 exerts its cytotoxic effect by inhibiting DNA topoisomerase I.[9][10] Topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[11][12] SN-38 intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand.[9][12] When a DNA replication fork collides with this stabilized complex, it results in a permanent, lethal double-strand break, which triggers cell cycle arrest, typically in the S-phase, and ultimately leads to apoptosis (programmed cell death).[11][12][13]
Q4: What is the difference between CL2A and CL2E linkers mentioned in the literature?
A4: CL2A and CL2E are two different versions of the CL2 linker system developed to fine-tune the stability and release characteristics of SN-38 from the antibody. Studies have shown that CL2E is more stable in serum compared to CL2A.[4] This increased stability is designed to minimize premature drug release in circulation, potentially leading to a better safety profile and ensuring that more of the SN-38 payload is delivered specifically to the tumor site for release within the cancer cells.[4]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Solution |
| High off-target toxicity in in vivo models | Premature linker cleavage: The CL2 linker may be too labile in the specific animal model's circulation, leading to systemic release of SN-38. | Consider using an ADC with a more stable linker, such as CL2E.[4] Also, perform a linker stability assay in plasma from the specific animal model to confirm lability. |
| Non-specific uptake of the ADC: The antibody may be taken up by healthy tissues that have low-level expression of the target antigen or through Fc-mediated uptake. | Evaluate the expression profile of the target antigen in normal tissues of the animal model. Consider engineering the antibody's Fc region to reduce Fc receptor binding. | |
| Lack of efficacy in in vitro cytotoxicity assays | Inefficient payload release: The linker may be too stable and not efficiently cleaved within the lysosomal compartment of the target cells. | Confirm that the target cells have the necessary enzymatic machinery (e.g., cathepsins for certain cleavable linkers) to process the CL2 linker. Compare with a positive control of free SN-38 to assess the maximum potential cytotoxicity. |
| Low target antigen expression: The target cells may not express sufficient levels of the antigen for effective ADC binding and internalization. | Quantify the antigen expression on the target cell line using flow cytometry or western blotting. Select cell lines with high antigen expression for initial efficacy testing. | |
| ADC did not internalize: The antibody may bind to the cell surface but is not efficiently internalized. | Perform an internalization assay using a fluorescently labeled version of the antibody to confirm uptake into the target cells. | |
| Poor Drug-to-Antibody Ratio (DAR) after conjugation | Inefficient conjugation reaction: The reaction conditions (e.g., pH, temperature, molar excess of drug-linker) may be suboptimal. | Optimize the conjugation protocol. Ensure the antibody is properly reduced if performing cysteine-based conjugation. Use a validated method like HIC-HPLC to accurately determine the DAR.[14] |
| Aggregation of the ADC: The high hydrophobicity of SN-38 can lead to ADC aggregation, especially at higher DARs. | Introduce hydrophilic moieties, such as PEG, into the linker design to improve solubility.[15][16] Purify the ADC using size-exclusion chromatography (SEC) to remove aggregates. | |
| Inconsistent results between experimental batches | Variability in ADC preparation: Differences in conjugation, purification, or storage can lead to batch-to-batch variability. | Standardize all protocols for ADC synthesis and characterization. Aliquot and store the ADC under recommended conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Cell line instability: Cell lines can change their characteristics (e.g., antigen expression) over time with repeated passaging. | Use low-passage number cells for all experiments and periodically re-verify target antigen expression. |
Data Presentation
Table 1: Comparative Stability of SN-38 Linkers
| Linker Designation | Stability Characteristic | Half-life in Human Serum | Reference |
| CL2 / CL2A | Intermediate Stability | ~24-35 hours (~50% dissociation) | [17] |
| CL2E | High Stability | Stable over 14 days | [17] |
| Acid-sensitive carbonate linker (as in IMMU-132) | Labile | ~24 hours | [15] |
| Ether-based linker (10-OH connection) | Very High Stability | >10 days | [15][16] |
Note: Half-life values are approximate and can vary based on the specific antibody and experimental conditions.
Table 2: Representative In Vitro Cytotoxicity of SN-38
| Cell Line | Cancer Type | IC₅₀ (nM) for Free SN-38 | Reference |
| U87MG | Glioblastoma | ~8440 (24h incubation) | [18] |
| HepG2 | Hepatocellular Carcinoma | ~8540 | [18] |
| SKOV-3 | Ovarian Cancer | ~32 | [18] |
| BT-474 | Breast Cancer | ~5.5 (as part of an ADC) | [15][16] |
Note: IC₅₀ values are highly dependent on the cell line, exposure time, and specific assay conditions. This data is for comparative purposes.[18]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic effect of a this compound ADC on antigen-positive cancer cells.[19][20]
Materials:
-
96-well cell culture plates
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free SN-38
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[19][21]
-
Compound Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody (as a negative control), and free SN-38 (as a positive control) in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the appropriate wells. Include wells with untreated cells as a viability control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72-144 hours) at 37°C.[19][21]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[18][19]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.[18][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Plasma Stability Assay
This protocol provides a general workflow to assess the stability of the linker and the rate of SN-38 release from the ADC in plasma.
Materials:
-
This compound ADC
-
Control plasma (human, mouse, rat, etc.)
-
PBS (phosphate-buffered saline)
-
Incubator at 37°C
-
Analytical method for quantifying free vs. conjugated SN-38 (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Dilute the this compound ADC to a final concentration in plasma (e.g., 100 µg/mL). Prepare a parallel control sample diluted in PBS.
-
Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots from the plasma and PBS incubation tubes.
-
Immediately stop the reaction, for example, by flash-freezing the aliquots in liquid nitrogen and storing them at -80°C until analysis.
-
Quantification: Analyze the samples to determine the concentration of released SN-38 or the amount of intact ADC remaining. This can be achieved through various methods, such as affinity capture of the ADC followed by quantification of the released drug.
-
Data Analysis: Plot the percentage of intact ADC or released SN-38 over time. Calculate the half-life (t½) of the ADC in plasma to quantify its stability.
Visualizations
SN-38 Mechanism of Action
Caption: Mechanism of SN-38 induced apoptosis via Topoisomerase I inhibition.
Experimental Workflow for ADC Evaluation
Caption: General experimental workflow for ADC development and evaluation.
Impact of Linker Stability on Therapeutic Window
Caption: Relationship between linker stability and the ADC therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 13. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Resistance to SN-38 Based ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SN-38 based Antibody-Drug Conjugates (ADCs). The information is designed to help identify and overcome experimental challenges related to drug resistance.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro and in vivo experiments with SN-38 based ADCs.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to an SN-38 based ADC. What are the potential mechanisms of resistance?
A1: Resistance to SN-38 based ADCs is a multifaceted issue that can arise from various molecular changes within the cancer cells. The primary mechanisms include:
-
Target Antigen Downregulation or Heterogeneity: Reduced expression or heterogeneous expression of the target antigen on the cell surface can limit the binding and internalization of the ADC.[1][2][3]
-
Impaired ADC Internalization and Trafficking: Even with adequate antigen expression, defects in the endocytic pathway can prevent the ADC from reaching the lysosome, where the SN-38 payload is typically released.[2][3][4]
-
Alterations in the Drug Target (Topoisomerase I):
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump SN-38 out of the cell, lowering its intracellular concentration and cytotoxic effect.[1][9][10][11][12][13][14]
-
Inefficient Payload Release: The linker connecting the antibody to SN-38 may not be efficiently cleaved within the lysosome, preventing the release of the active payload.[15][16][17]
-
Enhanced DNA Damage Repair: Upregulation of DNA damage repair pathways can counteract the DNA damage induced by SN-38.
-
Reduced Bystander Effect: The ability of released SN-38 to diffuse out of the target cell and kill neighboring antigen-negative cells (the bystander effect) can be diminished, particularly in tumors with heterogeneous antigen expression.[3][18][][20]
Q2: How can I experimentally determine the mechanism of resistance in my cell line?
A2: A systematic approach involving several key experiments can help elucidate the resistance mechanism:
-
Confirm Target Antigen Expression: Use flow cytometry or western blotting to compare the surface and total expression of the target antigen in your resistant cell line versus the parental (sensitive) cell line.
-
Assess ADC Internalization: Label the ADC with a fluorescent dye and track its uptake and localization within the cells using confocal microscopy or flow cytometry.
-
Sequence the TOP1 Gene: Perform sanger or next-generation sequencing to identify potential mutations in the TOP1 gene in the resistant cells.
-
Evaluate TOP1 Protein Levels and Activity: Use western blotting to check for TOP1 protein downregulation. A DNA relaxation assay can be used to assess its enzymatic activity.[6]
-
Investigate Drug Efflux Pump Expression and Function:
-
Expression: Use qPCR or western blotting to measure the expression levels of key ABC transporters like ABCG2.[9][13]
-
Function: Perform a drug efflux assay using a fluorescent substrate of the transporter (e.g., Hoechst 33342 for ABCG2) or by co-treating the cells with a known inhibitor of the transporter (e.g., Ko143 for ABCG2) and the SN-38 ADC to see if sensitivity is restored.[9][21]
-
-
Measure Intracellular SN-38 Concentration: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of SN-38 inside the cells after ADC treatment.[22]
Q3: My ADC shows good in vitro efficacy but fails in my in vivo xenograft model. What could be the reasons?
A3: Discrepancies between in vitro and in vivo results can be attributed to several factors related to the tumor microenvironment and ADC properties:
-
Poor ADC Penetration: The dense extracellular matrix and high interstitial fluid pressure in solid tumors can hinder the penetration of the large ADC molecule.
-
Linker Instability: The linker might be prematurely cleaved in the bloodstream, leading to systemic toxicity and reduced delivery of the payload to the tumor.[16] Conversely, a linker that is too stable might not release the payload efficiently in the tumor microenvironment.
-
Tumor Heterogeneity: The presence of antigen-negative tumor cells that are not susceptible to the ADC's direct action can lead to tumor outgrowth, especially if the bystander effect is limited.[1][3]
-
Hypoxia: Hypoxic regions within the tumor can be resistant to the effects of SN-38.[12]
-
Host Metabolism: The host's metabolic processes could inactivate the released SN-38.
Troubleshooting Common Experimental Issues
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| High background in cytotoxicity assays | - Cell seeding density too high/low- Inconsistent incubation times- Reagent variability | - Optimize cell seeding density for logarithmic growth during the assay period.- Ensure precise and consistent incubation times for all plates.- Use fresh, quality-controlled reagents. |
| Inconsistent results in western blots for TOP1 or ABCG2 | - Poor antibody quality- Inefficient protein extraction- Uneven protein loading | - Validate primary antibodies for specificity and optimal dilution.- Use appropriate lysis buffers and protease inhibitors.- Perform a total protein stain (e.g., Ponceau S) on the membrane to check for even loading. |
| Low signal in ADC internalization assay | - Low antigen expression- Inefficient ADC labeling- Suboptimal imaging parameters | - Confirm high antigen expression on the cell line.- Verify the efficiency and stability of the fluorescent label on the ADC.- Optimize microscope settings (laser power, exposure time). |
| No reversal of resistance with efflux pump inhibitors | - Resistance is not mediated by the targeted pump.- Inhibitor concentration is too low or inhibitor is inactive.- Multiple resistance mechanisms are at play. | - Screen for the expression of other ABC transporters.- Perform a dose-response experiment with the inhibitor to ensure it is used at an effective concentration.- Investigate other potential resistance mechanisms (e.g., TOP1 mutation). |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on SN-38 resistance.
Table 1: Fold Resistance to SN-38 in Resistant Cell Lines
| Cell Line | Parental Cell Line | Fold Resistance to SN-38 | Reference |
| HCT116-SN6 | HCT116 | Not specified, but described as least resistant | [5] |
| HCT116-SN50 | HCT116 | Not specified, but described as highly resistant | [5] |
| HCT116-A2 | HCT116 | Not specified, but described as highly resistant | [5] |
| Various Colon Cancer Lines | Parental Lines | 20-67 fold | [7] |
| MCF-7 and MDA-MB-231 derived lines | MCF-7 and MDA-MB-231 | 7-100 fold | [9][10] |
Table 2: IC50 Values of SN-38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of SN-38 (nM) | Reference |
| Various human cancer cell lines | Multiple | 1.0 - 6.0 | [18] |
| SKOV-3 | Ovarian | 10.7 | [16][23] |
| BT474 HerDR | Breast | 7.3 | [16][23] |
| MDA-MB-231 | Breast | 38.9 | [16][23] |
| MCF-7 | Breast | 14.4 | [16][23] |
Key Experimental Protocols
1. Cell Viability (Cytotoxicity) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an SN-38 based ADC.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the SN-38 ADC and a relevant isotype control ADC.
-
Remove the culture medium from the cells and add the medium containing the ADC dilutions. Include untreated wells as a control.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Assess cell viability using a reagent such as resazurin (e.g., CellTiter-Blue) or by measuring ATP content (e.g., CellTiter-Glo).
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Normalize the data to the untreated control and plot the percentage of viable cells against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).[23]
-
2. Western Blot for Protein Expression (e.g., TOP1, ABCG2)
-
Objective: To quantify the expression level of specific proteins involved in drug resistance.
-
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-TOP1, anti-ABCG2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin, GAPDH).
-
3. Flow Cytometry for γ-H2AX (DNA Damage) Detection
-
Objective: To measure the extent of DNA double-strand breaks induced by SN-38.
-
Methodology:
-
Seed cells in a 12-well plate and allow them to attach overnight.
-
Treat the cells with the SN-38 ADC or free SN-38 at a relevant concentration for a specified time (e.g., 24 hours).[8]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix and permeabilize the cells using a commercially available kit (e.g., eBioscience Foxp3/Transcription Factor Staining Buffer Set).[8]
-
Block non-specific antibody binding with 2% FBS for 15 minutes.[8]
-
Stain the cells with an anti-phospho-Histone H2A.X (Ser139) antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Wash the cells and resuspend in PBS.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. An increase in fluorescence indicates an increase in DNA double-strand breaks.
-
Visualizations
Caption: SN-38 ADC mechanism and key resistance pathways.
Caption: A logical workflow for diagnosing resistance to SN-38 ADCs.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Mechanisms of Resistance to Antibody-Drug Conjugates [mdpi.com]
- 3. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of ABCG2 as a biomarker for predicting resistance to CPT-11/SN-38 in lung cancer [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. precisepeg.com [precisepeg.com]
- 16. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. tandfonline.com [tandfonline.com]
methods to enhance the bystander killing effect of CL2-SN-38
Welcome to the Technical Support Center for CL2-SN-38 Methodologies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing and troubleshooting the bystander killing effect of this compound-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the this compound bystander effect?
A1: The bystander effect of an ADC with a this compound linker-payload system occurs when the active drug, SN-38, is released from the antibody carrier and diffuses from the target antigen-positive cancer cell to kill adjacent antigen-negative cells.[1][2] This process is primarily facilitated by the specific characteristics of the CL2A linker and the SN-38 payload. The CL2A linker is designed to be moderately stable and pH-sensitive, allowing for the cleavage and release of SN-38 in the acidic tumor microenvironment and within the lysosomes of the target cell.[3][4][5] Once released, the membrane-permeable SN-38 can exit the target cell and enter neighboring cells, inducing DNA damage and apoptosis regardless of their antigen expression.[6][7]
Q2: Which factors are critical for an effective SN-38-mediated bystander effect?
A2: Several factors influence the efficacy of the bystander effect. Key among them are:
-
Linker Stability: The linker must be stable enough to prevent premature payload release in circulation but labile enough to release SN-38 within the tumor. The hydrolyzable CL2A linker is designed to strike this balance.[4][6][7]
-
Payload Permeability: SN-38 is a hydrophobic molecule, which allows it to diffuse across cell membranes to affect adjacent cells.[7][]
-
Drug-to-Antibody Ratio (DAR): A higher DAR (e.g., ~8:1 for Sacituzumab Govitecan) ensures a higher concentration of SN-38 is delivered to the target cell, increasing the potential payload pool for the bystander effect.[3][4]
-
Tumor Microenvironment (TME): The acidic nature of the TME can aid in the extracellular cleavage of the pH-sensitive CL2A linker.[5]
-
Intercellular Communication: Gap junctions can facilitate the transfer of toxic metabolites or apoptotic signals between connected cells, potentially amplifying the bystander effect.[9][10]
Q3: How can the bystander killing effect of this compound be enhanced?
A3: Enhancing the bystander effect can be approached through several strategies:
-
Combination Therapies: Combining SN-38-based ADCs with other agents can create synergistic effects. For instance, PARP inhibitors can intensify the DNA damage caused by SN-38, while immune checkpoint inhibitors may work in concert with SN-38's ability to upregulate PD-L1 expression.[11][12][13]
-
Linker Engineering: Novel linker designs, such as those incorporating caspase-3 cleavage sites (e.g., DEVD), can create a positive feedback loop. As target cells undergo apoptosis and activate caspase-3, more payload is released into the TME, amplifying the bystander effect.[14][15]
-
Modulating Cellular Efflux/Influx: The balance between the rate of SN-38 leaving (efflux) and entering (influx) a cell influences its intracellular concentration and the amount available for bystander killing.[16][17] Investigating agents that can modulate these transport mechanisms could potentially enhance the effect.
Q4: What is the role of gap junctions in the SN-38 bystander effect?
A4: Gap junctions are intercellular channels that allow the direct passage of small molecules and ions between adjacent cells.[18] They can play a significant role in the bystander effect by transmitting pro-apoptotic signals or toxic metabolites from a drug-affected cell to its neighbors.[9][10] Studies have shown that blocking gap junction communication can reduce the extent of bystander cell death, highlighting their importance in propagating the killing signal.[19] Therefore, the level of connexin expression (the proteins that form gap junctions) in tumor cells could be a determinant of the magnitude of the bystander effect.[10]
Troubleshooting Guides
Problem 1: High variability in bystander killing observed in in-vitro co-culture assays.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Use an automated cell counter to ensure precise and consistent numbers of both antigen-positive and antigen-negative cells are seeded in each well.[20] |
| Incomplete Removal of Free ADC/SN-38 | After treating the antigen-positive "donor" cells, ensure a thorough washing protocol (e.g., 3-4 washes with fresh media) is implemented before co-culturing with antigen-negative "bystander" cells to prevent direct toxicity from residual drug.[20] |
| Edge Effects in Culture Plates | Avoid using the outermost wells of culture plates, as they are prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media instead.[20] |
| Variable Linker Cleavage | Ensure consistent pH and enzymatic conditions in the culture medium if extracellular cleavage is being studied. For intracellular release, ensure consistent incubation times. |
Problem 2: Limited bystander effect observed despite high ADC internalization.
| Potential Cause | Recommended Solution |
| Low Payload Permeability/High Efflux | The released SN-38 may be rapidly pumped out of the bystander cells by efflux pumps (e.g., ABC transporters) or may have difficulty crossing the membrane. Test for the expression of common drug efflux pumps in your cell lines. Consider using efflux pump inhibitors as a tool to confirm this mechanism. |
| Inefficient Intercellular Communication | The cell lines used may have low expression of gap junction proteins (e.g., Connexin 43).[10] Verify connexin expression via Western Blot or immunofluorescence. Consider transfecting cells to express connexins to test the role of gap junctions directly.[10] |
| Rapid Payload Inactivation | SN-38 can be inactivated via glucuronidation.[4][5] Assess the metabolic activity of your cell lines. Using cell lines with lower UGT1A1 activity might clarify the potential for bystander effects. |
| Cell Cycle State | SN-38 is most effective during the S-phase of the cell cycle.[3] If bystander cells are quiescent or slowly proliferating, the cytotoxic effect will be diminished. Consider synchronizing cell cycles as an experimental control. |
Data Summary
Table 1: Factors Influencing SN-38 Bystander Effect
| Factor | Description | Impact on Bystander Effect | Reference(s) |
| Linker Type | Chemical bridge between antibody and SN-38. | High: Hydrolyzable, pH-sensitive, or enzyme-cleavable linkers (e.g., CL2A, DEVD) promote payload release in the TME. | [6][7][14] |
| Payload Properties | Physicochemical characteristics of SN-38. | High: Moderate lipophilicity and membrane permeability allow diffusion to adjacent cells. | [2][7] |
| Drug-to-Antibody Ratio (DAR) | Average number of SN-38 molecules per antibody. | High: A higher DAR increases the payload concentration delivered to the target cell, creating a larger gradient for diffusion. | [3][4] |
| Antigen Expression | Density of target antigen on the cell surface. | High: Higher antigen density leads to greater ADC binding and internalization, increasing the intracellular SN-38 pool. | [1] |
| Gap Junctions | Intercellular channels (Connexins). | High: Functional gap junctions can transfer toxic signals or metabolites, amplifying the effect. | [9][10][19] |
| Cellular Efflux Pumps | Membrane transporters (e.g., ABC transporters). | Low: High expression of efflux pumps can reduce intracellular SN-38 concentration in both donor and recipient cells. | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Assay
Objective: To quantify the bystander killing of antigen-negative cells by SN-38 released from ADC-treated antigen-positive cells.[20]
Methodology:
-
Cell Preparation:
-
Label the antigen-negative "bystander" cell line with a fluorescent tracker (e.g., CellTracker Green CMFDA).
-
Plate the antigen-positive "donor" cells and allow them to adhere overnight.
-
-
ADC Treatment:
-
Treat the donor cells with the this compound ADC at various concentrations for a defined period (e.g., 24 hours).
-
Include an untreated control group.
-
Crucial Step: Wash the donor cells thoroughly (at least 3x) with fresh, pre-warmed culture medium to remove any unbound ADC or prematurely released SN-38.
-
-
Co-culture:
-
Harvest the ADC-treated (and washed) donor cells and the fluorescently labeled bystander cells.
-
Seed the two cell populations together in a 96-well plate at a defined ratio (e.g., 1:1).
-
-
Controls:
-
Labeled bystander cells cultured alone.
-
Co-culture of untreated donor cells and labeled bystander cells.
-
Labeled bystander cells treated directly with free SN-38 (to determine direct toxicity).
-
-
Viability Assessment:
-
After a predetermined co-culture period (e.g., 48-72 hours), add a viability dye that stains dead cells (e.g., Propidium Iodide or DAPI).
-
Analyze the plate using flow cytometry or high-content imaging.
-
-
Quantification:
-
Gate on the fluorescently labeled (bystander) cell population.
-
Quantify the percentage of dead cells (viability dye-positive) within the bystander population.
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis for Bystander Penetration
Objective: To visualize and quantify the spatial extent of the SN-38 bystander effect in a 3D culture or tissue model.[21]
Methodology:
-
Model System:
-
Use either a 3D tumor spheroid co-culture model (with fluorescently distinct antigen-positive and -negative cells) or tumor xenograft tissue from treated animals.
-
-
ADC Treatment:
-
Treat the spheroids or animals with the this compound ADC.
-
-
Tissue Processing:
-
Harvest and fix the spheroids or tumor tissue at various time points post-treatment.
-
Embed in paraffin or OCT and prepare thin sections.
-
-
Immunofluorescence Staining:
-
Imaging and Analysis:
-
Acquire high-resolution fluorescence microscopy images.
-
Quantify the γH2A.X signal intensity as a function of distance from the nearest antigen-positive cell.
-
This allows for the measurement of the payload's effective penetration distance into antigen-negative regions.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. Gap junctions and Bystander Effects: Good Samaritans and executioners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Connexin 43-mediated bystander effect in two rat glioma cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gap junctions and Bystander Effects: Good Samaritans and executioners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Critical role of gap junction communication, calcium and nitric oxide signaling in bystander responses to focal photodynamic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for CL2-SN-38 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification protocols of CL2-SN-38 antibody-drug conjugates (ADCs). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes to monitor during the purification of this compound conjugates?
A1: The primary quality attributes to monitor are:
-
Purity: Absence of process-related impurities such as unconjugated antibody, free this compound drug-linker, aggregated forms of the ADC, and host cell proteins.[]
-
Drug-to-Antibody Ratio (DAR): The average number of SN-38 molecules conjugated to each antibody. This is a critical parameter for both the efficacy and safety of the ADC.[2]
-
Aggregation: The formation of high-molecular-weight species, which can impact efficacy, immunogenicity, and safety.[3]
-
Charge Variants: Modifications to the antibody that can affect its stability and binding affinity.[4]
-
Stability: The ability of the conjugate to remain intact and active under storage and physiological conditions. The CL2A linker, for instance, was designed to have intermediate stability for optimal therapeutic effect.[5]
Q2: What are the main challenges in purifying this compound conjugates?
A2: The main challenges stem from the inherent properties of the components:
-
Hydrophobicity: SN-38 is a hydrophobic molecule, and its conjugation to an antibody increases the overall hydrophobicity of the resulting ADC. This can lead to aggregation and makes separation from unconjugated antibody more complex.[3]
-
Instability of the Linker: The CL2 linker is designed to be cleavable. While this is necessary for drug release at the target site, it can also lead to premature drug release during the purification process if conditions are not optimized.[6] The bond between the CL2A linker and SN-38 is pH-sensitive.[7]
-
Heterogeneity of the Conjugation Reaction: The conjugation process typically results in a heterogeneous mixture of species with different DARs (e.g., DAR 0, 2, 4, 6, 8), as well as unconjugated antibody. These species have very similar physicochemical properties, making their separation challenging.[8]
Q3: Which chromatographic techniques are most effective for purifying this compound conjugates?
A3: A multi-step chromatographic approach is generally required:
-
Hydrophobic Interaction Chromatography (HIC): This is the primary method for separating ADC species based on their DAR. The increased hydrophobicity with higher DAR values allows for their separation from the unconjugated antibody and from each other.[9]
-
Size Exclusion Chromatography (SEC): SEC is used to remove aggregates and smaller impurities like the free drug-linker. It separates molecules based on their size.[10]
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate charge variants of the ADC.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete conjugation reaction. | - Ensure complete reduction of antibody disulfide bonds if using a thiol-based conjugation method. - Optimize the molar ratio of the this compound linker to the antibody. - Verify the quality and reactivity of the this compound linker. |
| Loss of drug during purification. | - Use milder purification conditions (e.g., neutral pH buffers) to prevent linker cleavage. - Optimize the HIC gradient to minimize exposure to harsh conditions. | |
| High Levels of Aggregation | Increased hydrophobicity of the ADC. | - Screen different formulation buffers and excipients to improve ADC stability.[11] - Perform purification steps at lower temperatures. - Avoid high protein concentrations during processing and storage.[3] |
| Freeze-thaw cycles. | - Aliquot the purified ADC before freezing to minimize the number of freeze-thaw cycles.[3] | |
| Poor Separation of DAR Species in HIC | Suboptimal gradient or mobile phase composition. | - Optimize the salt concentration and gradient slope in the HIC method. Ammonium sulfate is a commonly used salt.[12] - The addition of organic modifiers like isopropanol can help to decrease the retention of hydrophobic ADCs and adjust selectivity.[13] |
| Inappropriate HIC resin. | - Screen different HIC resins with varying degrees of hydrophobicity to find the one that provides the best resolution for your specific ADC. | |
| Presence of Free Drug-Linker in Final Product | Inefficient removal during purification. | - Incorporate a size exclusion chromatography (SEC) step after HIC to remove small molecules.[14] - Tangential flow filtration (TFF) can also be used to remove excess drug-linker. |
| Peak Tailing in SEC Chromatogram | Secondary hydrophobic interactions between the ADC and the SEC column matrix. | - Use an SEC column with a hydrophilic coating to minimize non-specific binding. - Optimize the mobile phase composition; for example, by adjusting the salt concentration or adding a small amount of organic solvent. |
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on SN-38 ADCs, providing a comparative overview of conjugation outcomes and in vitro potency.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Conjugation Method | Linker Type | Target Antibody | Achieved DAR |
| Cysteine-based | CL2A (maleimide-based) | hRS7 (anti-Trop-2) | ~6 |
| Cysteine-based | Mc-VC-PAB | Anti-Notch3 IgG1 | ~4 |
| Cysteine-based | CTSB-cleavable ether linker | Mil40 | ~3.7 - 7.1 |
Table 2: In Vitro Cytotoxicity of SN-38 and SN-38 ADCs
| Cell Line | Compound | IC50 (nM) |
| SKOV-3 (HER2-positive) | SN-38 | 10.7 |
| SKOV-3 (HER2-positive) | Mil40-SN-38 ADC (DAR ~3.7) | 86.3 - 320.8 |
| BT474 HerDR (HER2-positive) | SN-38 | 7.3 |
| BT474 HerDR (HER2-positive) | Mil40-SN-38 ADC (DAR ~3.7) | 14.5 - 235.6 |
| Various Human Cancer Cell Lines | SN-38 | 1.0 - 6.0 |
Table 3: Stability of SN-38 ADCs
| ADC | Linker Type | Stability Metric | Result |
| hRS7-CL2A-SN-38 | CL2A | Half-life in human serum | ~20 hours |
| SN-38-ether-ADC | CTSB-cleavable ether linker | Half-life in serum | > 10 days |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for conjugating a maleimide-functionalized this compound to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb)
-
This compound with a maleimide group
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA
-
Quenching Reagent: N-acetylcysteine
-
Purification columns (HIC and SEC)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS. Perform a buffer exchange into the Reaction Buffer to remove any interfering substances.
-
Antibody Reduction: Add a 10-20 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Remove excess TCEP by buffer exchange into fresh, degassed Reaction Buffer.
-
Conjugation: Immediately add a 5-10 molar excess of the this compound linker (dissolved in a small amount of DMSO) to the reduced antibody. The final DMSO concentration should be below 10% (v/v). Incubate for 1-2 hours at room temperature, protected from light.
-
Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Proceed immediately to purification using HIC followed by SEC.
Protocol 2: Purification of this compound Conjugate using Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC column (e.g., Butyl or Phenyl)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Adjust the salt concentration of the quenched conjugation reaction mixture to be equivalent to that of Mobile Phase A.
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Elute the bound species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable number of column volumes. Species with higher DAR values will be more hydrophobic and elute at lower salt concentrations (later in the gradient).
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by SEC and/or mass spectrometry to determine the DAR and purity of each fraction.
Visualizations
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. technosaurus.co.jp [technosaurus.co.jp]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CL2-SN-38 and CL2A-SN-38 in Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of two prominent drug-linker systems, CL2-SN-38 and CL2A-SN-38, used in the development of Antibody-Drug Conjugates (ADCs). SN-38, the highly potent active metabolite of irinotecan, is a clinically validated topoisomerase I inhibitor. The efficacy and safety of an SN-38-based ADC are critically dependent on the linker connecting it to the antibody. This document summarizes key preclinical data, experimental methodologies, and the mechanistic rationale behind the design of these two linkers to inform ADC development strategies.
Linker Structure and Rationale
The primary difference between the CL2 and CL2A linkers is a minor structural modification intended to improve manufacturing and product quality.[1]
-
This compound: This drug-linker features a cathepsin B-cleavable dipeptide (phenylalanine-lysine) and a pH-sensitive carbonate bond through which the SN-38 payload is attached.[2][3]
-
CL2A-SN-38: This is a derivative of the CL2 linker where the phenylalanine residue has been removed from the dipeptide cleavage site.[4][5] This change was implemented to simplify the synthesis process and improve manufacturing yields.[1][3] Despite this modification, the CL2A linker retains the critical pH-sensitive carbonate linkage for payload release and includes a short polyethylene glycol (PEG) component to enhance solubility.[1][6]
Crucially, preclinical studies have demonstrated that the removal of the phenylalanine, and thus the cathepsin B cleavage site, did not negatively impact the linker's stability or the conjugate's in vivo activity, suggesting that pH-sensitive hydrolysis is a primary mechanism for SN-38 release.[2][3]
Comparative Performance Data
Head-to-head preclinical studies were conducted using the humanized anti-Trop-2 antibody hRS7 (the antibody component of Sacituzumab Govitecan) conjugated to either this compound or CL2A-SN-38. The results indicate that the two drug-linker systems yield ADCs with remarkably equivalent performance characteristics.
Table 1: Summary of In Vitro Characteristics
| Parameter | hRS7-CL2-SN-38 | hRS7-CL2A-SN-38 | Conclusion |
| Drug-to-Antibody Ratio (DAR) | ~6 | ~6 | Equivalent |
| Cell Binding (Kd) | ~1.2 nmol/L | ~1.2 nmol/L | Equivalent |
| Cytotoxicity (IC50) | ~2.2 nmol/L | ~2.2 nmol/L | Equivalent |
| In Vitro Serum Stability (t1/2) | ~20 hours | ~20 hours | Equivalent |
| Data sourced from Cardillo et al., Clin Cancer Res, 2011.[4] |
Table 2: Summary of In Vivo Antitumor Efficacy
| Xenograft Model | ADC Construct | Outcome | Conclusion |
| COLO 205 (Human Colon) | hRS7-CL2-SN-38 | Significant tumor growth inhibition | No significant difference in efficacy between the two ADCs.[4] |
| hRS7-CL2A-SN-38 | Significant tumor growth inhibition | ||
| Capan-1 (Human Pancreatic) | hRS7-CL2-SN-38 | Significant tumor growth inhibition; 40% tumor-free mice at day 140 | No significant difference in efficacy between the two ADCs.[4] |
| hRS7-CL2A-SN-38 | Significant tumor growth inhibition; 50% tumor-free mice at day 140 | ||
| Data sourced from Cardillo et al., Clin Cancer Res, 2011.[4] |
Experimental Protocols
The data presented above were generated using standard preclinical methodologies for ADC characterization.
In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., Calu-3, Capan-1, BxPC-3, COLO 205) were cultured under standard conditions.[4]
-
Seeding: Cells were seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells were exposed to serial dilutions of the ADCs (hRS7-CL2-SN-38 or hRS7-CL2A-SN-38), free SN-38, or non-targeting control ADCs.
-
Incubation: The plates were incubated for a period of 4 days.[3]
-
Viability Assessment: Cell viability was measured using a colorimetric assay (e.g., MTS).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response curves.
In Vivo Xenograft Efficacy Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Human tumor cells (e.g., COLO 205, Capan-1) were subcutaneously implanted.[4]
-
Group Formation: Once tumors reached a predetermined volume (e.g., 0.25 cm³), mice were randomized into treatment groups (saline control, non-targeting ADC, hRS7-CL2-SN-38, hRS7-CL2A-SN-38).[4]
-
Dosing: ADCs were administered intravenously at specified doses (e.g., 0.2 or 0.4 mg/kg SN-38 equivalent) and schedules (e.g., twice weekly for 4 weeks).[4]
-
Monitoring: Tumor volume and body weight were measured regularly (e.g., twice weekly).
-
Endpoint Analysis: Antitumor efficacy was determined by comparing tumor growth inhibition between treated and control groups.[4]
Visualization of ADC Mechanism and Linker Logic
The following diagrams illustrate the general mechanism of action for an SN-38 ADC and the logical evolution from the CL2 to the CL2A linker.
References
- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
A Comparative Guide to Cleavable and Non-Cleavable Linkers for SN-38 Antibody-Drug Conjugates
For researchers and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides a detailed comparison of cleavable and non-cleavable linkers for the potent topoisomerase I inhibitor, SN-38. While direct comparative studies are limited due to the general unsuitability of non-cleavable linkers for this particular payload, this document will objectively present the theoretical and experimental basis for linker selection in SN-38 ADCs.
SN-38, the active metabolite of irinotecan, is a highly potent anti-cancer agent.[1][2] Its efficacy is maximized when it can diffuse across cell membranes to exert a "bystander effect," killing not only the target cancer cells but also adjacent, antigen-negative tumor cells.[3][4] This property is profoundly influenced by the type of linker used to conjugate SN-38 to the monoclonal antibody.
Core Comparison: Cleavable vs. Non-Cleavable Linkers
The fundamental difference between these linker types lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as low pH, high glutathione concentration, or the presence of certain enzymes.[2][4] In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody.[2][4]
For SN-38, this distinction is paramount. Cleavable linkers release the native, membrane-permeable SN-38, enabling the crucial bystander effect. However, a non-cleavable linker would release SN-38 still attached to an amino acid residue from the degraded antibody.[2] This resulting complex is charged and less membrane-permeable, effectively trapping the payload within the target cell and negating the bystander effect.[2] Consequently, non-cleavable linkers are rarely employed for SN-38, as this would limit its therapeutic potential in heterogeneous tumors.[2]
The following diagrams and tables will further elucidate the signaling pathway of SN-38, the differential release mechanisms of the linkers, and a comparison of their expected performance characteristics.
Visualizing the Mechanisms
Performance Data and Comparison
The following tables summarize the expected and reported performance characteristics of SN-38 ADCs with cleavable and non-cleavable linkers.
Table 1: Comparison of Expected Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Cleavable Linker (for SN-38) | Non-Cleavable Linker (for SN-38) | Rationale |
| Plasma Stability | Generally lower | Generally higher | Non-cleavable linkers have more stable chemical bonds, leading to less premature drug release.[2] |
| Systemic Half-Life | Generally shorter | Generally longer | Higher stability results in a longer circulation time, closer to that of the parent antibody.[2] |
| Mechanism of Release | Enzymatic cleavage, pH, or reductive environment | Proteolytic degradation of the antibody | Cleavable linkers are designed to respond to specific triggers in the tumor microenvironment or intracellularly.[4] Non-cleavable linkers require breakdown of the antibody itself.[2] |
| Released Payload | Free SN-38 | Amino acid-linker-SN-38 complex | This is the key differentiator for SN-38. |
| Bystander Effect | Yes (High) | No (or very limited) | The free SN-38 from cleavable linkers is membrane-permeable, while the charged complex from non-cleavable linkers is not.[2] |
| Off-target Toxicity | Potentially higher | Potentially lower | Premature release of the payload from less stable cleavable linkers can lead to systemic toxicity.[5] |
Table 2: In Vitro Cytotoxicity of SN-38 ADCs with Cleavable Linkers
| ADC Construct | Linker Type | Cell Line | Target Antigen | DAR | IC50 (nM) | Reference |
| Mil40-SN38 | Cleavable (Ether-based, CTSB-sensitive) | SKOV-3 | Her2 | ~7.1 | 5.5 | [6] |
| Mil40-SN38 | Cleavable (Ether-based, CTSB-sensitive) | BT474 | Her2 | ~7.1 | 23.9 | [6] |
| Sacituzumab Govitecan (IMMU-132) | Cleavable (CL2A, pH-sensitive) | Various | TROP-2 | ~7.6 | Not specified | [7] |
DAR: Drug-to-Antibody Ratio; IC50: Half-maximal inhibitory concentration; CTSB: Cathepsin B
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel ADCs. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are seeded in 96-well plates (e.g., 2,500-8,000 cells/well) and incubated for 24 hours.[6]
-
Treatment: Cells are treated with serial dilutions of the SN-38 ADC, free SN-38 (as a positive control), and a non-targeting ADC (as a negative control).
-
Incubation: The plates are incubated for a period of 6 to 10 days, depending on the cell line's doubling time.[6]
-
Viability Assessment: A cell viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The results are normalized to untreated controls, and IC50 values are calculated using a four-parameter logistic curve fit.[8]
Plasma Stability Assay
-
Incubation: The SN-38 ADC is incubated in plasma (e.g., human or mouse) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96 hours).
-
Analysis: The amount of intact ADC and released SN-38 is quantified. This can be done using various methods, such as ELISA to capture the antibody and HPLC or LC-MS/MS to detect and quantify the payload.
-
Half-Life Calculation: The percentage of intact ADC over time is plotted, and the plasma half-life (t1/2) is calculated. A study on a novel SN-38 ADC with a cleavable ether-based linker showed a half-life of over 10 days in serum.[6][8]
In Vivo Tumor Xenograft Model
-
Tumor Implantation: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with human cancer cells (e.g., SKOV-3).[9]
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).[9]
-
Treatment Groups: Mice are randomized into groups to receive the SN-38 ADC, a vehicle control, and potentially a non-targeting ADC or free SN-38 (though free SN-38 is often too toxic for systemic administration).[2]
-
Dosing: The ADCs are administered intravenously at specified doses and schedules (e.g., 20 mg/kg on days 0, 3, 7, and 10).[9]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[9]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated and statistically analyzed.[9]
The following diagram illustrates a typical workflow for these evaluations.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to CL2-SN-38 and Other SN-38 Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of CL2-SN-38 versus other derivatives of SN-38, a potent topoisomerase I inhibitor and the active metabolite of irinotecan. The information presented is supported by experimental data to aid researchers in selecting the most suitable cytotoxic payload for their antibody-drug conjugate (ADC) development programs.
Overview of SN-38 and its Derivatives
SN-38 is a highly potent anti-cancer agent, demonstrating 100- to 1000-fold greater cytotoxicity than its prodrug, irinotecan.[1] However, its clinical utility in a free form is hampered by poor solubility and stability. To overcome these limitations, various SN-38 derivatives have been developed, primarily for use in ADCs. These derivatives typically involve the modification of SN-38 with linkers to enable conjugation to monoclonal antibodies, enhancing solubility, stability, and tumor-specific delivery.
This guide focuses on this compound, a linker-payload featuring a cleavable linker, and compares its performance against other notable SN-38 derivatives based on available preclinical data.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of various SN-38 derivatives, primarily as conjugates with the humanized anti-Trop-2 antibody, hRS7, or the humanized anti-CEACAM5 antibody, hMN-14.
Table 1: In Vitro Cytotoxicity of SN-38 ADC Formulations
| Cell Line (Cancer Type) | ADC Formulation | IC50 (nM) | Reference |
| LoVo (Colon Adenocarcinoma) | Free SN-38 | 2.4 - 3.2 | [2] |
| hMN-14-CL1-SN-38 | 4.1 | [2] | |
| hMN-14-CL2-SN-38 | 5.2 - 5.8 | [2] | |
| Capan-1 (Pancreatic) | hRS7-CL2-SN-38 | ~2.2 | [1][3] |
| hRS7-CL2A-SN-38 | ~2.2 | [1][3] | |
| Calu-3 (Lung Adenocarcinoma) | hRS7-CL2A-SN-38 | 9 | [4] |
| hRS7-CL2E-SN-38 | 132 | [4] | |
| LS174T (Colon Cancer) | hMN-14-CL2A-SN-38 | Superior to CL2E | [4] |
| hMN-14-CL2E-SN-38 | - | [4] | |
| Various Lymphoma Cell Lines | EZN-2208 | 3 - 24 | [5] |
| Free SN-38 | 1.2 - 5 | [5] |
Table 2: In Vivo Efficacy of SN-38 ADC Formulations in Xenograft Models
| Tumor Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition/Response | Reference |
| Calu-3 (Lung) | hRS7-CL2-SN-38 | 0.04 mg/kg, every 4 days x 4 | Significantly improved response vs. control ADC | [6] |
| hRS7-CL2-SN-38 | 0.4 mg/kg | Dose-dependent response | [6] | |
| COLO 205 (Colon) | hRS7-CL2-SN-38 | 0.4 mg/kg, twice weekly x 4 weeks | Significant tumor growth inhibition vs. untreated and control ADC | [1] |
| hRS7-CL2A-SN-38 | 0.4 mg/kg, twice weekly x 4 weeks | Equivalent efficacy to hRS7-CL2-SN-38 | [1] | |
| Capan-1 (Pancreatic) | hRS7-CL2-SN-38 | 0.2 mg/kg, twice weekly x 4 weeks | Significant tumor growth inhibition; 40% tumor-free mice | [1] |
| hRS7-CL2A-SN-38 | 0.2 mg/kg, twice weekly x 4 weeks | Equivalent efficacy to hRS7-CL2-SN-38; 50% tumor-free mice | [1] | |
| Lung Metastatic Model (Colon Carcinoma) | hMN-14-CL1-SN-38 | Not specified | 1.7-fold increase in median survival vs. control | [2] |
| hMN-14-CL2-SN-38 | Not specified | 3-fold increase in median survival vs. control | [2] |
Based on the available data, This compound and its close analog, CL2A-SN-38, demonstrate equivalent in vitro and in vivo efficacy .[1][3] The modification in the CL2A linker, which involves the removal of a phenylalanine residue, was made to improve manufacturing yields and product quality without impacting the rate of SN-38 release.[4]
Comparatively, the more stable linker in CL2E-SN-38 resulted in significantly lower in vitro cytotoxicity in Calu-3 and Capan-1 cell lines when conjugated to hRS7, suggesting that a moderately stable linker like CL2/CL2A may be more advantageous for this particular antibody.[4]
EZN-2208 , a PEGylated SN-38 conjugate, has also shown potent in vitro and in vivo efficacy in various cancer models.[5] While a direct comparison with this compound is not available, its high potency highlights the promise of polymer-drug conjugates as a delivery strategy for SN-38.
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for the interpretation and replication of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the SN-38 derivatives (free or conjugated) in complete cell culture medium. Replace the existing medium with 100 µL of the diluted compounds. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Human Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of SN-38 derivatives in a living organism.
Protocol (Example: Calu-3 Xenograft Model):
-
Cell Implantation: Inject 1 x 10^7 Calu-3 cells subcutaneously into the flank of athymic nude mice.[5]
-
Tumor Growth and Grouping: Monitor tumor growth until tumors reach a volume of approximately 0.2 cm³. Randomize mice into treatment and control groups with no significant difference in mean tumor volumes.[5]
-
Treatment Administration: Administer the test articles (e.g., hRS7-CL2-SN-38 ADC, control ADC, saline) via the specified route (e.g., intraperitoneally or intravenously) at the indicated dose and schedule.[1][6]
-
Monitoring: Measure tumor volumes and body weights weekly or twice weekly.[1][5]
-
Endpoint: Euthanize mice if tumor volumes exceed a predetermined size (e.g., 2.0 cm³) or if they become ulcerated.[5]
-
Data Analysis: Plot mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the efficacy between different treatment groups.
Signaling Pathway and Mechanism of Action
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription.[7] This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death).
A key event in the apoptotic cascade induced by SN-38 is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1][3] Cleavage of PARP by caspases inactivates its DNA repair function and is a hallmark of apoptosis.
Below is a diagram illustrating the proposed signaling pathway of SN-38 leading to apoptosis.
Caption: SN-38 ADC mechanism of action leading to apoptosis.
Conclusion
The available preclinical data suggests that this compound and CL2A-SN-38 are highly effective cytotoxic payloads for ADC development, with their performance being largely equivalent. The choice between these and other SN-38 derivatives will depend on the specific characteristics of the target antigen, the internalizing properties of the monoclonal antibody, and the desired pharmacokinetic profile of the ADC. The detailed experimental protocols provided in this guide should assist researchers in designing and conducting their own comparative studies to identify the optimal SN-38 derivative for their specific application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: preclinical studies in human cancer xenograft models and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
A Comparative Analysis of CL2-SN-38 and DXd: A Guide for Drug Development Professionals
A detailed examination of two leading topoisomerase I inhibitor payloads, CL2-SN-38 and DXd, for antibody-drug conjugates (ADCs), revealing key distinctions in their potency, bystander effect, and linker technologies. This guide provides supporting experimental data and methodologies to inform ADC development strategies.
In the rapidly advancing field of antibody-drug conjugates, the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most promising payloads are topoisomerase I inhibitors, which induce cancer cell death by disrupting DNA replication. This guide presents a comparative analysis of two prominent topoisomerase I inhibitor payloads: this compound, the active metabolite of irinotecan, and DXd (deruxtecan), a proprietary exatecan derivative.
At a Glance: Key Differences Between this compound and DXd
| Feature | This compound | DXd (Deruxtecan) |
| Payload | SN-38 | DXd |
| Associated Linker | CL2A (hydrolyzable, pH-sensitive) | GGFG (enzymatically cleavable) |
| Potency | High | Very High (reportedly ~10x > SN-38) |
| Bystander Effect | Moderate | High |
| Approved ADC Examples | Sacituzumab govitecan (Trodelvy®) | Trastuzumab deruxtecan (Enhertu®), Datopotamab deruxtecan |
Mechanism of Action: Targeting Topoisomerase I
Both SN-38 and DXd share a common mechanism of action, inhibiting the nuclear enzyme topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, these payloads prevent the re-ligation of single-strand DNA breaks. The collision of the replication fork with this stabilized complex leads to irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.[1][2]
In Vitro Cytotoxicity: A Quantitative Comparison
The potency of a payload is a critical factor in its effectiveness within an ADC. DXd has been reported to be approximately 10 times more potent than SN-38 in inhibiting topoisomerase I.[2] This higher potency often translates to lower concentrations of the ADC being required to achieve a therapeutic effect.
A comparative study evaluating anti-Trop-2 ADCs with SN-38 and DXd payloads in various cancer cell lines provides quantitative insights into their cytotoxic potential.
| Cell Line | ADC Payload | IC50 (nM) |
| CFPAC-1 (Pancreatic Cancer) | SY02-DXd | 0.14 |
| SY02-SN-38 | 0.58 | |
| MDA-MB-468 (Breast Cancer) | SY02-MMAE | 0.27 |
| Data from a study comparing anti-Trop-2 ADCs with different payloads.[3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of ADCs.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC (e.g., with this compound or DXd payload) and incubated for a period of 72 to 144 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active metabolism convert the water-soluble MTT to an insoluble purple formazan.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the ADC concentration.
The Bystander Effect: Killing Neighboring Cancer Cells
The bystander effect, the ability of a payload to diffuse from the target cancer cell and kill neighboring, antigen-negative cells, is a crucial attribute for ADCs, especially in treating heterogeneous tumors. This effect is largely dependent on the membrane permeability of the payload.
DXd is reported to have high membrane permeability, contributing to a potent bystander effect.[4][5] The CL2A linker associated with SN-38 is designed to be pH-sensitive, allowing for payload release in the acidic tumor microenvironment, which can also contribute to a bystander effect.[6][7]
Experimental Protocol: Bystander Effect Co-culture Assay
This assay quantitatively assesses the bystander killing capability of an ADC.
-
Cell Labeling: The antigen-negative cell line is labeled with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Labeled antigen-negative cells are co-cultured with unlabeled antigen-positive cells in various ratios.
-
ADC Treatment: The co-culture is treated with the ADC at a concentration that is cytotoxic to antigen-positive cells but not to antigen-negative cells in monoculture.
-
Flow Cytometry Analysis: After a set incubation period, the viability of the fluorescently labeled antigen-negative cells is assessed by flow cytometry. A decrease in the viability of these cells indicates a bystander effect.
Linker Technology: Controlling Payload Release
The linker connecting the payload to the antibody is a critical component that influences the stability, efficacy, and safety of an ADC.
-
CL2A Linker (with SN-38): The CL2A linker is a hydrolyzable linker that is sensitive to the acidic environment of tumors and lysosomes.[6][7][8] This pH-dependent cleavage mechanism allows for the release of SN-38 in the tumor microenvironment and within the target cell.[9]
-
GGFG Linker (with DXd): The GGFG tetrapeptide linker is designed to be cleaved by lysosomal proteases, such as cathepsins, which are highly active inside cancer cells.[10][11] This enzymatic cleavage ensures that the DXd payload is primarily released intracellularly, minimizing off-target toxicity.
References
- 1. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Activity of hRS7-CL2-SN-38: A Comparative Guide
This guide provides a comprehensive overview of the anti-tumor activity of hRS7-CL2-SN-38, an antibody-drug conjugate (ADC), also known as Sacituzumab govitecan.[1][2][3] It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis with alternative therapies and detailing the experimental data and protocols that validate its efficacy.
Introduction to hRS7-CL2-SN-38
hRS7-CL2-SN-38 is a targeted cancer therapy that belongs to the class of antibody-drug conjugates.[2] It is composed of three key components:
-
hRS7: A humanized monoclonal antibody that specifically targets the Trophoblast cell-surface antigen 2 (Trop-2).[1][3] Trop-2 is a transmembrane glycoprotein overexpressed in a wide variety of epithelial tumors, including breast, lung, pancreatic, and gastric cancers, and its expression is often associated with poor prognosis.[1][4][5]
-
SN-38: The cytotoxic payload, which is the active metabolite of irinotecan, a topoisomerase I inhibitor.[6][7] SN-38 is reported to be 100 to 1,000 times more potent than irinotecan itself.[8][9] Its mechanism of action involves stabilizing the complex between topoisomerase I and DNA, which leads to DNA double-strand breaks during replication, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[6][8][10]
-
CL2 Linker: A cleavable linker that connects the hRS7 antibody to the SN-38 payload.[11][12] This linker is designed to be stable in circulation but allows for the release of SN-38 within the tumor microenvironment and inside the cancer cells.[13][14]
The ADC is designed to selectively deliver the potent cytotoxic agent SN-38 to Trop-2-expressing tumor cells, thereby increasing the therapeutic index and reducing systemic toxicity compared to traditional chemotherapy.[2][15]
Mechanism of Action
The anti-tumor activity of hRS7-CL2-SN-38 follows a multi-step process:
-
Target Binding: The hRS7 antibody component of the ADC binds to the Trop-2 antigen on the surface of tumor cells.[3]
-
Internalization: Upon binding, the ADC-Trop-2 complex is internalized into the cell, typically through endocytosis.[2][15]
-
Payload Release: Inside the cell, the linker is cleaved, releasing the SN-38 payload.[2]
-
Cytotoxicity: The released SN-38 inhibits topoisomerase I, leading to DNA damage, cell cycle arrest, and apoptosis.[6][8]
The signaling cascade initiated by SN-38 involves the upregulation of pJNK1/2 and p21(WAF1/Cip1), followed by the cleavage of caspases 9, 7, and 3, ultimately leading to Poly (ADP-ribose) polymerase (PARP) cleavage and DNA fragmentation.[1][13]
Caption: Mechanism of action of hRS7-CL2-SN-38.
Comparative Performance Data
The efficacy of hRS7-CL2-SN-38 has been evaluated in various preclinical models of human cancers. The data presented below summarizes its in vitro cytotoxicity and in vivo anti-tumor activity in comparison to control agents.
In Vitro Cytotoxicity
The potency of hRS7-CL2-SN-38 was assessed against a panel of human cancer cell lines with varying levels of Trop-2 expression. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of the drug required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | hRS7-CL2A-SN-38 IC50 (nM) | Free SN-38 IC50 (nM) | Non-targeting ADC IC50 (nM) | Reference |
| Calu-3 | Non-Small Cell Lung | ~2.2 | <2.2 | >100 | [13][16] |
| Capan-1 | Pancreatic | ~2.5 | <2.5 | >100 | [13] |
| BxPC-3 | Pancreatic | ~3.0 | <3.0 | >100 | [13] |
| COLO 205 | Colorectal | ~1.5 | <1.5 | >100 | [13] |
| KRCH31 | Ovarian | <10 | Not Reported | >100 | [17] |
| OVA1 | Ovarian | <10 | Not Reported | >100 | [17] |
| OVA10 | Ovarian | <10 | Not Reported | >100 | [17] |
Note: In vitro cytotoxicity studies consistently show that while hRS7-CL2A-SN-38 is potent in the nanomolar range, free SN-38 often exhibits a lower IC50 value. However, the specificity of the ADC is demonstrated by the significantly higher IC50 of the non-targeting control ADC.[13][17]
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of hRS7-CL2-SN-38 was evaluated in mouse xenograft models, where human cancer cells are implanted in immunocompromised mice.
| Cancer Model | Treatment Group | Dose (SN-38 equiv. mg/kg) | Tumor Growth Inhibition | Survival Benefit | Reference |
| Calu-3 (Lung) | hRS7-CL2-SN-38 | 0.04 (q4dx4) | Significant vs. control ADC | Not Reported | [13] |
| Capan-1 (Pancreatic) | hRS7-CL2A-SN-38 | 0.2 (twice weekly x 4) | Significant vs. saline & control ADC | 50% tumor-free at day 140 | [13] |
| BxPC-3 (Pancreatic) | hRS7-CL2A-SN-38 | Not specified | Significant vs. saline & control ADC | Not Reported | [13] |
| COLO 205 (Colorectal) | hRS7-CL2A-SN-38 | 0.4 (twice weekly x 4) | Significant vs. saline & control ADC | Not Reported | [13] |
Note: hRS7-CL2-SN-38 demonstrated significant and specific anti-tumor effects at non-toxic doses in mice bearing various human tumor xenografts when compared to non-targeting control ADCs.[13][16] The data indicates that targeted delivery of SN-38 leads to superior efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the anti-tumor activity of hRS7-CL2-SN-38.
In Vitro Cell Viability Assay
This assay determines the cytotoxic effect of the ADC on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., Calu-3, Capan-1, BxPC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of hRS7-CL2-SN-38, free SN-38, a non-targeting control ADC, and vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The absorbance or luminescence is read using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Human Cancer Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of the ADC in a living organism.
-
Animal Housing: Immunocompromised mice (e.g., nude or SCID) are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of human tumor cells (e.g., 5-10 million cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., saline control, non-targeting ADC, hRS7-CL2-SN-38). The ADC is administered, typically intravenously, at specified doses and schedules.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Body weight and overall health of the mice are monitored as indicators of toxicity. In some studies, survival is a key endpoint.
-
Data Analysis: Mean tumor volumes for each group are plotted over time. Statistical analysis (e.g., ANOVA, t-test) is used to compare the treatment groups.
Caption: General workflow for preclinical validation.
Mechanism of Action Studies (Western Blot)
This technique is used to detect specific proteins involved in the signaling pathways affected by the ADC.
-
Cell Treatment and Lysis: Cancer cells are treated with hRS7-CL2-SN-38 or controls for various time points. After treatment, cells are washed and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., cleaved PARP, p21, Caspase-3).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine changes in their expression or cleavage.
Comparison with Alternatives
The therapeutic landscape for solid tumors is evolving, with several Trop-2 targeted therapies in development or approved.
| Therapy | Mechanism | Payload | Key Advantages | Key Considerations |
| hRS7-CL2-SN-38 (Sacituzumab govitecan) | Anti-Trop-2 ADC | SN-38 (Topoisomerase I inhibitor) | First-in-class approved for certain cancers; demonstrated efficacy in heavily pre-treated patients.[4][5][18][19] | On-target, off-tumor toxicities; potential for resistance.[4][14] |
| Datopotamab deruxtecan (Dato-DXd) | Anti-Trop-2 ADC | Deruxtecan (Topoisomerase I inhibitor) | Different payload and linker technology may offer a different efficacy and safety profile.[4][15] | Clinical data is still emerging; comparative efficacy against SG is under investigation.[15] |
| Conventional Chemotherapy (e.g., Irinotecan) | Topoisomerase I inhibitor | SN-38 (as active metabolite) | Widely available and established efficacy in certain cancers. | Lacks tumor specificity, leading to higher systemic toxicity (e.g., severe diarrhea, neutropenia).[6][8] |
| Other Trop-2 Targeted ADCs | Anti-Trop-2 ADC | Various (e.g., Amanitin) | Novel payloads may overcome resistance to topoisomerase inhibitors.[20] | Early stage of development; safety and efficacy profiles are not yet established. |
The primary advantage of hRS7-CL2-SN-38 over conventional chemotherapy like irinotecan is its ability to target the delivery of the highly potent SN-38 payload directly to cancer cells, potentially widening the therapeutic window.[2][15] Compared to other emerging Trop-2 ADCs, its clinical validation and real-world data are more extensive. However, ongoing research into new linkers and payloads aims to further improve the efficacy and safety of this therapeutic class.[4]
SN-38 Induced Apoptosis Pathway
The cytotoxic payload SN-38, once released inside the cancer cell, initiates a well-defined pathway leading to cell death.
Caption: SN-38 induced cell cycle arrest and apoptosis.
Conclusion
The antibody-drug conjugate hRS7-CL2-SN-38 has demonstrated significant and specific anti-tumor activity in a variety of preclinical cancer models.[13] Its design, which combines the targeting specificity of the anti-Trop-2 antibody hRS7 with the potent cytotoxicity of SN-38, represents a validated and effective strategy for treating Trop-2-expressing solid tumors. The provided data and experimental protocols offer a framework for understanding and further investigating the therapeutic potential of this ADC. As the field of targeted cancer therapy continues to advance, hRS7-CL2-SN-38 serves as an important benchmark for the development of next-generation antibody-drug conjugates.
References
- 1. Sacituzumab Govitecan (IMMU-132), an Anti-Trop-2/SN-38 Antibody-Drug Conjugate: Characterization and Efficacy in Pancreatic, Gastric, and Other Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Antibody–Drug Conjugates in Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 3. Facebook [cancer.gov]
- 4. Trop2-targeted therapies in solid tumors: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and Innovative Combination Therapies in Trop-2-Targeted ADCs [mdpi.com]
- 6. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 7. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. ClinPGx [clinpgx.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Could a Long-Acting Prodrug of SN-38 be Efficacious in Sacituzumab Govitecan-Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Rise of the TROP2-Directed ADCs for Solid Tumors | Biopharma PEG [biochempeg.com]
- 19. TROP-2 Inhibitors: Pioneering Cancer Treatment Horizons [delveinsight.com]
- 20. TROP2-targeting antibody-drug conjugate shows promising results in pancreatic cancer | BioWorld [bioworld.com]
CL2-SN-38 ADC: A Comparative Analysis Against Traditional Chemotherapy
This guide provides a detailed comparison of the performance of Antibody-Drug Conjugates (ADCs) utilizing the CL2-SN-38 linker-payload system against traditional chemotherapy, with a focus on irinotecan and its active metabolite, SN-38. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by preclinical experimental data.
Executive Summary
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor, demonstrating significantly higher cytotoxicity than its parent drug.[1][2] However, its clinical utility as a standalone agent is hampered by poor solubility and systemic toxicity. The this compound ADC platform aims to overcome these limitations by conjugating SN-38 to a monoclonal antibody via a cleavable linker, enabling targeted delivery to cancer cells and enhancing the therapeutic window. Preclinical studies consistently demonstrate that ADCs incorporating this compound, such as those targeting Trop-2 (hRS7-CL2-SN-38), exhibit superior anti-tumor efficacy and an improved safety profile compared to systemic administration of irinotecan.[3][4]
Data Presentation: Efficacy and Safety at a Glance
The following tables summarize quantitative data from preclinical studies, comparing the in vitro cytotoxicity and in vivo anti-tumor activity of a this compound ADC (hRS7-CL2-SN-38) with traditional chemotherapy.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | Target Antigen | IC50 (nM) | Reference |
| hRS7-CL2A-SN-38 | Capan-1 (Pancreatic) | Trop-2 | ~2.2 | [3] |
| Free SN-38 | Capan-1 (Pancreatic) | N/A | <2.2 | [3] |
| hRS7-CL2A-SN-38 | COLO 205 (Colorectal) | Trop-2 | ~2.2 | [3] |
| Free SN-38 | COLO 205 (Colorectal) | N/A | <2.2 | [3] |
| hRS7-CL2A-SN-38 | Calu-3 (Lung) | Trop-2 | ~2.2 | [3] |
| Free SN-38 | Calu-3 (Lung) | N/A | <2.2 | [3] |
| hRS7-CL2A-SN-38 | BxPC-3 (Pancreatic) | Trop-2 | ~2.2 | [3] |
| Free SN-38 | BxPC-3 (Pancreatic) | N/A | <2.2 | [3] |
Table 2: In Vivo Anti-Tumor Efficacy in Human Cancer Xenograft Models
| Treatment | Cancer Model | Dosing Schedule | Tumor Growth Inhibition vs. Control | Survival Advantage | Reference |
| hRS7-CL2-SN-38 | Capan-1 (Pancreatic) | 0.4 mg/kg SN-38 equiv. | Significant inhibition (p<0.001) vs. irinotecan | 40% of mice tumor-free at day 140 | [3][4] |
| Irinotecan | Capan-1 (Pancreatic) | 0.4 mg/kg SN-38 equiv. | No significant response | Not Reported | [3] |
| Irinotecan | Capan-1 (Pancreatic) | 4 mg/kg SN-38 equiv. | Less effective than hRS7-CL2-SN-38 at 0.4 mg/kg | Not Reported | [3] |
| hRS7-CL2-SN-38 | COLO 205 (Colorectal) | 0.4 mg/kg SN-38 equiv., q4dx8 | Significant inhibition (p<0.016) vs. control ADC | Not Reported | [3] |
| hRS7-CL2-SN-38 | Calu-3 (Lung) | 0.4 mg/kg SN-38 equiv., q4dx4 | All mice tumor-free at day 147 | 100% survival at day 147 | [3] |
| hRS7-CL2A-SN-38 | BxPC-3 (Pancreatic) | Not Specified | Significant inhibition (p<0.005) vs. control ADC | Not Reported | [4] |
Table 3: Pharmacokinetic Profile Comparison
| Parameter | Irinotecan | hRS7-CL2A-SN-38 (Sacituzumab Govitecan) | Reference |
| SN-38 Delivery to Tumor (AUC) | Baseline | 20 to 136-fold higher | [5][6] |
| Serum Half-life of SN-38 containing entity | Minutes | ~14 hours (intact ADC) | [6] |
| SN-38G (inactive metabolite) to SN-38 Ratio in Serum | ~1:1 (in mice) | 1:5 | [5] |
| Intestinal Concentration of SN-38/SN-38G | Baseline | 9-fold lower | [6] |
Signaling Pathway of SN-38
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[1] By stabilizing the topoisomerase I-DNA cleavage complex, SN-38 leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication.[2] This DNA damage triggers cell cycle arrest and apoptosis.[7][8]
Mechanism of action for this compound ADC.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., Capan-1, COLO 205, Calu-3, BxPC-3) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the this compound ADC or free SN-38.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT assay, which measures metabolic activity.
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Efficacy Studies
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, irinotecan, this compound ADC, non-targeting control ADC).
-
Treatment Administration: The respective treatments are administered, typically intravenously, according to a predefined schedule. Doses for ADCs and irinotecan are often calculated as SN-38 equivalents.[3]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analyses are performed to compare the efficacy between treatment groups. Kaplan-Meier survival curves are generated to assess survival benefits.
References
- 1. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 3. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Delivery of SN-38 to Human Tumor Xenografts with an Anti-Trop-2-SN-38 Antibody Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 8. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of CL2-SN-38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical activity of antibody-drug conjugates (ADCs) utilizing the CL2 linker and the potent topoisomerase I inhibitor, SN-38. The focus is on the in vitro and in vivo performance of these ADCs, with a primary example being the anti-Trop-2 ADC, hRS7-CL2-SN-38 (a precursor to Sacituzumab Govitecan). This guide also presents a comparative overview of alternative ADCs, including those targeting Trop-2 with different payloads and those utilizing the SN-38 payload against different tumor antigens. The information is intended to support researchers in the field of targeted cancer therapy.
Introduction to CL2-SN-38 ADCs
Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The CL2 linker is a pH-sensitive linker designed for the targeted delivery of SN-38, the active metabolite of irinotecan. SN-38 is a potent topoisomerase I inhibitor, approximately 100 to 1000 times more active than its parent drug. The CL2 linker is designed to be stable in circulation but to release the SN-38 payload in the acidic tumor microenvironment and within the lysosomes of cancer cells following internalization. This targeted delivery mechanism aims to increase the therapeutic index of SN-38.
In Vitro Activity of hRS7-CL2-SN-38 ADC
The humanized anti-Trop-2 antibody, hRS7, conjugated to SN-38 via the CL2 linker (hRS7-CL2-SN-38), has demonstrated potent in vitro activity against a panel of human cancer cell lines.
| Cell Line | Cancer Type | hRS7-CL2-SN-38 IC50 (nmol/L) | Free SN-38 IC50 (nmol/L) |
| Calu-3 | Non-Small Cell Lung | ~2.2 | Lower than ADC |
| Capan-1 | Pancreatic | ~2.2 | Lower than ADC |
| BxPC-3 | Pancreatic | ~2.2 | Lower than ADC |
| COLO 205 | Colorectal | ~2.2 | Lower than ADC |
Key Observations:
-
The hRS7-CL2-SN-38 ADC consistently exhibits potent cytotoxicity in the nanomolar range across various cancer cell lines.
-
Free SN-38 generally shows a lower IC50 value compared to the conjugated form, highlighting the importance of efficient intracellular release of the payload for maximal potency.
-
The cell-binding affinity (Kd) of the hRS7 antibody to Trop-2 is approximately 1.2 nmol/L.
-
The serum stability of the conjugate shows a half-life of about 20 hours in vitro.
In Vivo Activity of hRS7-CL2-SN-38 ADC
The in vivo efficacy of hRS7-CL2-SN-38 has been evaluated in several human cancer xenograft models in mice.
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| Calu-3 | Non-Small Cell Lung | 0.4 mg/kg SN-38 equivalent, q4dx4 | Significant tumor growth inhibition (P ≤ 0.05) |
| Capan-1 | Pancreatic | 0.2 mg/kg SN-38 equivalent, twice weekly x 4 weeks | Significant tumor growth inhibition (P < 0.018) |
| BxPC-3 | Pancreatic | Not specified | Significant antitumor effects |
| COLO 205 | Colorectal | 0.4 mg/kg SN-38 equivalent, twice weekly x 4 weeks | Significant tumor growth inhibition (P < 0.033) |
Key Observations:
-
hRS7-CL2-SN-38 demonstrates significant and specific antitumor effects at well-tolerated doses in various xenograft models.
-
The antitumor activity is superior to that of non-targeting control ADCs, indicating a target-dependent mechanism of action.
Comparison with Alternative ADCs
The landscape of ADCs is rapidly evolving. Here, we compare the this compound platform with other notable ADCs.
Trop-2 Targeting ADCs with Different Payloads
| ADC Name | Antibody | Linker | Payload | Key Preclinical/Clinical Findings |
| Sacituzumab Govitecan (IMMU-132) | Humanized anti-Trop-2 (hRS7) | CL2A (similar to CL2) | SN-38 | FDA-approved for triple-negative breast cancer and urothelial carcinoma. Shows significant efficacy in various solid tumors. |
| Datopotamab Deruxtecan (Dato-DXd) | Humanized anti-Trop-2 | Cleavable tetrapeptide | Deruxtecan (DXd) - a potent topoisomerase I inhibitor | Demonstrates potent antitumor activity in preclinical models and promising efficacy in clinical trials for non-small cell lung cancer and breast cancer. DXd is reported to be more potent than SN-38. |
| SKB264 | Anti-Trop-2 | Enzymatically cleavable | Belotecan derivative (Topoisomerase I inhibitor) | Shows promising antitumor activity in preclinical and early clinical studies. |
SN-38 Based ADCs with Different Targets
| ADC Name | Antibody Target | Key Preclinical/Clinical Findings |
| Labetuzumab Govitecan (IMMU-130) | CEACAM5 | Demonstrates antitumor activity in preclinical models of colorectal cancer and has been evaluated in clinical trials for metastatic colorectal cancer.[1][2][3] |
| IMMU-140 | HLA-DR | Shows promising preclinical activity in various hematologic malignancies and melanoma xenograft models.[4][5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free SN-38 for 72-96 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Efficacy Study
-
Cell Implantation: Human cancer cells (e.g., 5-10 x 10^6 cells) are subcutaneously implanted into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and receive intravenous or intraperitoneal injections of the ADC, control ADC, vehicle, or a comparator drug at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated for each treatment group.
Mandatory Visualizations
SN-38 Signaling Pathway
Caption: Mechanism of action of SN-38, a topoisomerase I inhibitor.
Experimental Workflow for ADC Evaluation
Caption: Preclinical evaluation workflow for antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I/II Trial of Labetuzumab Govitecan (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of SN-38 ADC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe SN-38 antibody-drug conjugates (ADCs). The linker, the critical bridge between the monoclonal antibody and the potent topoisomerase I inhibitor SN-38, dictates the ADC's stability in circulation, its payload release mechanism, and ultimately, its therapeutic index. This guide provides an objective, data-driven comparison of different linker technologies for SN-38 ADCs, supported by detailed experimental protocols and visualizations to inform rational drug design.
SN-38, the active metabolite of irinotecan, is a highly potent cytotoxic agent. However, its systemic administration is hampered by poor solubility and significant toxicity.[1][] ADCs are designed to overcome these limitations by ensuring targeted delivery to tumor cells, thereby widening the therapeutic window. The choice of linker is a critical determinant of an ADC's success. An ideal linker must be stable enough to prevent premature drug release in systemic circulation, yet efficiently release the active payload at the tumor site.[3]
Linkers for SN-38 ADCs can be broadly classified into two categories: cleavable and non-cleavable. The choice between these strategies profoundly impacts the ADC's mechanism of action, efficacy, and safety profile.[3]
Comparative Analysis of SN-38 ADC Linker Performance
The following tables summarize key quantitative data comparing the performance of different SN-38 ADC linker types. It is important to note that direct head-to-head comparisons with identical antibodies and experimental conditions are often limited in published literature. The data presented here are compiled from various sources to illustrate the performance differences.
Table 1: In Vitro Cytotoxicity of SN-38 ADCs with Different Linkers
| Linker Type | ADC | Cell Line | IC50 (nM) | Reference |
| Cleavable (pH-sensitive) | Sacituzumab Govitecan (IMMU-132) | Various Human Cancer Cell Lines | ~1.0 - 6.0 | [4] |
| Cleavable (pH-sensitive) | Milatuzumab-SN-38 (CL2A linker) | N/A | N/A | [5] |
| Cleavable (Enzyme-cleavable) | hRS7-CL2E-SN-38 | N/A | Less effective than CL2A in vitro | [6] |
| Cleavable (Enzyme-cleavable) | Mil40-11 (CTSB-cleavable ether bond) | BT474 HerDR | 5.5 | [7][8] |
| Cleavable (Enzyme-cleavable) | Mil40-11 (CTSB-cleavable ether bond) | SKOV-3 | 22.2 | [8] |
| Free Drug | SN-38 | SKOV-3 | 10.7 | [7] |
| Free Drug | SN-38 | BT474 HerDR | 7.3 | [7] |
Table 2: In Vivo Performance of SN-38 ADCs with Different Linkers
| Linker Type | ADC | Animal Model | Key Findings | Reference |
| Cleavable (pH-sensitive) | Sacituzumab Govitecan (IMMU-132) | Human tumor xenografts in mice | Enhanced anti-tumor activity compared to irinotecan or free SN-38. | [4] |
| Cleavable (pH-sensitive) | Sacituzumab Govitecan (IMMU-132) | N/A | Moderately stable linker permits release of SN-38 in the acidic tumor microenvironment, contributing to a bystander effect. | [4] |
| Cleavable (Enzyme-cleavable) | hRS7-CL2E-SN-38 | N/A | Inefficient release of SN-38 inside cells, leading to a lack of efficacy compared to the CL2A linker. | [6] |
| Cleavable (Enzyme-cleavable) | Mil40-11 (CTSB-cleavable ether bond) | N/A | Significantly delayed tumor growth in vivo. | [7][8] |
Table 3: Stability of Different SN-38 ADC Linkers
| Linker | Linker Type | Stability Characteristic | Half-life (in human serum) | Reference |
| CL2A | Cleavable (pH-sensitive) | Moderately stable | Approximately 24-35 hours (for ~50% dissociation) | [6] |
| CL2E | Cleavable (Enzyme-cleavable) | More stable than CL2A | N/A | [1][6] |
| Ether bond with CTSB-cleavable linker | Cleavable (Enzyme-cleavable) | Highly stable | Over 10 days | [7][8] |
| Carbonate-based linker (in IMMU-132) | Cleavable (pH-sensitive) | Prone to instability | 23.98 hours | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involved in ADC development and mechanism of action is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Index of CL2-SN-38 Antibody-Drug Conjugates
For researchers and drug development professionals, the therapeutic index is a critical determinant of an antibody-drug conjugate's (ADC) potential success. This guide provides a detailed comparison of ADCs utilizing the CL2-SN-38 linker-payload system, with a focus on the well-documented ADC, Sacituzumab Govitecan. By examining key experimental data, we aim to offer an objective assessment of its performance and therapeutic window.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound ADCs, providing a comparative overview of their potency, stability, and tolerability.
Table 1: In Vitro Performance of hRS7-CL2/CL2A-SN-38 ADC
| Parameter | Value | Cell Lines | Reference |
| Drug-to-Antibody Ratio (DAR) | ~6-8 | - | [1][2] |
| Binding Affinity (Kd) | ~1.2 nmol/L | Trop-2 expressing cells | [1] |
| In Vitro Cytotoxicity (IC50) | ~2.2 nmol/L (ADC) | Various solid tumor lines | [1] |
| In Vitro Cytotoxicity (IC50) | ~1.0-6.0 nmol/L (Free SN-38) | Various human cancer cell lines | [2] |
| Serum Stability (t½) | ~20 hours | In vitro | [1] |
Table 2: In Vivo Efficacy of hRS7-CL2/CL2A-SN-38 ADC in Human Tumor Xenograft Models
| Tumor Model | Dosing Schedule | Outcome | Reference |
| Calu-3 (Non-small cell lung) | 0.39 mg/kg SN-38 equivalent, q4dx4 | Significant antitumor effects (P ≤ 0.05) vs. control | [1] |
| Capan-1 (Pancreatic) | 0.2 mg/kg ADC, twice weekly for 4 weeks | Significant antitumor effects (P < 0.018) vs. control; 40-50% tumor-free mice at day 140 | [1] |
| BxPC-3 (Pancreatic) | ADC treatment twice weekly for 4 weeks | Significant antitumor effects (P < 0.005) vs. control | [1] |
| COLO 205 (Colorectal) | 0.4 mg/kg ADC, twice weekly for 4 weeks | Significant antitumor effects (P < 0.033) vs. control | [1] |
| LS174T (Colorectal) | 0.39 mg/kg SN-38 equivalent, twice weekly for 2 weeks | Significant reduction in mean tumor volume vs. untreated group | [3] |
Table 3: Preclinical Tolerability of hRS7-CL2A-SN-38 ADC
| Species | Dosing | Key Findings | Reference |
| Mice | 2 x 12 mg/kg (SN-38 equivalents) | Well-tolerated with only short-lived elevations in ALT and AST liver enzymes. | [1][][5] |
| Cynomolgus Monkeys | 2 x 0.96 mg/kg | Transient decreases in blood counts that did not fall below normal ranges. | [1][][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to assess this compound ADCs.
In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC and free SN-38.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the hRS7-CL2A-SN-38 ADC, a non-targeting control ADC, or free SN-38.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTS or MTT.
-
The absorbance is read using a plate reader, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
In Vivo Xenograft Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment groups receive the hRS7-CL2A-SN-38 ADC via intravenous or intraperitoneal injection at specified doses and schedules.
-
Control groups may receive saline, a non-targeting ADC, or the parent antibody.
-
Tumor volumes are measured regularly using calipers.
-
Animal body weights and general health are monitored as indicators of toxicity.
-
The study is concluded when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.
-
Toxicity Assessment in Animals
-
Objective: To determine the safety profile and maximum tolerated dose (MTD) of the ADC.
-
Methodology:
-
Healthy animals (e.g., mice or cynomolgus monkeys) are administered escalating doses of the ADC.
-
Blood samples are collected at various time points to analyze hematology and serum chemistry parameters (e.g., liver enzymes ALT and AST, blood cell counts).
-
Clinical signs of toxicity are monitored daily.
-
At the end of the study, a full necropsy and histopathological examination of major organs are performed to identify any treatment-related changes.
-
Visualizing Key Processes
The following diagrams illustrate the mechanism of action, experimental workflow, and a comparative overview of the therapeutic index for this compound ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of CL2-SN-38
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of CL2-SN-38, a cleavable linker and payload combination utilized in antibody-drug conjugates (ADCs), with a focus on its performance when conjugated to the anti-Trop-2 antibody hRS7 (as in sacituzumab govitecan). The data presented is compiled from various preclinical studies to offer a comparative overview against its prodrug irinotecan and the active metabolite SN-38.
Data Presentation: Efficacy in Human Cancer Xenograft Models
The following tables summarize the in vivo efficacy of hRS7-CL2-SN-38 (sacituzumab govitecan) in comparison to control agents in various human cancer xenograft models. It is important to note that direct head-to-head studies for all agents in all models are not always available; therefore, this compilation is based on data from multiple sources and serves as a comparative reference.
Table 1: Antitumor Efficacy in Non-Small Cell Lung Cancer (Calu-3) Xenograft Model
| Treatment Agent | Dosage and Schedule | Key Efficacy Outcome | Reference |
| hRS7-CL2-SN-38 | 0.4 mg/kg SN-38 equiv., q4d x 4 | Significant tumor growth inhibition (Tumor Volume: ~0.14 cm³) | [1] |
| hLL2-CL2-SN-38 (Non-targeting control) | 0.4 mg/kg SN-38 equiv., q4d x 4 | Less effective tumor growth inhibition (Tumor Volume: ~0.80 cm³) | [1] |
| Irinotecan | 40 mg/kg, q2d x 5 | Moderate tumor growth inhibition | [2] |
Table 2: Antitumor Efficacy in Pancreatic Cancer (Capan-1 & BxPC-3) Xenograft Models
| Treatment Agent | Cancer Model | Dosage and Schedule | Key Efficacy Outcome | Reference |
| hRS7-CL2-SN-38 | Capan-1 | 0.4 mg/kg SN-38 equiv., q4d x 8 | Significant tumor growth inhibition and increased survival | [3] |
| hA20-CL2-SN-38 (Non-targeting control) | Capan-1 | 0.4 mg/kg SN-38 equiv., q4d x 8 | Less effective tumor growth inhibition | [3] |
| hRS7-CL2A-SN-38 | BxPC-3 | 0.39 mg/kg SN-38 equiv., twice-weekly x 4 weeks | Significantly better median survival time vs. controls | [3] |
| Irinotecan | Pancreatic Cancer (PDX model) | 50 mg/kg/week | Significant reduction in tumor volume | [4] |
| SN-38 (as EZN-2208) | MiaPaCa-2 | MTD | More efficacious than CPT-11 | [5] |
Table 3: Antitumor Efficacy in Colorectal Cancer (COLO 205) Xenograft Model
| Treatment Agent | Dosage and Schedule | Key Efficacy Outcome | Reference |
| hRS7-CL2A-SN-38 | 0.4 mg/kg SN-38 equiv., twice-weekly x 4 weeks | Significant tumor growth inhibition | [1] |
| hA20-CL2A-SN-38 (Non-targeting control) | 0.4 mg/kg SN-38 equiv., twice-weekly x 4 weeks | Less effective tumor growth inhibition | [1] |
| Irinotecan | 40 mg/kg, (dx5)2 i.v. | Similar activity to oral administration | [6] |
| Irinotecan + TRA-8 | - | 73% complete regressions | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the efficacy tables are provided below. These protocols are generalized from the referenced studies to provide a framework for similar preclinical evaluations.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of test agents in mouse models bearing human tumor xenografts.
Protocol:
-
Cell Line and Animal Models: Human cancer cell lines (e.g., Calu-3, Capan-1, COLO 205, BxPC-3) are cultured under standard conditions. Female athymic nude mice (4-6 weeks old) are used for tumor implantation.
-
Tumor Implantation: A suspension of 5-10 x 10⁶ cancer cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured 2-3 times weekly with calipers using the formula: Volume = (length x width²) / 2.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Test agents (e.g., hRS7-CL2-SN-38, irinotecan, control ADC) are administered via an appropriate route (typically intravenously or intraperitoneally) according to the specified dosage and schedule.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, median survival time, and body weight changes (as a measure of toxicity).
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to compare the efficacy between different treatment groups.[8]
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the in vitro cytotoxicity of test compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., SN-38, this compound conjugates) for a specified duration (e.g., 72 hours).
-
MTT/XTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well.
-
Incubation and Solubilization: Plates are incubated for 2-4 hours to allow for the formation of formazan crystals. A solubilization solution is then added to dissolve the crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.[9][10]
Western Blot for PARP Cleavage
Objective: To detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in cells treated with the test compounds.
Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with the test compounds for a specified time. After treatment, cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with a primary antibody specific for cleaved PARP. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of the 89 kDa cleaved PARP fragment indicates apoptosis.[11]
Mandatory Visualization
Signaling Pathway of this compound Antibody-Drug Conjugate
Caption: Mechanism of action of hRS7-CL2-SN-38 ADC.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
Logical Relationship of this compound Components
Caption: Components of the hRS7-CL2-SN-38 antibody-drug conjugate.
References
- 1. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: preclinical studies in human cancer xenograft models and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Humanized Anti-Trop-2 IgG-SN-38 Conjugate for Effective Treatment of Diverse Epithelial Cancers: Preclinical Studies in Human Cancer Xenograft Models and Monkeys | Semantic Scholar [semanticscholar.org]
- 3. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 6. Does sacituzumab-govitecan act as a conventional antibody drug conjugate (ADC), a prodrug of SN-38 or both? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. karger.com [karger.com]
Safety Operating Guide
Navigating the Safe Disposal of CL2-SN-38: A Procedural Guide
Core Principles of CL2-SN-38 Disposal
The primary active component of this compound is SN-38, a potent topoisomerase I inhibitor. SN-38 is classified as a toxic and hazardous substance, and its disposal requires stringent measures to prevent contamination and potential harm.[1] Although a Safety Data Sheet (SDS) for a dichloroacetic acid salt of this compound (this compound DCA) states it is not a hazardous substance, the hazardous nature of the active SN-38 component necessitates that the entire conjugate be handled with the same level of caution.[2]
General Handling and Storage Precautions:
| Precaution Category | Guideline | Source |
| Storage | Store in a cool, dry, well-ventilated area in original, tightly sealed containers. Keep away from incompatible materials and foodstuff containers. | [3][4] |
| Handling | Use in a chemical fume hood with adequate ventilation. Avoid the formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including double chemotherapy gloves, safety goggles, and a lab coat. | [2][5][6] |
| Spill Management | In case of a spill, evacuate the area. Wear appropriate PPE, including a self-contained breathing apparatus if necessary. Cover the spill with an absorbent material, collect it in a suitable, labeled container for disposal, and decontaminate the area. Do not let the chemical enter drains. | [2][3][4] |
Step-by-Step Disposal Procedure for this compound Waste
All waste contaminated with this compound, including stock solutions, unused compounds, contaminated labware, and personal protective equipment, must be treated as hazardous chemical waste.
-
Segregation of Waste:
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Aqueous waste with trace amounts of this compound," "Contaminated gloves and wipes").
-
-
Liquid Waste Management:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated, sealed, and properly labeled container. Do not dispose of this waste down the drain.[1][3]
-
Organic Solvents: If this compound is dissolved in an organic solvent, collect it in a separate, compatible, and labeled hazardous waste container. Do not mix with aqueous waste.[7]
-
-
Solid Waste Management:
-
Contaminated Labware: Disposable items such as pipette tips, vials, and culture plates that have come into contact with this compound should be collected in a designated solid hazardous waste container.[6]
-
Sharps: Needles and syringes that have been in contact with this compound must be disposed of in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[4] If the syringe contains any residual volume of the drug, it should be disposed of as bulk hazardous waste, not in a standard sharps container.[6]
-
PPE: Used gloves, lab coats, and other contaminated PPE should be placed in a sealed bag and then into the designated solid hazardous waste container.[6]
-
-
Decontamination of Reusable Items:
-
Thoroughly rinse any reusable glassware or equipment that has been in contact with this compound. The first one to three rinses must be collected and disposed of as hazardous liquid waste.[7]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the detoxification or neutralization of this compound for disposal purposes. The guidance provided here is based on established principles for handling potent cytotoxic compounds and hazardous chemical waste. Researchers are strongly encouraged to consult their institution's Environmental Health and Safety (EHS) department for specific local regulations and guidance.[6][7]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. web.uri.edu [web.uri.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling CL2-SN-38
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CL2-SN-38. The following procedures are designed to ensure the safe handling, use, and disposal of this potent cytotoxic compound.
This compound is a cleavable linker-drug conjugate containing SN-38, a highly active metabolite of irinotecan.[1] SN-38 is significantly more cytotoxic than its parent compound, irinotecan.[1] While a specific Safety Data Sheet (SDS) for this compound may classify it as non-hazardous, the active component, SN-38, is classified as toxic if swallowed, a skin and eye irritant, and is suspected of causing genetic defects.[2][3] Therefore, it is imperative to handle this compound with the same precautions as a hazardous cytotoxic agent.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Aliquoting (Solid) | - Disposable solid-front lab coat- Double nitrile gloves (or other appropriate chemical-resistant gloves)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator |
| Solubilizing and Diluting | - Disposable solid-front lab coat- Double nitrile gloves- Chemical splash goggles- Use of a certified chemical fume hood is mandatory |
| Cell Culture and In Vitro Assays | - Disposable lab coat- Nitrile gloves- Safety glasses- Work should be conducted in a biological safety cabinet (BSC) |
| Waste Disposal | - Disposable lab coat- Double nitrile gloves- Chemical splash goggles |
Note: Always consult your institution's environmental health and safety (EHS) department for specific PPE requirements. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.
Experimental Protocols: Safe Handling and Disposal
1. Preparation and Handling:
-
Engineering Controls: All work with solid or concentrated stock solutions of this compound should be performed in a certified chemical fume hood to avoid inhalation of aerosols or dust.[2] Work with diluted solutions in cell culture should be done in a Class II Biological Safety Cabinet.
-
Solubilization: this compound is soluble in DMSO.[4] When preparing stock solutions, add the solvent slowly to the vial containing the powdered compound to minimize aerosol generation. If precipitation occurs, sonication or gentle heating can aid dissolution.[5]
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols (e.g., "Cytotoxic").
2. Spill Management:
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE (double gloves, lab coat, goggles).
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a designated cytotoxic waste container.
-
Decontaminate the area with a suitable cleaning agent (e.g., 10% bleach solution followed by 70% ethanol), allowing for appropriate contact time.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately and prevent re-entry.
-
Alert your supervisor and institutional EHS.
-
Only trained personnel with appropriate respiratory protection should clean up the spill.
-
3. Disposal Plan: All materials contaminated with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Solid Waste: This includes contaminated gloves, lab coats, plasticware, and absorbent materials. Segregate into clearly labeled, leak-proof cytotoxic waste containers (typically yellow or marked with the cytotoxic symbol).[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[2]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant cytotoxic sharps container.[6]
Disposal should be handled by a licensed hazardous waste management company.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
Caption: Spill Response Plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
